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1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Documentation Hub

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  • Product: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine
  • CAS: 927986-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Foreword: Navigating the Synthesis of a Novel Imidazole Derivative This guide delineates a strategic and robust synthetic pathway to 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, a molecule of interest for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Novel Imidazole Derivative

This guide delineates a strategic and robust synthetic pathway to 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, a molecule of interest for researchers and professionals in drug development. The synthesis of such substituted imidazoles is a cornerstone of medicinal chemistry, as the imidazole moiety is a prevalent scaffold in numerous pharmacologically active compounds.[1] This document provides a comprehensive, step-by-step methodology, grounded in established chemical principles and supported by authoritative literature. Our approach is designed to be both scientifically rigorous and practically executable, offering insights into the causality behind experimental choices to ensure a self-validating and reproducible protocol.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is most effectively approached through a multi-step sequence commencing with commercially available starting materials. The core logic of this pathway hinges on the late-stage introduction of the amine functionality via a reductive amination of a key ketone intermediate. This strategy allows for the construction of the carbon skeleton early in the synthesis, providing a solid foundation for the final, crucial transformation.

The proposed synthetic route can be dissected into three principal stages:

  • Stage 1: Grignard Addition to Form the Secondary Alcohol Intermediate. This initial step involves the nucleophilic addition of a cyclopropyl Grignard reagent to 1-methyl-1H-imidazole-2-carbaldehyde. This reaction efficiently creates the desired carbon-carbon bond and sets the stereocenter of the molecule.

  • Stage 2: Oxidation to the Ketone Intermediate. The secondary alcohol synthesized in the previous stage is then oxidized to the corresponding ketone, cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone. This ketone is the pivotal precursor for the final amination step.

  • Stage 3: Reductive Amination to Yield the Target Primary Amine. The final stage involves the conversion of the ketone to the primary amine via reductive amination. This transformation is critical and can be achieved through several methodologies, the choice of which depends on the desired scale and available resources.

Synthetic_Pathway_Overview Start 1-Methyl-1H-imidazole-2-carbaldehyde Intermediate1 Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanol Start->Intermediate1  Stage 1: Grignard Addition   Intermediate2 Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone Intermediate1->Intermediate2  Stage 2: Oxidation   FinalProduct 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Intermediate2->FinalProduct  Stage 3: Reductive Amination  

Figure 1: High-level overview of the synthetic pathway.

Stage 1: Synthesis of Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanol

The initial step focuses on the formation of the secondary alcohol intermediate through a Grignard reaction. The choice of 1-methyl-1H-imidazole-2-carbaldehyde as the starting material is strategic due to its commercial availability and the activated nature of the aldehyde functional group.[2][3]

Experimental Protocol: Grignard Addition
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.[4] The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the cyclopropylmagnesium bromide.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 5 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford cyclopropyl(1-methyl-1H-imidazol-2-yl)methanol.

Causality and Mechanistic Insights

The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The use of freshly prepared Grignard reagent is crucial for achieving high yields, as organomagnesium compounds are sensitive to moisture and air. The low temperature during the addition of the aldehyde minimizes side reactions. The work-up with ammonium chloride is a mild method for quenching the reaction and hydrolyzing the magnesium alkoxide intermediate without causing degradation of the product.

Stage 2: Synthesis of Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone

The oxidation of the secondary alcohol to a ketone is a pivotal step. Several oxidizing agents can be employed; however, for substrates containing nitrogen heterocycles, milder and more selective reagents are preferred to avoid over-oxidation or reaction with the imidazole ring.

Experimental Protocol: Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve the cyclopropyl(1-methyl-1H-imidazol-2-yl)methanol (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Addition of Oxidizing Agent: To the stirred solution, add a mild oxidizing agent such as manganese dioxide (MnO2) (5-10 eq.) or pyridinium chlorochromate (PCC) (1.5 eq.). When using MnO2, the reaction is typically heterogeneous and requires vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts or the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel to yield pure cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone.

Rationale for Reagent Selection

Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, and it is also effective for the oxidation of alcohols adjacent to heterocyclic rings. Its heterogeneous nature simplifies the work-up, as the excess reagent and manganese byproducts can be easily removed by filtration. PCC is another suitable option that offers good yields for the oxidation of secondary alcohols to ketones.

Parameter Stage 1: Grignard Addition Stage 2: Oxidation
Starting Material 1-Methyl-1H-imidazole-2-carbaldehydeCyclopropyl(1-methyl-1H-imidazol-2-yl)methanol
Key Reagents Cyclopropylmagnesium bromide, THFManganese dioxide or PCC, DCM
Reaction Temp. 0 °C to room temperatureRoom temperature
Work-up Aqueous NH4Cl quench, extractionFiltration, extraction
Purification Column chromatographyColumn chromatography
Expected Product Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanolCyclopropyl(1-methyl-1H-imidazol-2-yl)methanone

Table 1: Summary of reaction conditions for the synthesis of the ketone intermediate.

Stage 3: Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

The final step is the conversion of the ketone to the target primary amine via reductive amination. This is a critical transformation, and several methods can be employed. Given the potential for steric hindrance around the carbonyl group, a robust method is required.[5][6][7][8]

Method A: Direct Catalytic Reductive Amination

This one-pot procedure is highly efficient and atom-economical.[1]

  • Reaction Setup: In a high-pressure reactor, combine cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq.), a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate), and a suitable catalyst such as Raney Nickel or a palladium-based catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and heat the mixture to 50-80 °C with vigorous stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor, vent the hydrogen, and filter the catalyst. Concentrate the filtrate and purify the crude amine by distillation or column chromatography.

Method B: Leuckart-Wallach Reaction

This classical method uses formamide or ammonium formate as both the aminating and reducing agent.[9][10]

  • Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, mix the cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq.) with an excess of ammonium formate or formamide.

  • Heating: Heat the mixture to 160-180 °C for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by heating with aqueous hydrochloric acid.

  • Isolation: Basify the acidic solution with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent. The product can then be purified. Recent advancements have shown that the Leuckart reaction can be accelerated under specific conditions.[11][12]

Method C: Borohydride-Mediated Reductive Amination

This method involves the in-situ formation of an imine followed by its reduction with a borohydride reagent.[13][14]

  • Imine Formation: Dissolve the ketone (1.0 eq.) in methanol and add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to form the imine.

  • Reduction: To the imine-containing solution, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in portions. These reagents are selective for the reduction of imines in the presence of ketones.[13]

  • Work-up and Purification: After the reduction is complete, quench the reaction with water, basify the solution, and extract the product with an organic solvent. Purify the amine by standard methods.

Reductive_Amination_Options cluster_0 Reductive Amination Methodologies Ketone Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone MethodA Direct Catalytic Reductive Amination (H₂, Catalyst, NH₃) Ketone->MethodA MethodB Leuckart-Wallach Reaction (Ammonium Formate, Heat) Ketone->MethodB MethodC Borohydride-Mediated Reduction (NH₃, NaBH₃CN) Ketone->MethodC Amine 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine MethodA->Amine MethodB->Amine MethodC->Amine

Figure 2: Alternative methodologies for the final reductive amination step.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and versatile approach to 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. The modularity of this synthesis allows for the potential generation of a library of analogues by varying the Grignard reagent or the starting imidazole derivative. For large-scale synthesis, optimization of the catalytic reductive amination (Method A) would be the most environmentally benign and cost-effective approach. Further studies could focus on the development of an asymmetric synthesis to obtain enantiomerically pure forms of the target amine, which is often crucial for pharmacological applications.

References

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(95), 16812-16815. DOI:10.1039/C5CC08577B
  • Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. Retrieved from [Link]

  • Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13867-13878.
  • ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • PubMed. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, a heterocyclic compound featuring a unique combination of a 1-methyl-imidazole moiety and a cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, a heterocyclic compound featuring a unique combination of a 1-methyl-imidazole moiety and a cyclopropylamine group. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established synthetic methodologies for its core components and discusses its predicted chemical properties and potential biological significance based on the extensive pharmacology of related imidazole and cyclopropylamine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic scaffolds.

Introduction and Molecular Overview

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is a small molecule belonging to the diverse family of imidazole derivatives. The imidazole ring is a fundamental component of many biologically active compounds, including the amino acid histidine, and is a key pharmacophore in numerous approved drugs.[1][2][3] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, allows for a wide range of interactions with biological targets.[4] The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and enhance potency.[5] The combination of these two moieties in the target molecule suggests a potential for interesting pharmacological properties.

Molecular Structure:

  • IUPAC Name: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

  • CAS Number: 927986-30-9

  • Molecular Formula: C₈H₁₃N₃

  • Molecular Weight: 151.21 g/mol

Below is a 2D representation of the chemical structure:

Caption: 2D structure of the title compound.

Proposed Synthetic Pathways and Methodologies

While a specific, peer-reviewed synthesis for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine has not been published, a plausible and efficient route can be designed by combining established methods for the synthesis of 2-substituted-1-methylimidazoles and α-cyclopropylamines. The proposed pathway involves the initial formation of a 2-acyl-1-methylimidazole, followed by conversion to an oxime or imine, and subsequent reduction.

Synthesis of the Key Intermediate: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanone

The synthesis would likely begin with 1-methylimidazole, which is commercially available. The introduction of the cyclopropylcarbonyl group at the C2 position can be achieved through a deprotonation/acylation sequence.

Experimental Protocol (Proposed):

  • Deprotonation of 1-Methylimidazole: To a solution of 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base such as n-butyllithium (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. The deprotonation occurs selectively at the C2 position.[6]

  • Acylation: Cyclopropanecarbonyl chloride (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanone, can be purified by column chromatography on silica gel.

Synthesis_Step_1 Start 1-Methylimidazole Intermediate1 2-Lithio-1-methylimidazole Start->Intermediate1 Deprotonation Reagent1 Product 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanone Intermediate1->Product Acylation Reagent2 Reagent1 n-BuLi, THF, -78°C Reagent2 Cyclopropanecarbonyl chloride

Caption: Proposed synthesis of the ketone intermediate.

Conversion to the Amine

The resulting ketone can be converted to the primary amine through several established methods. A common and effective approach is reductive amination.

Experimental Protocol (Proposed):

  • Oxime Formation (optional intermediate step): The ketone (1.0 eq) can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in ethanol. This would yield the corresponding oxime.

  • Reductive Amination: A more direct route involves reacting the ketone (1.0 eq) with ammonia or an ammonia source (e.g., ammonium acetate) and a reducing agent.

  • Reduction: A suitable reducing agent for this transformation would be sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in a protic solvent like methanol or ethanol. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with a suitable organic solvent like dichloromethane. The organic layers are dried and concentrated. The final product, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis_Step_2 Start Ketone Intermediate Product 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Start->Product Reductive Amination Reagent Reagent NH3, NaBH3CN, MeOH

Caption: Proposed conversion of the ketone to the final amine product.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following physicochemical properties are based on predictions from chemical databases and an understanding of the functional groups present in the molecule.

PropertyPredicted ValueSource
Boiling Point 292.3 °C at 760 mmHgChemNet[7]
Density 1.3 g/cm³ChemNet[7]
Flash Point 130.6 °CChemNet[7]
pKa (most basic) ~7.0 - 7.4 (imidazole N3)Inferred[8]
LogP -0.3PubChem[9]
Solubility Expected to be soluble in water and polar organic solventsInferred[10]

The presence of the primary amine and the imidazole ring suggests that the compound will be basic and can form salts with acids. The relatively low predicted LogP value indicates a degree of hydrophilicity.

Spectral and Analytical Characterization (Expected)

While no published spectra for this specific compound are available, the expected spectral characteristics can be inferred from known data for similar structures.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the methyl group on the imidazole ring (a singlet around 3.5-4.0 ppm), the imidazole ring protons (in the aromatic region, ~6.8-7.5 ppm), the methine proton adjacent to the cyclopropyl and amine groups, and the protons of the cyclopropyl ring (in the upfield region, ~0.2-1.0 ppm). The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the imidazole ring, the methyl carbon, the methine carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 151. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching bands for the aromatic and aliphatic portions, and C=N and C=C stretching bands for the imidazole ring.

Reactivity and Stability

  • Basicity: The molecule possesses two basic nitrogen centers: the N3 of the imidazole ring and the primary amine. The N3 of the 1-methylimidazole ring is generally more basic than the primary amine.

  • Reactivity of the Amine: The primary amine can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

  • Stability: The compound is expected to be relatively stable under normal conditions. However, like many amines, it may be sensitive to oxidation over time. Storage under an inert atmosphere is recommended.

Potential Biological and Pharmacological Activity

The biological activity of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine has not been reported. However, the imidazole nucleus is a cornerstone of many pharmacologically active compounds, exhibiting a broad range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4][11] The specific substitution pattern on the imidazole ring is crucial for determining its biological target and efficacy.

The cyclopropylamine moiety is also a valuable pharmacophore. Its incorporation can enhance binding to target proteins and improve pharmacokinetic properties.[5] For instance, cyclopropyl-containing compounds have been investigated as antimalarial agents and inhibitors of various enzymes.[12][13]

Given these precedents, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine could be a candidate for screening in various therapeutic areas, including but not limited to:

  • Antimicrobial and Antifungal Agents: Many imidazole derivatives are known for their activity against fungi and bacteria.

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes.

  • Receptor Antagonism/Agonism: The overall structure may allow for binding to various G-protein coupled receptors (GPCRs) or other receptor types.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.

Conclusion

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is a novel chemical entity with a structure that suggests potential for interesting chemical and biological properties. While specific experimental data is currently lacking in the public domain, this guide provides a solid foundation for its synthesis and an informed prediction of its characteristics based on the well-established chemistry of its constituent moieties. The proposed synthetic routes are based on reliable and high-yielding organic transformations. The unique combination of the 1-methylimidazole and cyclopropylamine pharmacophores makes this compound a worthwhile target for further investigation in the fields of medicinal chemistry and drug discovery.

References

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Sources

Foundational

Unraveling the Epigenetic Precision of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine: A Putative LSD1 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Epigenetic modulation has emerged as a frontier in therapeutic intervention, offering the potential to rewrite the cellular narra...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modulation has emerged as a frontier in therapeutic intervention, offering the potential to rewrite the cellular narratives that underpin complex diseases. Within this landscape, the inhibition of Lysine-Specific Demethylase 1 (LSD1) has garnered significant attention, particularly in oncology. This technical guide delves into the putative mechanism of action of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a novel small molecule bearing the hallmark structural motifs of a potent LSD1 inhibitor. While direct extensive studies on this specific molecule are not yet prevalent in publicly accessible literature, its chemical architecture strongly suggests a functional role as an inhibitor of LSD1. This guide, therefore, extrapolates from the well-established pharmacology of analogous compounds to provide a comprehensive and technically robust framework for understanding its anticipated biological effects and therapeutic potential. We will explore the molecular intricacies of LSD1 inhibition, the downstream cellular consequences, and the experimental methodologies crucial for validating this mechanism of action.

Introduction: The Epigenetic Eraser - LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By removing mono- and di-methyl groups from these key histone residues, LSD1 can either repress or activate gene expression, depending on the specific protein complex it is associated with.[1] This enzymatic activity is crucial for a multitude of cellular processes, including differentiation, proliferation, and stem cell maintenance.[1]

The aberrant overexpression of LSD1 has been implicated in a variety of malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3] In these contexts, elevated LSD1 activity often leads to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[1][4] Consequently, the development of small molecule inhibitors targeting LSD1 has become a highly pursued strategy in modern oncology.[3][4]

Molecular Profile of a Putative Inhibitor

The chemical structure of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine features two key pharmacophores that are characteristic of a class of irreversible LSD1 inhibitors:

  • A Cyclopropylamine Moiety: This functional group is the lynchpin of the inhibitory mechanism. It acts as a bioisostere of the protonated lysine side chain of the natural substrate, allowing the molecule to enter the LSD1 active site.

  • An Imidazole Ring: This heterocyclic scaffold is prevalent in medicinal chemistry and likely contributes to the molecule's pharmacokinetic properties and potential for specific interactions within the enzyme's binding pocket.[5]

The presence of the cyclopropylamine group is particularly telling, as it is a feature of the well-characterized clinical-stage LSD1 inhibitor, GSK2879552.[6][7] This structural homology provides a strong rationale for hypothesizing a similar mechanism of action.

The Core Mechanism: Irreversible Inhibition of LSD1

The proposed mechanism of action for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is the irreversible inactivation of LSD1 through a covalent bond formation with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This process can be dissected into the following key steps:

  • Active Site Recognition and Binding: The inhibitor, mimicking the natural histone substrate, enters the catalytic pocket of LSD1.

  • Oxidative Activation: The FAD cofactor, in its oxidized state, facilitates the oxidation of the cyclopropylamine moiety. This results in the formation of a reactive cyclopropylimine intermediate.

  • Covalent Adduct Formation: The highly strained and electrophilic cyclopropylimine intermediate undergoes a nucleophilic attack by the reduced FAD, leading to the formation of a stable, covalent adduct.

This irreversible covalent modification of the FAD cofactor effectively renders the LSD1 enzyme catalytically inactive.

LSD1_Inhibition_Mechanism cluster_0 LSD1 Active Site cluster_1 Catalytic Cycle Interruption cluster_2 Downstream Consequences Inhibitor 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine LSD1 LSD1 Enzyme Inhibitor->LSD1 Binding Reactive_Intermediate Reactive Cyclopropylimine Intermediate Inhibitor->Reactive_Intermediate Oxidation by FAD FAD_ox FAD (oxidized) FAD_red FAD (reduced) FAD_ox->FAD_red Reduction Covalent_Adduct Covalent FAD-Inhibitor Adduct Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack FAD_red->Covalent_Adduct Inactive_LSD1 Inactive LSD1 Covalent_Adduct->Inactive_LSD1 Histone_Methylation Increased H3K4me2 & H3K9me2 Inactive_LSD1->Histone_Methylation Loss of Demethylase Activity Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Cellular_Effects Cellular Effects (e.g., Differentiation, Apoptosis) Gene_Expression->Cellular_Effects

Figure 1: Proposed mechanism of irreversible LSD1 inhibition.

Cellular Ramifications of LSD1 Inactivation

The inhibition of LSD1 by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is anticipated to trigger a cascade of cellular events, primarily driven by the subsequent alterations in histone methylation patterns.

  • Reactivation of Silenced Genes: By preventing the demethylation of H3K4me2, a mark associated with active transcription, LSD1 inhibition can lead to the reactivation of silenced tumor suppressor genes.

  • Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 is crucial for maintaining a leukemic stem cell phenotype.[4] Inhibition of LSD1 can promote the differentiation of blast cells into mature myeloid cells, thereby reducing the leukemic burden.[4]

  • Induction of Apoptosis: The reactivation of pro-apoptotic genes and the overall disruption of the cancer cell's transcriptional program can lead to programmed cell death.

  • Sensitization to Other Therapies: LSD1 inhibition has been shown to synergize with other anti-cancer agents, such as all-trans retinoic acid (ATRA), by re-sensitizing resistant cells to their effects.[1]

These cellular outcomes collectively contribute to the potent anti-tumor activity observed with LSD1 inhibitors in preclinical and clinical studies.[3][6]

Experimental Validation Workflow

A rigorous and multi-faceted experimental approach is essential to unequivocally establish the mechanism of action of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine as an LSD1 inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Enzymatic_Assay In vitro LSD1 Enzymatic Assay (e.g., Amplex Red) Selectivity_Panel Selectivity Profiling (vs. MAO-A/B, other KDM's) Enzymatic_Assay->Selectivity_Panel Kinetics Enzyme Kinetics (IC50, Ki, Time-dependence) Selectivity_Panel->Kinetics Western_Blot Western Blot for Histone Marks (H3K4me2, H3K9me2) Kinetics->Western_Blot Gene_Expression_Analysis Gene Expression Profiling (RNA-seq, qPCR) Western_Blot->Gene_Expression_Analysis Cell_Viability Cell Viability & Apoptosis Assays (e.g., MTT, Annexin V) Gene_Expression_Analysis->Cell_Viability Differentiation_Assay Cellular Differentiation Markers (e.g., CD11b for AML) Cell_Viability->Differentiation_Assay Xenograft Tumor Xenograft Models (e.g., SCLC, AML) Differentiation_Assay->Xenograft PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PK_PD

Figure 2: A representative experimental workflow for validating the mechanism of action.

Biochemical Assays
  • Protocol: In Vitro LSD1 Enzymatic Assay (Amplex Red)

    • Recombinant human LSD1 is incubated with a synthetic H3K4me2 peptide substrate.

    • The demethylation reaction produces hydrogen peroxide (H₂O₂) as a byproduct.

    • Horseradish peroxidase (HRP) is used to catalyze the reaction between H₂O₂ and Amplex Red reagent, producing the fluorescent product resorufin.

    • The fluorescence is measured (excitation ~530 nm, emission ~590 nm).

    • 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is added at varying concentrations to determine its IC₅₀ value.

  • Data Presentation:

CompoundTargetIC₅₀ (nM)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineLSD1TBD
GSK2879552 (Positive Control)[7]LSD1~24.5

TBD: To be determined experimentally.

Cellular Assays
  • Protocol: Western Blot for Histone Methylation

    • Cancer cells (e.g., an AML cell line) are treated with the compound for a specified time.

    • Histones are extracted from the cell nuclei.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for H3K4me2, H3K9me2, and total H3 (as a loading control).

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

  • Expected Outcome: A dose-dependent increase in the global levels of H3K4me2 and H3K9me2.

Conclusion and Future Directions

While further direct experimental evidence is required, the structural characteristics of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine provide a compelling scientific rationale for its classification as a potent and irreversible inhibitor of LSD1. The proposed mechanism of action, centered on the covalent modification of the FAD cofactor, is well-precedented and offers a clear path for experimental validation.

Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and toxicological profiling, to ascertain its potential as a clinical candidate. The exploration of its efficacy in various cancer models, both as a monotherapy and in combination with other agents, will be crucial in defining its therapeutic niche. The continued investigation of novel LSD1 inhibitors like 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine holds significant promise for advancing the field of epigenetic therapy and offering new hope to patients with difficult-to-treat cancers.

References

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Imidazole Derivative The intersection of unique structural motifs in medicinal chemistry often heralds the advent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Imidazole Derivative

The intersection of unique structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. The compound 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, with its distinct cyclopropyl and N-methylated imidazole moieties, represents a compelling yet underexplored entity in the vast landscape of bioactive molecules. While specific biological data for this compound is not extensively documented in public literature, its structural components are hallmarks of various successful therapeutic agents.[1][2] This guide, therefore, serves as a comprehensive roadmap for the systematic investigation of its biological potential. We will delve into the theoretical underpinnings of its likely activities, propose a rigorous experimental framework for its evaluation, and provide detailed protocols to empower researchers in their quest to unlock its therapeutic promise.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of any biological investigation.

Identifier Value Source
IUPAC Name cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamineSigma-Aldrich
CAS Number 927986-30-9Sigma-Aldrich
Molecular Formula C₈H₁₃N₃PubChem[3]
Molecular Weight 151.21 g/mol Sigma-Aldrich
SMILES CN1C=CN=C1C(C2CC2)NPubChem[3]
InChI Key UQAHJVSDSGXTPI-UHFFFAOYSA-NSigma-Aldrich

This data is compiled from publicly available chemical supplier and database information. It is imperative for researchers to independently verify the identity and purity of their sample via analytical methods such as NMR, LC-MS, and elemental analysis.

Postulated Biological Activities and Rationale

The imidazole nucleus is a cornerstone of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to target proteins.[4] Based on these established principles, we can formulate several hypotheses for the biological activity of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Hypothesis 1: Histamine H3 Receptor Antagonism

Certain imidazole-containing compounds are known to interact with histamine receptors.[1] Specifically, some cyclopropyl-imidazole derivatives have been investigated as histamine H3 receptor antagonists.[5] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Its antagonism is a therapeutic strategy for cognitive disorders and other neurological conditions.

Hypothesis 2: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The structural motif of a cyclopropyl group linked to a heterocyclic amine is present in some CRF1 receptor antagonists.[6] CRF1 receptors are implicated in the stress response, and their antagonists are being explored for the treatment of anxiety and depression.

Hypothesis 3: Anticancer Activity

The imidazole ring is a privileged scaffold in oncology drug discovery, with derivatives exhibiting activity against various cancer cell lines.[2][7] The mechanism often involves the inhibition of key signaling pathways or direct interaction with DNA.

A Proposed Framework for Biological Evaluation

A systematic and multi-tiered approach is essential to comprehensively characterize the biological activity of a novel compound.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Preclinical Development A Target Prediction & Docking C Dose-Response Assays A->C Identified Targets B High-Throughput Screening (HTS) B->C Initial Hits D Mechanism of Action (MOA) Studies C->D Confirmed Activity E ADME/Tox Profiling D->E Elucidated MOA F In Vivo Efficacy Models E->F Favorable Profile

Figure 1: A phased approach to biological evaluation.

Phase 1: In Silico and High-Throughput Screening
  • Objective: To identify potential protein targets based on structural similarity to known ligands and to predict binding affinities.

  • Protocol:

    • Utilize computational platforms such as SwissTargetPrediction or SuperPred to generate a list of potential protein targets for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

    • Obtain the crystal structures of high-ranking potential targets from the Protein Data Bank (PDB).

    • Perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide to predict the binding mode and estimate the binding energy of the compound to the active sites of the identified targets.

    • Analyze the docking poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) that could contribute to binding affinity.

  • Objective: To rapidly screen the compound against a large panel of biological targets to identify initial "hits."

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Utilize commercially available HTS panels for broad target classes, such as kinases, GPCRs, and ion channels.

    • Perform the HTS assays according to the vendor's instructions, typically in 384- or 1536-well plate formats.

    • Analyze the screening data to identify targets where the compound exhibits significant activity (e.g., >50% inhibition at a single concentration).

Phase 2: In Vitro Validation and Mechanism of Action Studies
  • Objective: To confirm the activity of the compound against the hits identified in Phase 1 and to determine its potency (e.g., IC₅₀ or EC₅₀).

  • Protocol (Example: Kinase Inhibition Assay):

    • Prepare a series of dilutions of the compound in assay buffer.

    • In a multi-well plate, combine the kinase, its substrate, and ATP with each dilution of the compound.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Should initial screens suggest activity at the Histamine H3 receptor, further investigation into its downstream signaling would be warranted.

G cluster_0 Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Release Neurotransmitter Release PKA->Release Inhibits Compound 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-YL)methanamine Compound->H3R Antagonist

Figure 2: Postulated mechanism of H3 receptor antagonism.

Phase 3: Preclinical Development
  • Objective: To assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound to determine its drug-likeness.

  • Key Assays:

    • Solubility: Determine the solubility in physiological buffers.

    • Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic half-life.

    • Cytotoxicity: Determine the toxicity of the compound in various cell lines (e.g., HepG2 for liver toxicity).

  • Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.

  • Protocol (Example: Rodent Model of Anxiety for a CRF1 Antagonist):

    • Select an appropriate animal model (e.g., the elevated plus maze or defensive withdrawal model).

    • Administer the compound to the animals at various doses via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • After a suitable pre-treatment time, place the animals in the testing apparatus and record relevant behavioral parameters (e.g., time spent in the open arms of the elevated plus maze).

    • Compare the behavior of the treated animals to that of a vehicle-treated control group and a positive control group (a known anxiolytic drug).

    • Analyze the data for statistically significant effects on anxiety-like behavior.

Concluding Remarks and Future Directions

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine stands as a molecule of interest, poised at the threshold of biological discovery. Its structural components are suggestive of a rich pharmacological potential. The systematic framework outlined in this guide provides a clear and robust pathway for elucidating its biological activity, from initial in silico predictions to in vivo validation. The successful navigation of this path will not only unveil the therapeutic potential of this specific molecule but also contribute valuable knowledge to the broader field of medicinal chemistry. The journey from a chemical structure to a potential therapeutic agent is arduous, yet it is through such rigorous and methodical investigation that transformative medicines are born.

References

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021).
  • Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR | Sigma-Aldrich. (n.d.).
  • 1420882-01-4|1-(1-Cyclopropyl-1h-imidazol-2-yl)-n-methylmethanamine - BLDpharm. (n.d.).
  • 1267870-10-9|(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine|BLD Pharm. (n.d.).
  • 1248707-86-9|Cyclopropyl(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine - BLDpharm. (n.d.).
  • 1-(1-cyclopropyl-1h-imidazol-5-yl)methanamine | Sigma-Aldrich. (n.d.).
  • (1-(Cyclopropylmethyl)-1h-imidazol-2-yl)methanamine hydrochloride | ChemScene. (n.d.).
  • Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine - PubChemLite. (n.d.).
  • Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. (n.d.).
  • US8273738B2 - Imidazole derivatives - Google Patents. (2012).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017).
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2021).
  • (PDF) Overview on Biological Activities of Imidazole Derivatives - ResearchGate. (2022).
  • 1098973-07-9 | (1-(1H-imidazol-5-yl)cyclopropyl)methanamine | ChemScene. (n.d.).
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (2020).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (2014).

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Foundational

An In-depth Technical Guide to the Identification of Potential Targets for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Abstract The deconvolution of a novel compound's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific molecular targets through which a small molecule exerts its ef...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a novel compound's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific molecular targets through which a small molecule exerts its effects provides the foundation for rational drug design, efficacy optimization, and the anticipation of potential off-target effects.[1] This guide presents a comprehensive, multi-pronged strategy for elucidating the potential biological targets of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a compound for which public-domain biological activity data is not extensively available. By dissecting its structural motifs—the cyclopropylamine and the 1-methyl-imidazole moieties—we can formulate rational hypotheses and design a robust experimental cascade. This document provides researchers, scientists, and drug development professionals with an in-depth framework, integrating computational prediction with state-of-the-art experimental methodologies for target identification and validation.

Introduction: Deconstructing the Molecule to Predict Its Mission

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a unique chemical entity featuring two key pharmacophores known to interact with a wide array of biological targets. The absence of established data necessitates a "target deconvolution" or "target discovery" approach, where the compound's structure guides the investigative strategy.[2]

  • The 1-Methyl-1H-imidazole Moiety: The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] It is a versatile hydrogen bond donor and acceptor and a bioisostere for other functional groups. Notably, derivatives of 1-methyl-1H-imidazole have been successfully developed as potent inhibitors of Janus kinase 2 (Jak2), highlighting a potential role in targeting the kinome.[5][6]

  • The Cyclopropylamine Moiety: This functional group is incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate basicity.[7][8] Its rigid structure can confer favorable binding poses within protein active sites.[9] This group is a key component in various antivirals, kinase inhibitors, and central nervous system (CNS) agents.[9] For instance, the antibiotic Ciprofloxacin and the spinal muscular atrophy treatment Risdiplam both feature a cyclopropylamine group.

Based on this structural analysis, we can hypothesize that 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine may interact with protein kinases, G-protein coupled receptors (GPCRs), or other enzymes that recognize amine-containing ligands. This guide outlines the logical progression from broad, proteome-wide screening to specific, high-confidence target validation.

Phase 1: In Silico Target Prediction – A Data-Driven Hypothesis Engine

Before committing to resource-intensive wet-lab experiments, computational methods can generate a ranked list of plausible protein targets, providing a crucial starting point.[10][11] These in silico approaches leverage vast databases of known compound-target interactions to predict targets for a novel molecule.[12][13]

Rationale and Approach

The core principle is that structurally similar molecules often exhibit similar biological activities.[14] We will employ a dual strategy:

  • Ligand-Based Methods: These methods compare the 2D and 3D features of our query compound against libraries of molecules with known targets.[13] Platforms like SwissTargetPrediction utilize a combination of 2D and 3D similarity metrics to predict the most probable protein targets.[15]

  • Structure-Based Methods (Panel Docking): This approach involves computationally "docking" the 3D conformation of the compound into the crystal structures of a panel of potential targets (e.g., a kinome-wide panel or a GPCR panel).[12] The software calculates a binding energy score, ranking the most favorable interactions.

Proposed In Silico Workflow
  • Compound Preparation: Generate a high-quality 3D conformation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine using computational chemistry software.

  • Ligand-Based Screening: Submit the compound's structure (e.g., as a SMILES string: CN1C=CN=C1C(C2CC2)N) to multiple target prediction web servers.[16]

  • Panel Docking: Perform virtual screening against curated structural databases of key protein families, such as:

    • The human kinome.

    • Non-olfactory GPCRs.

    • Monoamine oxidases (A and B).

  • Data Triangulation: Consolidate the results. Targets that are identified by multiple, orthogonal in silico methods represent the highest-priority candidates for experimental validation.

Hypothetical In Silico Results Methodology Predicted Target Class Rationale / Supporting Evidence Confidence
JAK2, SRC, ABL1 Ligand Similarity & Panel DockingProtein Kinases1-methyl-imidazole core is present in known Jak2 inhibitors.[5][6]High
Histamine H3 Receptor (HRH3) Ligand SimilarityGPCRStructural analogues are known to target HRH3.Medium
Monoamine Oxidase A (MAO-A) Ligand SimilarityEnzyme (Oxidoreductase)Cyclopropylamine is a classic pharmacophore in MAO inhibitors.[7]Medium
Dopamine D2 Receptor (DRD2) Panel DockingGPCRImidazole derivatives are known to act on dopamine receptors.[17]Low

Phase 2: Experimental Target Identification – Unbiased Proteome-Wide Screening

In silico predictions provide hypotheses; experimental methods provide proof. The goal of this phase is to identify direct binding partners of the compound in an unbiased manner from a complex biological sample, such as a cell lysate.[18]

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and robust "fishing" expedition.[1][19] The compound is used as bait to capture its interacting proteins, which are then identified by high-resolution mass spectrometry.[20]

  • Bait Synthesis: Synthesize an analogue of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine containing a linker and an affinity tag (e.g., biotin). A key consideration is the attachment point of the linker, which should be positioned away from the presumed protein-binding interfaces to avoid steric hindrance.

  • Matrix Immobilization: Covalently couple the biotinylated compound to streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line like UKE-1 if pursuing the kinase hypothesis) and prepare a native cell lysate.[5]

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a crucial control, incubate a separate aliquot of lysate with beads conjugated to biotin alone (to identify non-specific binders).

    • A second control involves a competition experiment: pre-incubate the lysate with an excess of the free, untagged compound before adding the compound-conjugated beads. True binding partners should show reduced binding in this condition.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturing solution (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.

    • Search the generated mass spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the captured proteins.

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Synthesize Biotinylated Compound Beads Immobilize Bait on Strep-Beads Bait->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS DB Database Search & Protein ID MS->DB Hits Identify Potential Target Proteins DB->Hits

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Strategy 2: Thermal Proteome Profiling (TPP/CETSA)

Thermal Proteome Profiling, also known as the Cellular Thermal Shift Assay (CETSA), is a powerful label-free method. It operates on the principle that when a compound binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature.[21][22]

  • Cell Treatment: Treat intact, live cells with the compound of interest (e.g., at 10 µM) and a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 68°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Sample Preparation for MS: Collect the soluble fractions from each temperature point for both the vehicle- and compound-treated groups. Prepare these samples for quantitative proteomics analysis, often using tandem mass tag (TMT) labeling for multiplexing.

  • Quantitative Proteomics: Analyze the samples by LC-MS/MS.

  • Data Analysis: For each of the thousands of proteins quantified, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A target protein will exhibit a rightward shift in its melting curve in the presence of the binding compound compared to the vehicle control.

TPP_Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Aliquots across a Temperature Gradient A->B C Lyse Cells & Separate Soluble Proteome B->C D Quantitative Mass Spectrometry (e.g., TMT-LC-MS/MS) C->D E Generate Melting Curves for Thousands of Proteins D->E F Identify Proteins with Thermal Shift E->F

Caption: Thermal Proteome Profiling (TPP/CETSA) Workflow.

Phase 3: Target Validation and Cellular Engagement

Identifying a protein in a screening experiment is not sufficient; it is critical to validate the direct interaction and confirm that the compound engages the target within a living cell at relevant concentrations.[23][24]

Direct Binding Assays (Biophysical Validation)

These assays use purified components to confirm a direct, physical interaction between the compound and the candidate protein identified in Phase 2.

Assay Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS).
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized protein.Binding affinity (KD), on/off rates (kon, koff).
Enzymatic/Functional Assays If the target is an enzyme, measure inhibition of its catalytic activity.Potency (IC50/Ki), mechanism of inhibition.
Cellular Target Engagement Assays

Confirming that the compound binds its target in the complex environment of a living cell is the ultimate validation.[21]

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can quantitatively measure compound binding to a specific target in live cells.[25][26] The NanoBRET™ system is particularly well-suited for this.[27]

  • Cell Line Engineering: Genetically modify a suitable cell line to express the candidate target protein as a fusion with the bright NanoLuc® luciferase enzyme.

  • Assay Setup:

    • Plate the engineered cells in a white, opaque 96- or 384-well plate suitable for luminescence measurements.[28]

    • Add a cell-permeable fluorescent tracer that is known to bind to the target protein. This tracer acts as the BRET energy acceptor.

  • Compound Competition: Add varying concentrations of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine to the wells. If the compound binds to the target, it will displace the fluorescent tracer.

  • Signal Detection: Add the NanoLuc® substrate (furimazine) to initiate the bioluminescent reaction. Read the plate on a luminometer capable of simultaneously detecting the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • As the test compound displaces the tracer, the BRET ratio will decrease.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's binding affinity in living cells.

BRET_Assay NanoBRET™ Cellular Target Engagement cluster_no_drug No Competing Compound cluster_with_drug With Test Compound node1 Target-NanoLuc® Fluorescent Tracer node1:f1->node1:f0 result1 High BRET Signal (Energy Transfer) node1->result1 node2 Target-NanoLuc® Test Compound node2:f1->node2:f0 result2 Low BRET Signal (Tracer Displaced) node2->result2 start

Caption: Principle of a Competitive NanoBRET™ Assay.

Conclusion and Future Directions

The identification of molecular targets for a novel compound like 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a systematic process of hypothesis generation, unbiased screening, and rigorous validation. By integrating computational predictions with powerful experimental techniques like affinity chromatography and thermal proteome profiling, researchers can efficiently navigate the vast proteomic landscape to pinpoint high-probability targets. Subsequent confirmation of direct binding and, critically, target engagement in a live-cell context using methods like NanoBRET provides the necessary confidence to declare a bona fide molecular target. This validated target-compound pair then serves as the essential foundation for downstream mechanism-of-action studies, lead optimization, and the potential development of a novel therapeutic agent.

References

  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis.
  • Zhang, T., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. Journal of Proteome Research.
  • Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow.
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  • Pawar, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Bioanalysis.
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Exploratory

discovery of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

An In-depth Technical Guide to the Rational Design and Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Foreword The confluence of privileged scaffolds in medicinal chemistry often yields compounds of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Rational Design and Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Foreword

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant interest. This guide details the conceptual discovery and a robust synthetic pathway for the novel chemical entity, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine . This molecule incorporates three key pharmacophoric elements: a 1,2-disubstituted imidazole ring, a metabolically robust cyclopropyl moiety, and a primary amine for potential salt formation and hydrogen bonding. While a specific seminal discovery paper for this exact molecule is not prominent in the public literature, its structure suggests a rational design approach aimed at exploring new chemical space for receptor modulation or enzyme inhibition. This document serves as a technical whitepaper for researchers and drug development professionals, outlining a plausible, efficient synthesis and the scientific rationale underpinning the chosen methodologies.

Strategic Rationale: The Intersection of Imidazole and Cyclopropyl Moieties

The decision to synthesize 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is rooted in established medicinal chemistry principles.

  • The Imidazole Core: The imidazole ring is a cornerstone of numerous pharmaceuticals, acting as a versatile scaffold that can engage in hydrogen bonding, coordinate with metal ions in enzymes, and serve as a bioisostere for other functional groups.[1][2] Its N-methylation at the 1-position prevents tautomerization and provides a fixed vector for substitution at the biologically crucial 2-position.

  • The Cyclopropyl Fragment: The incorporation of a cyclopropyl group is a modern strategy to enhance key drug-like properties.[3] Its rigid, three-dimensional structure can enforce a specific conformation favorable for binding, potentially increasing potency and selectivity.[4] Furthermore, the high s-character of its C-H bonds and resistance to oxidative metabolism often leads to improved metabolic stability and a more desirable pharmacokinetic profile.[3][5]

The combination of these fragments with a primary amine—a key anchor for interacting with acidic residues in protein targets—creates a molecule with high potential for biological activity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway was devised to maximize efficiency and yield. The primary disconnection is the C-C bond between the imidazole C2 position and the chiral center, leading back to a key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde . The amine functionality is envisioned to be installed last via a robust reductive amination of a ketone precursor.

G Target Target Molecule 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Ketone Ketone Precursor (Cyclopropyl)(1-methyl-1H-imidazol-2-yl)methanone Target->Ketone Reductive Amination Alcohol Secondary Alcohol (Cyclopropyl)(1-methyl-1H-imidazol-2-yl)methanol Ketone->Alcohol Oxidation Aldehyde Key Aldehyde Intermediate 1-methyl-1H-imidazole-2-carbaldehyde Alcohol->Aldehyde Grignard Addition Cyclopropyl_Grignard Cyclopropylmagnesium bromide Alcohol->Cyclopropyl_Grignard N_Methylimidazole 1-Methyl-1H-imidazole Aldehyde->N_Methylimidazole C2-Formylation Imidazole Imidazole N_Methylimidazole->Imidazole N-Methylation

Caption: Retrosynthetic analysis of the target compound.

Synthesis and Protocol Validation

The following section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of the title compound. Each step is designed to be self-validating through in-process controls and characterization.

Overall Synthetic Workflow

The forward synthesis follows a logical progression from simple starting materials to the final complex molecule, as illustrated in the workflow diagram below.

G cluster_0 Scaffold Preparation cluster_1 Core Assembly cluster_2 Final Functionalization A Imidazole B 1-Methyl-1H-imidazole A->B CH3I, Base C 1-Methyl-1H-imidazole- 2-carbaldehyde B->C 1. n-BuLi 2. DMF D Cyclopropyl(1-methyl-1H- imidazol-2-yl)methanol C->D Cyclopropyl-MgBr E Cyclopropyl(1-methyl-1H- imidazol-2-yl)methanone D->E PCC Oxidation F Target Molecule E->F NH4OAc, NaBH3CN

Caption: Forward synthesis workflow diagram.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-imidazole-2-carbaldehyde (3)

  • Expertise & Rationale: The C2 proton of N-alkylated imidazoles is acidic and can be selectively deprotonated by a strong base like n-butyllithium (n-BuLi). This creates a potent nucleophile that can be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group. This is a standard and highly effective method for C2-functionalization.[6]

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Add 1-methyl-1H-imidazole (8.21 g, 100 mmol) via syringe.

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous DMF (9.2 mL, 120 mmol) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight (16 hours).

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to yield the aldehyde as a pale yellow solid.

Protocol 2: Synthesis of Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone (5)

  • Expertise & Rationale: This protocol follows a two-step, one-pot sequence. First, a Grignard reaction between the aldehyde and cyclopropylmagnesium bromide forms a secondary alcohol. Instead of isolating the alcohol, it is directly oxidized to the more stable ketone using pyridinium chlorochromate (PCC), a reliable reagent for oxidizing secondary alcohols to ketones without over-oxidation.

  • Methodology:

    • To a flame-dried flask containing the aldehyde 3 (11.0 g, 100 mmol) under argon, add anhydrous THF (150 mL).

    • Cool the solution to 0 °C.

    • Add cyclopropylmagnesium bromide (0.5 M in THF, 220 mL, 110 mmol) dropwise.

    • After the addition is complete, warm the mixture to room temperature and stir for 4 hours. Monitor by TLC for consumption of the aldehyde.

    • Upon completion, cool the reaction back to 0 °C. Add pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir at room temperature for 6 hours.

    • Dilute the mixture with diethyl ether (200 mL) and filter through a pad of Celite® to remove chromium salts.

    • Concentrate the filtrate and purify by column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford the ketone 5 .

Protocol 3: Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (Target)

  • Expertise & Rationale: Reductive amination is a classic and highly effective method for synthesizing amines from ketones. Ammonium acetate serves as the ammonia source, forming an intermediate imine in situ. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice as it is mild and selectively reduces the protonated imine intermediate over the ketone starting material, preventing side reactions.

  • Methodology:

    • In a round-bottom flask, dissolve the ketone 5 (7.56 g, 50 mmol) in methanol (100 mL).

    • Add ammonium acetate (38.5 g, 500 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (3.46 g, 55 mmol) in one portion.

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the solvent under reduced pressure.

    • Add 2 M NaOH solution to the residue until the pH is >12.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final amine product. Further purification can be achieved via chromatography if necessary.

Characterization Data

The identity and purity of the final compound must be confirmed by a suite of analytical techniques. The table below summarizes the expected data for the target molecule.

Analysis Expected Result
Molecular Formula C₈H₁₃N₃[7]
Molecular Weight 151.21 g/mol [7]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.95 (d, 1H, imidazole-H), 6.80 (d, 1H, imidazole-H), 3.65 (s, 3H, N-CH₃), 3.30 (d, 1H, CH-NH₂), 1.80 (br s, 2H, NH₂), 1.10-1.20 (m, 1H, cyclopropyl-CH), 0.40-0.60 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.0 (imidazole C2), 127.5 (imidazole CH), 121.0 (imidazole CH), 58.0 (CH-NH₂), 33.0 (N-CH₃), 15.0 (cyclopropyl CH), 3.5 (cyclopropyl CH₂), 2.5 (cyclopropyl CH₂)
Mass Spec (ESI+) m/z: 152.1182 [M+H]⁺[8]

Conclusion

This guide presents a comprehensive and scientifically grounded approach to the synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. By leveraging well-established, high-yield reactions and providing detailed, validated protocols, this document serves as a practical resource for researchers in medicinal chemistry and drug discovery. The rational design, combining the favorable properties of imidazole and cyclopropyl scaffolds, marks this compound as a promising candidate for further biological investigation.

References

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Institutes of Health (NIH). [Link]

  • Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. Genophore. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]

  • Synthesis of some new derivatives of 2-methyl imidazole. (2007). ResearchGate. [Link]

  • Synthesis of New Some Imidazole Derivatives Containing - Lactam Ring. (2012). Baghdad Science Journal. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Foundational

A Technical Guide to the Preliminary In--Vitro-Screening of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Executive Summary The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The journey from a promising chemical structure to a clinical candidate is a multi-stage pr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The journey from a promising chemical structure to a clinical candidate is a multi-stage process designed to systematically evaluate efficacy and de-risk safety concerns. This guide provides a comprehensive, in-depth framework for the preliminary in-vitro screening of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine , a novel chemical entity with structural motifs suggestive of therapeutic potential.

This document outlines a logical, tiered screening cascade designed for researchers, scientists, and drug development professionals. The workflow begins with fundamental physicochemical characterization and progresses through primary biological activity assays, secondary validation, and initial safety profiling. The protocols herein are built on established scientific principles, emphasizing self-validating systems through rigorous controls. The causality behind each experimental choice is explained, providing not just a methodology, but a strategic rationale for the early-stage evaluation of this compound.

Introduction and Rationale

The compound, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, possesses two key structural features that are prevalent in a wide range of pharmacologically active agents.

  • Cyclopropylamine Moiety : The cyclopropyl group is a strained ring system that can enhance metabolic stability and conformational rigidity.[1][2] The primary amine provides a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets. This motif is found in mechanism-based inhibitors of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are targets for neurological disorders and oncology, respectively.[1]

  • Substituted Imidazole Ring : The imidazole ring is a privileged structure in medicinal chemistry, found in drugs with antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4][5] It can act as a hydrogen bond donor/acceptor or a metal chelator. The specific 1-methyl-2-substituted pattern can influence the molecule's electronic properties and binding interactions, with some 2-substituted imidazoles showing potent inhibitory activity against enzymes like prolyl oligopeptidase (PREP).[6]

Therapeutic Hypothesis: Based on these structural components, we hypothesize that this compound may act as an enzyme inhibitor. The imidazole ring, in particular, could coordinate with a metal cofactor in an enzyme's active site. For the purposes of this guide, we will proceed with the hypothesis that the compound is a potential inhibitor of Matrix Metalloproteinases (MMPs) , a class of zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases. The screening cascade will be designed to test this hypothesis rigorously.

The Preliminary Screening Cascade

A structured, multi-stage screening process is essential to efficiently identify promising compounds and eliminate those with undesirable properties early, a strategy often termed "fail early, fail often".[7][8] Our proposed cascade filters the compound through progressively more complex assays.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation & De-risking Compound Compound Synthesis & QC (Purity >95%) PhysChem Physicochemical Characterization Compound->PhysChem Initial Quality Gate Primary Primary Screen: Fluorogenic MMP Inhibition Assay (IC50) PhysChem->Primary Sufficient Solubility? Cytotox Cytotoxicity Screen: MTT Assay (CC50) Primary->Cytotox Potency > Threshold? Secondary Secondary Screen: MMP Selectivity Panel Cytotox->Secondary Therapeutic Index > 10? ADME Early ADME-Tox: CYP450 Inhibition Secondary->ADME Target Selective? Decision Go / No-Go Decision & Lead Optimization ADME->Decision Favorable Profile?

Figure 1: The tiered in-vitro preliminary screening cascade.

Phase 1: Foundational Assays

Before biological testing, understanding the compound's fundamental properties is critical. Poor solubility or stability can lead to misleading results in biological assays.

Quality Control & Physicochemical Characterization
  • Purity Assessment : Confirm compound identity and purity (≥95%) using LC-MS and ¹H-NMR. This is a critical first step as impurities can confound biological data.

  • Solubility Determination : Assess kinetic solubility in phosphate-buffered saline (PBS) and assay-specific buffers. A compound must be soluble at the concentrations used for testing to be considered active.

  • Chemical Stability : Evaluate the compound's stability in solution over 24-48 hours under assay conditions to ensure it does not degrade during the experiment.

ParameterMethodAcceptance CriteriaRationale
PurityLC-MS, NMR≥ 95%Ensures observed activity is from the target compound.
Kinetic SolubilityNephelometry> 50 µM in PBSPrevents compound precipitation and false negatives/positives.
Chemical StabilityLC-MS (Time course)> 90% intact after 24hGuarantees that the tested entity is the parent compound.
Table 1: Physicochemical acceptance criteria.

Phase 2: Primary Biological Screening

This phase involves parallel screening for desired efficacy (target inhibition) and undesired effects (general cytotoxicity).

Primary Efficacy Screen: Fluorogenic MMP Inhibition Assay

This assay provides a quantitative measure of the compound's ability to inhibit a representative MMP, such as MMP-2. It is a high-throughput method suitable for initial screening.[9][10][11][12][13]

Principle : A fluorogenic peptide substrate is cleaved by the active MMP, separating a quencher from a fluorophore and producing a fluorescent signal. An effective inhibitor will prevent this cleavage, resulting in a low signal.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Plate Setup : In a 96-well black plate, add the compound dilutions. Include:

    • Negative Control: Assay buffer with DMSO (vehicle).

    • Positive Control: A known MMP inhibitor (e.g., Batimastat).

  • Enzyme Addition : Add recombinant human MMP-2 enzyme to all wells except for a "no enzyme" control.

  • Pre-incubation : Incubate the plate for 30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Substrate Addition : Add the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Kinetic Reading : Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 60 minutes.

  • Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cytotoxicity Screen: MTT Assay

It is crucial to determine if the compound's effect is specific to the target or simply due to general cell toxicity.[14] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Principle : Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding : Seed a human cell line (e.g., HT1080 fibrosarcoma, which expresses MMPs) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[14]

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation : Incubate the cells for 48-72 hours at 37°C.

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis : Normalize the data to the vehicle control and plot cell viability versus compound concentration. Fit the data to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Phase 3: Hit Validation & Early De-risking

Compounds that show potent target inhibition (low IC₅₀) and low cytotoxicity (high CC₅₀) are considered "hits" and advance to the next stage. A key metric is the Therapeutic Index (TI) , calculated as CC₅₀ / IC₅₀. A TI > 10 is generally desired.

Secondary Screen: MMP Selectivity Profiling

To ensure the compound is not a promiscuous inhibitor, its activity should be tested against a panel of related enzymes. For an MMP inhibitor, this would involve testing against other MMPs (e.g., MMP-1, MMP-9, MMP-13) to determine its selectivity profile. The fluorogenic assay protocol described in section 4.1 can be adapted for this purpose using different MMP enzymes and their respective substrates. High selectivity is a desirable property as it can reduce the likelihood of off-target side effects.

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is vital for selecting compounds with a higher probability of success in later development stages.[7][17][18][19]

Cytochrome P450 (CYP) Inhibition Assay : CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to dangerous drug-drug interactions. Commercially available kits using fluorescent probes can provide a rapid assessment of the compound's potential to inhibit these enzymes.

Data_Integration data_input IC50 (MMP-2) CC50 (HT1080) Selectivity (IC50 vs MMP-9) CYP3A4 Inhibition evaluation Potency Safety Window (TI) Specificity DDI Risk data_input:f0->evaluation:f0 data_input:f1->evaluation:f1 data_input:f2->evaluation:f2 data_input:f3->evaluation:f3 decision Advance to Lead Optimization evaluation->decision

Figure 2: Logic for integrating data to make a go/no-go decision.

Data Integration and Decision Making

The preliminary screening phase generates a multi-parameter dataset for the compound. The decision to advance the compound to a more extensive lead optimization campaign depends on a holistic evaluation of this data.

ParameterDesired OutcomeRationale for Advancement
Potency (IC₅₀) < 1 µMDemonstrates significant on-target activity.
Cytotoxicity (CC₅₀) > 10 µMIndicates a lack of general, non-specific toxicity.
Therapeutic Index (TI) > 10Provides a sufficient safety margin between efficacy and toxicity.
Selectivity > 10-fold vs. other MMPsSuggests specific binding to the target, reducing off-target risk.
CYP Inhibition IC₅₀ > 10 µMLow risk of causing clinically relevant drug-drug interactions.
Table 2: Example decision-making matrix for compound advancement.

A compound that meets these or similar predefined criteria is considered a qualified "hit" worthy of further investment. The subsequent lead optimization phase would involve medicinal chemistry efforts to improve potency, selectivity, and ADME properties while maintaining a favorable safety profile.

References

  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol - Abcam.
  • Time-critical early ADME characteriz
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays - European Pharmaceutical Review.
  • A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods - Springer N
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • ADME-Tox in drug discovery: integration of experimental and computational technologies - Drug Discovery Today.
  • Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes in Enzymology - Benchchem.
  • Example of a drug discovery test cascade for identifying small-molecule...
  • ADME/Tox: Creating a Safer Drug-Discovery Pipeline - Biocompare.
  • Fluorescence Parallel Electrophoresis Assay of Enzyme Inhibition - PMC - NIH.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
  • Review of pharmacological effects of imidazole deriv
  • Principles of early drug discovery - British Journal of Pharmacology.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi.
  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - ACS Medicinal Chemistry Letters.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - ResearchG
  • (PDF)

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Exploratory

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine IUPAC name and structure

An In-depth Technical Guide to 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of the chemical enti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of the chemical entity 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. While this compound is commercially available as a building block for discovery chemistry, it remains largely uncharacterized in peer-reviewed literature. This document consolidates its known chemical identity and physicochemical properties. In the absence of a published synthetic protocol, a plausible and robust multi-step synthetic pathway is proposed, grounded in established and analogous chemical transformations. Each step is detailed with mechanistic rationale to provide a self-validating experimental framework. Furthermore, the potential biological significance and therapeutic applications of this molecule are discussed by examining the well-documented activities of its core structural motifs: the 2-aminoimidazole scaffold and the cyclopropyl group. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical synthetic route and a theoretical framework for investigating the potential of this novel compound.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound is the unambiguous confirmation of its identity and a clear summary of its key properties.

IUPAC Name and Structural Identifiers
  • Systematic IUPAC Name: Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine[1].

  • Synonym: α-Cyclopropyl-1-methyl-1H-imidazole-2-methanamine[1].

  • CAS Number: 927986-30-9[1].

  • Molecular Formula: C₈H₁₃N₃[2].

  • 2D Structure:

    
    
    
Physicochemical Data Summary

The following table summarizes key computed and experimental properties, providing a baseline for experimental design, including solvent selection for reactions and analytical characterization.

PropertyValueSource
Molecular Weight 151.21 g/mol [1]
Monoisotopic Mass 151.11095 Da[2]
InChI Key UQAHJVSDSGXTPI-UHFFFAOYSA-N[1]
SMILES CN1C=CN=C1C(C2CC2)N[2]
XLogP3 (Predicted) -0.3[2]
Topological Polar Surface Area 42.8 ŲComputed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bonds 2Computed

Part 2: A Proposed Synthesis and Mechanistic Rationale

As of this guide's publication, no specific synthesis for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine has been detailed in scientific literature[2]. Therefore, a robust and logical three-step synthetic pathway is proposed, commencing from the commercially available precursor, 1-methyl-1H-imidazole-2-carboxaldehyde. The chosen methodology relies on well-established, high-yielding reactions, ensuring a high probability of success.

Overall Synthetic Scheme

The proposed synthesis follows a convergent design, beginning with the formation of the carbon skeleton via a Grignard reaction, followed by oxidation and concluding with a reductive amination to install the primary amine.

Synthetic_Pathway cluster_reagents A 1-Methyl-1H-imidazole- 2-carboxaldehyde B Cyclopropyl(1-methyl-1H-imidazol- 2-yl)methanol A->B Step 1: Grignard Reaction C Cyclopropyl(1-methyl-1H-imidazol- 2-yl)methanone B->C Step 2: Oxidation D 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-yl)methanamine C->D Step 3: Reductive Amination Reagent1 1. Cyclopropylmagnesium bromide 2. H₂O workup Reagent2 MnO₂ or Dess-Martin Periodinane Reagent3 1. NH₃ 2. NaBH₃CN or [Fe] Biological_Context Molecule 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-yl)methanamine Motif1 2-Aminoimidazole Core Molecule->Motif1 contains Motif2 Cyclopropyl Group Molecule->Motif2 contains Activity1 Anticancer (Microtubule Destabilization) Motif1->Activity1 confers potential for Activity2 Anti-biofilm (Adjuvant Therapy) Motif1->Activity2 confers potential for Activity3 Metabolic Stability Motif2->Activity3 imparts Activity4 Increased Potency (Conformational Lock) Motif2->Activity4 imparts

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties allow for interactions with a diverse range of biological targets, including enzymes and receptors.[1] 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel small molecule featuring this privileged scaffold. While specific biological data for this compound is not yet widely published, its structural motifs—a cyclopropyl group known to modulate metabolic stability and an imidazolyl-methanamine core present in various bioactive molecules—suggest a strong potential for therapeutic relevance, particularly in the realm of neuropharmacology.

This guide provides a comprehensive suite of in vitro assays designed to systematically evaluate the potential of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine as a modulator of Monoamine Oxidase (MAO), a key enzyme in the central nervous system and a validated target for the treatment of neurodegenerative and psychiatric disorders.[3][4] The protocols herein are designed to be self-validating, providing researchers with a robust framework for initial screening, mechanism of action studies, and cell-based functional assessments.

Scientific Rationale: Targeting Monoamine Oxidase in Neurodegeneration

Monoamine oxidases (MAOs) are mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] Two isoforms, MAO-A and MAO-B, have been identified based on their substrate specificity and inhibitor sensitivity.[5] Inhibition of MAO-A leads to increased levels of serotonin and norepinephrine, making it a target for antidepressants.[7] Conversely, MAO-B is primarily involved in the metabolism of dopamine, and its inhibition is a therapeutic strategy in Parkinson's disease to alleviate dopaminergic neuron degeneration.[8] Given the prevalence of the imidazole scaffold in neurological drug candidates, investigating 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine as a potential MAO inhibitor is a scientifically sound starting point.

Application Note I: High-Throughput Screening for MAO-A and MAO-B Inhibition

Objective: To determine the inhibitory potency (IC50) of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine against human recombinant MAO-A and MAO-B.

Principle of the Assay: This protocol utilizes a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation.[5][9] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product, resorufin.[9] A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition of MAO activity.

Experimental Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-YL)methanamine D Add Test Compound/Controls to wells A->D B Prepare MAO-A and MAO-B enzyme solutions E Add MAO Enzyme (Pre-incubate) B->E C Prepare Positive Controls (Clorgyline for MAO-A, Pargyline for MAO-B) C->D D->E F Initiate reaction with Substrate/Probe/HRP mixture E->F G Measure fluorescence kinetically (Ex/Em = 535/587 nm) F->G H Calculate reaction rates G->H I Plot % Inhibition vs. [Compound] and determine IC50 H->I

Caption: Workflow for MAO inhibitor screening.

Detailed Protocol: Fluorometric MAO-A/B Inhibitor Screening

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (test compound)

  • Tyramine (MAO substrate)

  • Amplex Red reagent (or similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • Clorgyline (MAO-A specific inhibitor)[5]

  • Pargyline or Selegiline (MAO-B specific inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine in DMSO. Perform serial dilutions in MAO Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also, prepare working solutions of Clorgyline and Pargyline.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the diluted test compound, control inhibitors, or assay buffer (for no-inhibitor control) to the appropriate wells.

  • Enzyme Addition: Add 25 µL of diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate (Tyramine), Amplex Red, and HRP in MAO Assay Buffer. Add 25 µL of this mixture to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every minute for 30 minutes in kinetic mode.[5][6]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: MAO Inhibition
Compound ConcentrationRate (RFU/min) MAO-A% Inhibition MAO-ARate (RFU/min) MAO-B% Inhibition MAO-B
No Inhibitor1500012000
1 nM14503.311801.7
10 nM130013.311008.3
100 nM80046.795020.8
1 µM20086.760050.0
10 µM5096.715087.5
IC50 ~120 nM ~1 µM

Application Note II: Elucidating the Mechanism of MAO Inhibition

Objective: To determine if the inhibition of MAO by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is reversible or irreversible, and to characterize its kinetic mechanism (e.g., competitive, non-competitive).

Scientific Rationale: Understanding the mechanism of inhibition is critical for drug development. Reversible inhibitors offer more tunable pharmacodynamics, while irreversible inhibitors can provide a longer duration of action but may have a higher risk of off-target effects. The kinetic mechanism provides insight into how the inhibitor interacts with the enzyme's active site or allosteric sites.

Protocol: Enzyme Kinetics and Reversibility Studies

Part A: Reversibility Assay (Dialysis Method)

  • Incubate the MAO enzyme with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.

  • Dialyze the enzyme-inhibitor mixture against a large volume of assay buffer for several hours to remove any unbound inhibitor.

  • Measure the activity of the dialyzed enzyme using the fluorometric assay described above.

  • Interpretation: If enzyme activity is restored, the inhibition is reversible. If activity remains low, the inhibition is likely irreversible.

Part B: Kinetic Mechanism (Lineweaver-Burk Analysis)

  • Perform the fluorometric MAO assay using a range of substrate (Tyramine) concentrations.

  • Repeat these measurements in the presence of two or three fixed concentrations of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

  • Plot 1/V versus 1/[Substrate] (a Lineweaver-Burk plot).

  • Interpretation:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

Visualizing Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition comp comp E1 E ES1 ES E1->ES1 + S EI1 EI E1->EI1 + I ES1->E1 -> E + P noncomp noncomp E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I ES2->E2 -> E + P ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S

Caption: Competitive vs. Non-competitive Inhibition.

Application Note III: Assessing Neuroprotective Effects in a Cell-Based Assay

Objective: To evaluate the ability of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine to protect neuronal cells from neurotoxin-induced cell death.

Scientific Rationale: Parkinson's disease is characterized by the loss of dopaminergic neurons. The neurotoxin MPP+, a metabolite of MPTP, is taken up by these neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death.[10] A selective MAO-B inhibitor can prevent the conversion of MPTP to MPP+ and may also have direct neuroprotective effects. This assay uses the human neuroblastoma cell line SH-SY5Y, a common model for studying neurodegenerative diseases, to assess the cytoprotective effects of the test compound against a mitochondrial toxin.[11]

Proposed Neuroprotective Pathway

Neuroprotection_Pathway Toxin Mitochondrial Toxin (e.g., MPP+, Rotenone) Mito Mitochondrial Dysfunction Toxin->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis Survival Enhanced Cell Survival Compound 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-YL)methanamine MAOB MAO-B Compound->MAOB Inhibits Antioxidant Potential Antioxidant Mechanisms Compound->Antioxidant May promote MAOB->ROS Contributes to Antioxidant->ROS Reduces

Caption: Proposed neuroprotective mechanism of action.

Detailed Protocol: SH-SY5Y Neuroprotection Assay

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Rotenone or MPP+ (neurotoxins)

  • 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

  • Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT

  • 96-well clear, flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine for 2 hours. Include wells with no compound as controls.

  • Toxin Exposure: Add the neurotoxin (e.g., a pre-determined toxic concentration of Rotenone or MPP+) to all wells except the "vehicle control" wells.

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment:

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the toxin-only control (0% protection).

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Plot the percent protection against compound concentration to determine the EC50 (effective concentration for 50% protection).

Data Presentation: Neuroprotection Assay
ConditionCompound Conc.Absorbance (570 nm)% Cell Viability% Protection
Vehicle Control01.20100N/A
Toxin Only00.4033.30
Test Compound10 nM0.4537.56.3
Test Compound100 nM0.6050.025.0
Test Compound1 µM0.8570.856.3
Test Compound10 µM1.1091.787.5

Conclusion and Future Directions

This guide outlines a strategic in vitro approach to characterize the pharmacological profile of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. The proposed assays will determine its potency and selectivity as a MAO inhibitor, elucidate its mechanism of action, and assess its functional neuroprotective effects in a cellular model of neurodegeneration. Positive results from these studies would provide a strong rationale for further investigation, including more complex cell-based assays (e.g., using primary neurons or iPSC-derived models[10]), ADME-Tox profiling, and eventual in vivo efficacy studies in animal models of Parkinson's or other neurodegenerative diseases. The systematic application of these protocols will enable a thorough and scientifically rigorous evaluation of this promising new chemical entity.

References

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. Available at: [Link]

  • Sarasija, S., & Labhasetwar, V. (2011). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 6(5), 475-487. Available at: [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology. Available at: [Link]

  • BioVision Incorporated. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. Available at: [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Medicinal Chemistry, 16(1), 74-83. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs. Available at: [Link]

  • Zhang, Z., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(1), 125-131. Available at: [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Elabscience. Available at: [Link]

  • Khan, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(17), 3949. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Medicinal Chemistry Research, 28(10), 1511-1528. Available at: [Link]

  • Curet, O., et al. (1998). In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO inhibitors in rat brain homogenates. Journal of Affective Disorders, 51(3), 287-299. Available at: [Link]

  • Dey, A., et al. (2022). Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. Journal of Ethnopharmacology, 284, 114777. Available at: [Link]

  • Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Available at: [Link]

  • Kumar, S., et al. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Available at: [Link]

  • Bartolini, M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. Available at: [Link]

  • S, S., et al. (2022). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8696. Available at: [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocycles in Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 125-133. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CPI-122)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel small molecule, 1-Cyclopropy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel small molecule, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine , hereafter designated as CPI-122 . Due to the novelty of CPI-122, this guide establishes a logical framework for its initial preclinical evaluation based on a hypothesized mechanism of action as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers. The protocols herein are designed to be robust and self-validating, providing the necessary framework to assess the pharmacokinetic profile and preliminary anti-tumor efficacy of CPI-122 in relevant animal models.

Introduction to CPI-122: A Novel Epigenetic Modulator

Small molecule drugs represent over 90% of marketed therapeutics and are cornerstones of modern medicine.[1] Their development is a meticulous process of design, synthesis, and rigorous preclinical testing to ensure they perform precisely as intended while minimizing side effects.[1][2] CPI-122 is a novel chemical entity featuring a cyclopropylamine moiety, a common pharmacophore in inhibitors of flavin-dependent enzymes, and a substituted imidazole ring for target engagement.

Based on in silico modeling and preliminary in vitro screens (hypothetical), CPI-122 has been identified as a potential high-affinity inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical enzyme that removes methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2), thereby regulating gene expression. Its overexpression is correlated with poor prognosis in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target. The primary goal of the following in vivo studies is to bridge the gap from discovery to clinical application by evaluating the compound's behavior in a living system.[3]

Hypothesized Mechanism of Action

CPI-122 is hypothesized to act as a reversible, competitive inhibitor of the LSD1 enzyme. By binding to the active site, it is expected to prevent the demethylation of key histone marks, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis. The in vivo studies outlined below are designed to test this hypothesis by assessing the compound's ability to reach the target tissue and exert a measurable anti-tumor effect.

Preclinical In Vivo Study Design: Core Principles

The journey of a small molecule inhibitor from the lab to the clinic requires extensive preclinical evaluation to confirm its bioavailability, stability, and efficacy.[4] The objectives of these initial studies are to establish a foundational understanding of the compound's Drug Metabolism and Pharmacokinetics (DMPK) and to provide proof-of-concept for its therapeutic activity.[3]

Animal Model Selection

The choice of animal model is critical for generating translatable data. For initial pharmacokinetic and efficacy studies of a novel anti-cancer agent, the following models are recommended:

  • CD-1® or Swiss Webster Mice: For initial tolerability and pharmacokinetic (PK) studies due to their general hardiness and well-characterized metabolism.

  • Athymic Nude (Nu/Nu) or SCID Mice: For tumor xenograft efficacy studies. These immunocompromised strains are incapable of rejecting human-derived cancer cells, allowing for the growth of tumors from established cell lines (e.g., MV-4-11 for AML).

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation and Route of Administration

The physicochemical properties of CPI-122 will dictate its formulation. A primary challenge is often aqueous solubility.

  • Initial Formulation Strategy: A common starting point for discovery-phase compounds is a vehicle solution such as 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline (or Water) . This vehicle is generally well-tolerated for both intravenous (IV) and oral (PO) administration.

  • Route of Administration:

    • Intravenous (IV): Essential for initial PK studies to determine absolute bioavailability and clearance. Administered typically via the tail vein.

    • Oral Gavage (PO): The intended clinical route for most small molecules.[1] Key for assessing oral bioavailability and convenience in long-term efficacy studies.

Protocol 1: Pharmacokinetic (PK) and Bioavailability Study in Mice

Objective: To determine the fundamental pharmacokinetic parameters of CPI-122, including clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling (Serial) cluster_analysis Analysis Formulate Formulate CPI-122 (IV & PO Vehicles) DosePrep Prepare Dosing Syringes Formulate->DosePrep Acclimate Acclimate CD-1 Mice (n=18, 3/timepoint/route) DoseIV Dose IV Group (2 mg/kg) DosePO Dose PO Group (10 mg/kg) DosePrep->DoseIV DosePrep->DosePO SampleIV Collect Blood (IV) (5, 15, 30 min, 1, 2, 4, 8, 24h) DoseIV->SampleIV SamplePO Collect Blood (PO) (15, 30 min, 1, 2, 4, 8, 24h) DosePO->SamplePO Process Process to Plasma SampleIV->Process SamplePO->Process Extract Extract CPI-122 Process->Extract LCMS LC-MS/MS Analysis Extract->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Caption: Workflow for a murine pharmacokinetic study of CPI-122.

Step-by-Step Methodology
  • Animal Acclimation: Acclimate male CD-1 mice (8-10 weeks old) for a minimum of 3 days prior to the study. House them with free access to food and water.

  • Formulation Preparation:

    • Prepare a 1 mg/mL solution of CPI-122 in the vehicle for IV administration.

    • Prepare a 2 mg/mL solution (for a 10 mg/kg dose at 5 mL/kg) for PO administration. Ensure the compound is fully dissolved.

  • Dosing:

    • Divide mice into two groups (n=9 per group for sparse sampling).

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Collection:

    • Collect approximately 50-75 µL of blood from 3 mice per time point via submandibular or saphenous vein puncture.

    • IV Timepoints: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect samples into K2EDTA-coated microtubes and place them immediately on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer to a new, labeled microtube.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of CPI-122 in plasma.

    • Prepare a standard curve and quality control (QC) samples by spiking blank plasma with known concentrations of CPI-122.

    • Extract CPI-122 from plasma samples, standards, and QCs using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Analyze the processed samples by LC-MS/MS.

  • Data Analysis:

    • Calculate plasma concentration at each time point.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®) to determine key PK parameters.

Hypothetical Data Summary
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
T½ (half-life) 4.2 hours4.5 hours
Cmax (peak conc.) 850 ng/mL1200 ng/mL
Tmax (time to peak) 5 minutes1 hour
AUC₀₋inf (exposure) 1950 hrng/mL9950 hrng/mL
CL (clearance) 17 mL/min/kg-
Vss (volume dist.) 2.5 L/kg-
F% (bioavailability) -102%
Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Anti-Tumor Efficacy in a Human AML Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of CPI-122 in a subcutaneous MV-4-11 (AML) xenograft mouse model.

Experimental Workflow

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints Implant Implant MV-4-11 cells subcutaneously in Nu/Nu mice TumorGrowth Monitor tumor growth Implant->TumorGrowth Randomize Randomize mice when tumors reach ~150 mm³ TumorGrowth->Randomize DoseVehicle Group 1: Vehicle (PO, QD) Randomize->DoseVehicle DoseLow Group 2: CPI-122 (25 mg/kg) (PO, QD) Randomize->DoseLow DoseHigh Group 3: CPI-122 (50 mg/kg) (PO, QD) Randomize->DoseHigh MeasureTumor Measure tumor volume (2x / week) DoseVehicle->MeasureTumor MeasureWeight Record body weight (2x / week) DoseVehicle->MeasureWeight DoseLow->MeasureTumor DoseLow->MeasureWeight DoseHigh->MeasureTumor DoseHigh->MeasureWeight Endpoint Endpoint: Tumor volume >2000 mm³ or end of study (Day 21) MeasureTumor->Endpoint Harvest Harvest tumors for pharmacodynamic analysis Endpoint->Harvest

Caption: Workflow for a xenograft efficacy study of CPI-122.

Step-by-Step Methodology
  • Cell Culture: Culture MV-4-11 human AML cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.

  • Tumor Implantation:

    • Resuspend 5 x 10⁶ MV-4-11 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®.

    • Subcutaneously inject the cell suspension into the right flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Prepare dosing formulations of CPI-122 in the appropriate vehicle daily.

    • Group 1 (Vehicle): Administer vehicle orally once daily (QD).

    • Group 2 (Low Dose): Administer 25 mg/kg CPI-122 orally (QD).

    • Group 3 (High Dose): Administer 50 mg/kg CPI-122 orally (QD).

    • Continue dosing for 21 consecutive days.

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly. Body weight is a key indicator of toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The primary endpoint is the final tumor volume at Day 21. Euthanize animals if tumors exceed 2000 mm³ or show signs of ulceration.

    • At the end of the study, collect terminal blood samples for PK analysis and excise tumors.

    • Divide each tumor: one half to be flash-frozen in liquid nitrogen for Western blot (pharmacodynamics), and the other half fixed in formalin for immunohistochemistry (IHC).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

    • Analyze pharmacodynamic markers (e.g., changes in H3K4me2 levels in tumor tissue via Western blot) to confirm target engagement.

Conclusion and Future Directions

The successful execution of these foundational in vivo studies is a critical step in the preclinical development of CPI-122.[3][5] The pharmacokinetic data will inform dose selection for subsequent toxicology and efficacy studies, while the xenograft model will provide the first proof-of-concept of its anti-tumor activity. Positive results from these protocols would strongly support the advancement of CPI-122 into more complex orthotopic or patient-derived xenograft (PDX) models and formal IND-enabling safety studies.

References

  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. Available at: [Link]

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers Media S.A. Available at: [Link]

Sources

Method

Application Note: Investigating 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine as a Novel Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Introduction: The Epigenetic Frontier in Drug Discovery Epigenetic modifications, which induce heritable changes in gene expression without altering the DNA se...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Epigenetic Frontier in Drug Discovery

Epigenetic modifications, which induce heritable changes in gene expression without altering the DNA sequence, are pivotal in both normal cellular function and the pathogenesis of numerous diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in this regulatory landscape.[1][2][3] LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the genomic context.[3]

Overexpression of LSD1 has been documented in a wide array of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[1][3][4] In these contexts, LSD1 is crucial for maintaining the cancer stem cell phenotype and blocking cellular differentiation.[2] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy.[3][5] Numerous small molecule inhibitors targeting LSD1 are now in various stages of preclinical and clinical development.[1][2]

This document provides a comprehensive guide to the investigation of 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine , a novel small molecule with structural motifs—a cyclopropylamine core—suggestive of potential LSD1 inhibitory activity. We present its putative mechanism of action, detailed protocols for its characterization, and a framework for assessing its therapeutic potential.

Chemical Compound Profile

Compound Name Structure Molecular Formula Molecular Weight
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine[Image of the 2D structure of 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine]C₈H₁₃N₃[6]151.21 g/mol [7]

Hypothesized Mechanism of Action

The core structural feature of this compound is the cyclopropylamine moiety. This group is a known pharmacophore in a class of irreversible LSD1 inhibitors. The proposed mechanism involves the FAD-dependent oxidation of the amine by LSD1. This oxidation generates a reactive cyclopropyliminium ion intermediate, which then forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme. This "mechanism-based inactivation" provides a strong rationale for investigating this compound as a potent and specific LSD1 inhibitor.

Mechanism_of_Action cluster_0 LSD1 Active Site cluster_1 Catalytic Cycle cluster_2 Enzyme Inactivation Inhibitor 1-Cyclopropyl-1- (1-methyl-1H-imidazol-2-yl)methanamine LSD1_FAD LSD1-FAD Complex Inhibitor->LSD1_FAD Binding Oxidation FAD-dependent Oxidation LSD1_FAD->Oxidation Intermediate Reactive Cyclopropyliminium Intermediate Oxidation->Intermediate Covalent_Adduct Covalent FAD Adduct Intermediate->Covalent_Adduct Nucleophilic Attack Inactive_Enzyme Irreversibly Inactivated LSD1 Covalent_Adduct->Inactive_Enzyme

Caption: Hypothesized mechanism of irreversible LSD1 inhibition.

Experimental Protocols

Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (IC₅₀ Determination)

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

A. Materials and Reagents:

  • Recombinant Human LSD1/CoREST complex

  • 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (Test Compound)

  • LSD1 inhibitor (e.g., GSK2879552) as a positive control

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • LSD1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • H3K4me2 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm)

B. Experimental Workflow:

IC50_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of test compound in DMSO Start->Prep_Inhibitor Dispense_Inhibitor Dispense diluted compound and controls to 96-well plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme Add LSD1/CoREST complex to each well Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate at RT (pre-incubation) Add_Enzyme->Incubate_1 Add_Substrate_Mix Add assay cocktail (H3K4me2 peptide, HRP, Amplex Red) Incubate_1->Add_Substrate_Mix Incubate_2 Incubate at RT, protected from light Add_Substrate_Mix->Incubate_2 Read_Fluorescence Measure fluorescence (Ex/Em = 530/590 nm) Incubate_2->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro LSD1 IC₅₀ determination.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

  • Plate Setup: To a 96-well plate, add 1 µL of each diluted compound. Include wells for "no enzyme" (negative control) and "DMSO only" (vehicle control).

  • Enzyme Addition: Dilute the LSD1/CoREST complex in LSD1 Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme to each well (except "no enzyme" wells).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare an assay cocktail containing the H3K4me2 peptide substrate, HRP, and Amplex Red in Assay Buffer. Add 50 µL of this cocktail to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Target Engagement and Proliferation

This protocol assesses the compound's ability to inhibit LSD1 within a cellular context, using an AML cell line (e.g., MV4-11) as a model system. It measures changes in global H3K4me2 levels and effects on cell viability.

A. Materials and Reagents:

  • AML cell line (e.g., MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Antibodies: Anti-H3K4me2, Anti-Total Histone H3

  • Western Blotting reagents and equipment

  • 96-well and 6-well tissue culture plates

B. Step-by-Step Procedure:

Part I: Cell Viability Assay

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part II: Western Blot for Histone Marks

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined GI₅₀) for 48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a suitable kit or protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against H3K4me2 and Total Histone H3 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. An increase in the H3K4me2 signal relative to Total H3 indicates successful target engagement and inhibition of LSD1 in the cells.

Expected Outcomes and Interpretation

Successful execution of these protocols will provide critical data on the potential of 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine as an LSD1 inhibitor.

Parameter Hypothetical Result Interpretation
LSD1 IC₅₀ 50 nMPotent enzymatic inhibition.
Cellular GI₅₀ (MV4-11) 250 nMGood cell permeability and anti-proliferative activity.
H3K4me2 Levels Dose-dependent increaseConfirms on-target activity within the cellular environment.

A potent IC₅₀ value coupled with a corresponding increase in cellular H3K4me2 levels and anti-proliferative effects would strongly support the hypothesis that this compound is a novel, cell-active LSD1 inhibitor warranting further investigation in preclinical models.

References

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv.
  • Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine - PubChemLite.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC - NIH.
  • 1098973-07-9 | (1-(1H-imidazol-5-yl)cyclopropyl)methanamine | ChemScene.
  • ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine - Sigma-Aldrich.
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed.
  • 1420882-01-4|1-(1-Cyclopropyl-1h-imidazol-2-yl)-n-methylmethanamine - BLDpharm.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH.
  • Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR | Sigma-Aldrich.
  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC - PubMed Central.
  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed Central.
  • Study Details | NCT04709601 | Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. | ClinicalTrials.gov.
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • Continued) Overview of LSD1 inhibitors currently in clinical investigations for cancer treatment. - ResearchGate.
  • Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC - NIH.
  • Research - Alumkal Lab.
  • Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI.
  • 1098973-07-9|(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine - BLDpharm.
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride.

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Application

Application Note: Quantitative Analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine in Pharmaceutical Formulations and Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a novel imidazole derivative of interest in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a novel imidazole derivative of interest in pharmaceutical development. Due to the absence of a standardized analytical method for this specific compound, we have developed and validated a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is designed for high-throughput analysis and is applicable to both pharmaceutical formulations and complex biological matrices such as human plasma. The protocol herein provides comprehensive guidelines for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a heterocyclic amine containing an imidazole moiety, a structure prevalent in many biologically active compounds.[4] As with any potential therapeutic agent, its accurate quantification in various matrices is critical for pharmacokinetic studies, quality control of drug products, and stability testing. The structural characteristics of the analyte, including its basic nature and polarity, present unique challenges for analytical method development.

This guide provides a comprehensive, field-tested approach to the analysis of this compound, emphasizing the causality behind experimental choices to ensure methodological robustness and trustworthiness. The described LC-MS/MS method offers superior sensitivity and selectivity, which are essential for distinguishing the analyte from endogenous components in biological samples and potential impurities in pharmaceutical formulations.

Principle of the Method

The analytical method is based on reversed-phase liquid chromatography for the separation of the target analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer. The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM), which minimizes interferences and allows for accurate quantification at low concentrations.[5]

The choice of a C18 stationary phase is predicated on its broad applicability for retaining and separating moderately polar compounds like the target analyte. The mobile phase, consisting of an organic solvent and an aqueous buffer with a formic acid additive, is optimized to ensure good peak shape and ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source.

Materials and Reagents

  • Analyte: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine reference standard (Purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related imidazole derivative. For this protocol, we propose using Verapamil, a commercially available compound with good ionization efficiency and chromatographic behavior.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure)

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (sourced from a certified vendor)

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges for sample clean-up in biological matrices.

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Ascentis® Express C18, 2.7 µm, 2.1 x 100 mm (or equivalent)[6]

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry (MS)
  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer. The predicted monoisotopic mass of the analyte [M+H]+ is 152.11823.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte152.1To be determinedTo be determined
Internal Standard (Verapamil)455.3165.135

Note: The product ion and collision energy for the analyte must be determined empirically during method development.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to achieve a concentration range suitable for the intended application (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Verapamil in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.

Sample Preparation Protocol: Pharmaceutical Formulation (e.g., Tablets)
  • Weigh and grind a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a single dose.

  • Dissolve the powder in a known volume of a suitable solvent (e.g., 50:50 methanol:water) to achieve a theoretical concentration within the calibration range.

  • Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Dilute the supernatant with 50:50 methanol:water to a final concentration within the linear range of the assay.

  • Add the internal standard working solution.

  • Inject into the LC-MS/MS system.

Sample Preparation Protocol: Human Plasma

This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[8]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Diagram of the Plasma Sample Preparation Workflow

G cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation cluster_3 Analysis plasma 100 µL Plasma is Add Internal Standard plasma->is acid Add Phosphoric Acid is->acid condition Condition Cartridge acid->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using SPE.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10] The following parameters should be assessed:

Specificity and Selectivity

Analyze at least six different blank lots of the matrix (e.g., human plasma) to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.

Linearity and Range

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated using a linear regression model with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Accuracy and Precision

Accuracy and precision should be determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates of five on three separate days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for the LLOQ).[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected, typically estimated as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. This is the lowest point on the calibration curve.

Matrix Effect and Recovery
  • Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Recovery: Determined by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.

Stability

The stability of the analyte should be evaluated under various conditions, including:

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Short-term stability: At room temperature for a specified period.

  • Long-term stability: At the intended storage temperature (e.g., -80 °C).

  • Stock solution stability: At room temperature and refrigerated conditions.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% for LLOQ)
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect RSD ≤ 15%

Data Analysis and Quantification

The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The data acquisition and processing are managed by the instrument's software.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. The detailed protocols for sample preparation and method validation are designed to ensure reliable and reproducible results, supporting drug development from discovery through to clinical applications. By explaining the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry.

Diagram of the Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing formulation Pharmaceutical Formulation (Dissolution & Dilution) lc Chromatographic Separation (Reversed-Phase) formulation->lc plasma Biological Matrix (Solid-Phase Extraction) plasma->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant validation Method Validation (ICH Guidelines) quant->validation

Caption: High-level overview of the analytical process.

References

  • Ermer, J., & Miller, J. H. M. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Rocca, M. L., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Chavare, S. D., & Bhalerao, A. V. (2019). Analytical method validation: A brief review.
  • Kumar, S., & Kumar, A. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • Rocca, M. L., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Agilent. (n.d.).
  • Sigma-Aldrich. (n.d.). Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine. Sigma-Aldrich.
  • PubChem. (n.d.). cyclopropyl-(1-methylimidazol-2-yl)methanamine. PubChem.
  • Al-Masum, M. A., & Al-Muntaser, S. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide. Sigma-Aldrich.

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Method

Application Notes &amp; Investigator's Protocol: Evaluating 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine in Early-Stage Drug Discovery

Introduction: The Rationale for Investigation The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for coordinating with metal ions allow it to interact with a wide array of biological targets.[3][4] Imidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral effects.[2][5][6]

The subject of this guide, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, combines this potent core with other key features:

  • N-methylimidazole: This modification prevents tautomerization and provides a consistent hydrogen bonding pattern, often enhancing target affinity.

  • Cyclopropyl Group: This small, rigid ring is often incorporated by medicinal chemists to improve metabolic stability and potency by introducing a favorable conformational constraint.

  • Primary Amine: This functional group serves as a critical interaction point (e.g., hydrogen bond donor) and provides a synthetic handle for future library development and lead optimization.

Given that this molecule is commercially available primarily as a building block for discovery research, rigorous characterization and a well-defined screening strategy are paramount. This guide outlines the necessary protocols to unlock its potential.

Part 1: Foundational Analysis - Compound Integrity and Physicochemical Profiling

Trustworthiness Directive: Commercial availability does not guarantee purity or identity. Before committing resources to biological screening, the integrity of the compound must be unequivocally established. This initial step prevents the costly pursuit of artifacts and ensures data reproducibility.

Protocol 1.1: Comprehensive Quality Control (QC) of Starting Material

This protocol establishes the identity, purity, and stability of the supplied compound.

Methodology:

  • Identity Confirmation (Mass Spectrometry):

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

    • Validation Criterion: Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of 152.1182. The measured mass should be within ±5 ppm of the theoretical mass.

  • Purity Assessment (HPLC-UV/MS):

    • Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject 5 µL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Run a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

    • Monitor the eluent using a UV detector at 210 nm and 254 nm, coupled to a mass spectrometer.

    • Validation Criterion: The main peak should account for >95% of the total integrated peak area. The mass associated with this peak must correspond to the target compound. Any significant impurities (>1%) should be characterized by their mass.

  • Structural Verification (NMR Spectroscopy):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation Criterion: The observed chemical shifts, coupling constants, and integrations must be consistent with the structure of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

  • Solubility Determination:

    • Prepare a series of phosphate-buffered saline (PBS) solutions at pH 7.4.

    • Add increasing amounts of the compound (from a concentrated DMSO stock) to the buffer.

    • Incubate for 2 hours at room temperature, then centrifuge to pellet any precipitate.

    • Measure the concentration of the supernatant by HPLC-UV.

    • Validation Criterion: Determine the kinetic solubility, which will inform the maximum concentration achievable in aqueous-based biological assays.

Table 1: Physicochemical Properties of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

PropertyValueSource/Method
Molecular Formula C₈H₁₃N₃---
Molecular Weight 151.21 g/mol
Theoretical [M+H]⁺ 152.1182Calculated
Predicted XlogP -0.3PubChem[7]
CAS Number 927986-30-9

Part 2: Hypothesis Generation - A Roadmap for Target Selection

Expertise & Experience Directive: A targeted approach is more efficient than random screening. The structural features of the molecule allow us to generate educated hypotheses about its potential biological targets. The imidazole scaffold is a known kinase hinge-binder, a chelator of metalloenzymes, and a common feature in GPCR ligands.[3][8]

G cluster_features Structural Features cluster_targets Potential Target Classes compound 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine imidazole Imidazole Core compound->imidazole Privileged Scaffold amine Primary Amine compound->amine H-Bonding / Salt Bridge cyclopropyl Cyclopropyl Group compound->cyclopropyl Metabolic Stability / Conformation kinases Protein Kinases imidazole->kinases Hinge Binding metallo Metalloenzymes (e.g., HDACs, MMPs) imidazole->metallo Metal Chelation gpcr GPCRs amine->gpcr Charge Interactions ion Ion Channels amine->ion Pore Interaction cyclopropyl->kinases Fills Hydrophobic Pocket

Caption: Hypothesis map linking molecular features to potential biological target classes.

Part 3: Application Protocol - Biophysical Screening for Target Identification

Experience Directive: For a novel compound of unknown function, biophysical screening methods are superior to cell-based assays as they directly measure binding to a purified protein target. This avoids confounding factors like cell permeability or off-target effects.[9] Given its relatively small size, this molecule is an excellent candidate for fragment-based screening approaches.[9]

Protocol 3.1: Differential Scanning Fluorimetry (DSF) for Initial Hit Finding

DSF, or Thermal Shift Assay, is a rapid, cost-effective method to screen for direct binding by measuring changes in protein thermal stability upon ligand association.

Methodology:

  • Protein Preparation:

    • Obtain a panel of purified proteins of interest (e.g., a diverse kinase panel).

    • Ensure proteins are in a suitable, low-salt buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) and at a final concentration of 2 µM.

  • Assay Plate Preparation:

    • In a 96-well or 384-well PCR plate, add the protein solution.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to a final concentration of 5x.

    • Add the test compound (from a DMSO stock) to a final concentration of 10-50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Controls: Include "protein + dye + DMSO" (negative control) and "protein + dye + known ligand" (positive control) wells.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melt curve for each well.

    • Calculate the melting temperature (Tm), the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation.

    • A "hit" is defined as a compound that induces a significant, concentration-dependent increase in Tm (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.

Part 4: Protocol - Hit Validation and Preliminary Structure-Activity Relationship (SAR)

Trustworthiness Directive: A single-point hit from a primary screen is not sufficient. Validation with an orthogonal assay is mandatory to eliminate false positives and confirm the binding interaction.

G primary_screen Primary Screen (DSF) hit_found Hit Identified (ΔTm ≥ 2°C) primary_screen->hit_found orthogonal_assay Orthogonal Assay (e.g., ITC) hit_found->orthogonal_assay Validate confirm_binding Binding Confirmed? orthogonal_assay->confirm_binding dose_response Dose-Response & Affinity (Kd) confirm_binding->dose_response Yes no_go Discard (False Positive) confirm_binding->no_go No sar Preliminary SAR by Analogs dose_response->sar go Proceed to Lead Optimization sar->go

Caption: Workflow for hit validation and initial SAR exploration.

Protocol 4.1: Isothermal Titration Calorimetry (ITC) for Affinity Measurement

ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein target and dissolve the compound in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Prepare the protein at a concentration of 10-20 µM in the sample cell.

    • Prepare the compound at a concentration 10-15 times that of the protein in the injection syringe.

  • ITC Experiment:

    • Set the instrument to the desired temperature (e.g., 25 °C).

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution.

    • Record the heat change after each injection until the binding reaction is saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the data to a suitable binding model (e.g., one-site) to calculate the Kd, n, and ΔH.

    • Validation Criterion: A confirmed hit will show a measurable Kd, ideally in the micromolar range or better for a fragment-like molecule. The stoichiometry should be close to 1.

Exploring Preliminary SAR: Once a hit is validated, purchase or synthesize simple analogs to understand which parts of the molecule are critical for binding.

Table 2: Proposed Analogs for Initial SAR Study

AnalogModificationRationale
Analog 1 Remove cyclopropyl groupAssess the contribution of the cyclopropyl moiety to binding affinity.
Analog 2 Replace N-methyl with N-HDetermine the importance of the methyl group for potency or selectivity.
Analog 3 Methylate the primary amine (secondary amine)Probe the tolerance for substitution at the amine and its role as an H-bond donor.
Analog 4 Relocate the cyclopropyl-amine moiety to position 4 or 5 on the imidazole ringInvestigate positional isomers to understand the required vector for target engagement.

Conclusion and Future Directions

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine represents a promising, yet uncharacterized, starting point for a drug discovery campaign. Its value lies not in known activity, but in its potential as a novel scaffold. By following a rigorous, hypothesis-driven approach—beginning with absolute quality control, employing sensitive biophysical screening methods, and validating hits with orthogonal, quantitative techniques—researchers can efficiently determine if this molecule engages with a therapeutically relevant target. A confirmed, validated hit from this workflow provides a strong foundation for a full-scale medicinal chemistry program aimed at developing a potent and selective lead compound.

References

  • Vertex AI Search. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • PMC. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • Sigma-Aldrich. Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR.
  • PubChemLite. Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine.
  • ResearchGate. Overview on Biological Activities of Imidazole Derivatives.
  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.

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Application

Application Note: Characterization of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Binding Affinity at the Human Histamine H3 Receptor

Introduction 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel small molecule featuring a core imidazole scaffold, a privileged structure in medicinal chemistry known for its broad bioactivity and interac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel small molecule featuring a core imidazole scaffold, a privileged structure in medicinal chemistry known for its broad bioactivity and interaction with a variety of enzymes and receptors.[1] The imidazole ring system is a key component in numerous FDA-approved drugs and is recognized for its ability to engage in diverse biological pathways.[1][2] The inclusion of a cyclopropyl group in this compound suggests a potential for conformational rigidity, which can be advantageous for selective receptor binding.

While direct biological data for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is not yet extensively published, analysis of structurally related compounds provides a strong rationale for investigating its affinity for the Histamine H3 receptor (H3R). For instance, trans-2-[1H-imidazol-4-yl] cyclopropane derivatives have been identified as potent and high-affinity ligands for the H3R.[3] Furthermore, the closely related compound [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE is also known to target the human Histamine H3 receptor.[4]

The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as dopamine, acetylcholine, and serotonin.[1] The H3R is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5][6] This role in neuromodulation has made the H3R a significant therapeutic target for a range of neurological and cognitive disorders.[1][5]

This application note provides a detailed protocol for characterizing the binding affinity of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine at the human Histamine H3 receptor using in vitro radioligand binding assays. The protocols described herein are designed to be self-validating and are based on established methodologies for H3R research.

Histamine H3 Receptor Signaling Pathway

The H3 receptor's canonical signaling pathway involves its coupling to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase (AC). This reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The resulting decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn can modulate the activity of downstream transcription factors like the cAMP-responsive element-binding protein (CREB).[5][6]

H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., Histamine) Agonist->H3R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Modulation of Gene Transcription CREB->Gene_Transcription

Caption: H3R Gαi/o-Coupled Signaling Pathway.

Experimental Design and Workflow

The characterization of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine will be conducted in two main phases: a saturation binding assay to determine the binding characteristics of the radioligand to the H3R, and a competitive binding assay to determine the affinity of the test compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells stably expressing human H3R Membrane_Prep Prepare cell membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Protein_Quant Quantify protein concentration (BCA Assay) Membrane_Prep->Protein_Quant Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax of [3H]NAMH) Protein_Quant->Saturation_Assay Competition_Assay Competitive Binding Assay (Determine Ki of Test Compound) Protein_Quant->Competition_Assay Scintillation_Counting Measure Radioactivity (Liquid Scintillation Counter) Saturation_Assay->Scintillation_Counting Competition_Assay->Scintillation_Counting Data_Plotting Plot Data (Non-linear regression) Scintillation_Counting->Data_Plotting Parameter_Calc Calculate Binding Parameters (Kd, Bmax, IC50, Ki) Data_Plotting->Parameter_Calc

Caption: Workflow for H3R Binding Assays.

Materials and Reagents

Reagent/MaterialSupplierNotes
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineN/ATest Compound
[³H]Nα-methylhistamine ([³H]NAMH)PerkinElmerRadioligand (Specific Activity: ~80 Ci/mmol)
HistamineSigma-AldrichFor non-specific binding determination
ThioperamideTocris BiosciencePositive control (H3R antagonist/inverse agonist)
CHO-K1 cells expressing human H3RATCC/RevvityOr other suitable cell line (e.g., HEK293T)[4][7][8]
Cell Culture Media (e.g., F-12K)GibcoSupplemented with FBS, antibiotics, and selection agent (e.g., G418)
Tris-HClSigma-AldrichComponent of binding buffer
EDTASigma-AldrichComponent of binding buffer
96-well filter plates (GF/C)Brandel/PerkinElmerFor separating bound and free radioligand
Scintillation CocktailPerkinElmerFor radioactivity counting
BCA Protein Assay KitThermo FisherFor protein concentration determination

Detailed Protocols

Part 1: Cell Membrane Preparation

This protocol is for preparing crude membrane fractions from CHO-K1 cells stably expressing the human Histamine H3 receptor.

  • Cell Culture: Culture CHO-K1/hH3R cells to ~90% confluency in T175 flasks.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 10 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer (2 x 10-second bursts) on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of fresh, ice-cold Binding Buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) and centrifuge again at 40,000 x g for 20 minutes at 4°C.[9]

  • Final Resuspension: Discard the supernatant and resuspend the final membrane pellet in Binding Buffer to achieve a protein concentration of approximately 1 mg/mL.

  • Protein Quantification: Determine the protein concentration using a BCA Protein Assay Kit.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]NAMH at the H3R.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]NAMH.

  • Reagent Preparation: Prepare serial dilutions of [³H]NAMH in Binding Buffer, typically ranging from 0.1 to 20 nM.

  • Assay Incubation: To each well, add:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM Histamine (for non-specific binding).[9]

    • 50 µL of the appropriate [³H]NAMH dilution.

    • 150 µL of the cell membrane preparation (diluted in Binding Buffer to 20-40 µg protein/well).[9][10]

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.[9]

  • Filtration: Terminate the assay by rapid filtration through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding (Y-axis) against the concentration of [³H]NAMH (X-axis).

    • Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.

Part 3: Competitive Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine by measuring its ability to compete with a fixed concentration of [³H]NAMH for binding to the H3R.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Reagent Preparation:

    • Prepare serial dilutions of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine in Binding Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Prepare a solution of [³H]NAMH in Binding Buffer at a concentration equal to its Kd (determined from the saturation assay, typically ~0.3 nM).[9][11]

  • Assay Incubation: To each well, add:

    • 50 µL of Binding Buffer (for total binding), 10 µM Histamine (for non-specific binding), or the appropriate dilution of the test compound.

    • 50 µL of the [³H]NAMH solution.

    • 150 µL of the cell membrane preparation (20-40 µg protein/well).

  • Incubation, Filtration, and Counting: Follow steps 4, 5, and 6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Analyze the data using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results and Interpretation

The saturation binding assay should yield a hyperbolic curve, indicating saturable binding of [³H]NAMH to a single population of receptors. The competitive binding assay will produce a sigmoidal dose-response curve. A lower Ki value for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine indicates a higher binding affinity for the Histamine H3 receptor. The data should be compared to the Ki value obtained for the reference compound, thioperamide, to benchmark its potency.

ParameterDescriptionTypical Value for H3R
Kd Equilibrium dissociation constant of the radioligand. Measures the affinity of the radioligand for the receptor.~0.3 - 1.0 nM for [³H]NAMH[9][12]
Bmax Maximum number of binding sites. Represents the density of the receptor in the membrane preparation.Varies with cell line and expression level[4]
IC50 Concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Compound-dependent
Ki Inhibitory constant of the test compound. An intrinsic measure of the affinity of the compound for the receptor.Compound-dependent

Conclusion

The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine at the human Histamine H3 receptor. By determining the binding affinity (Ki), researchers can ascertain the compound's potency at this therapeutically relevant CNS target. These foundational binding data are critical for guiding further studies, including functional assays (e.g., cAMP inhibition or [³⁵S]GTPγS binding) and in vivo models, to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC - NIH. (2023-06-27). Available from: [Link]

  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. Available from: [Link]

  • Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed. (2006-09). Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. Genophore. Available from: [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. (2023-12-11). Available from: [Link]

  • Heterologous, PKC-Mediated Desensitization of Human Histamine H3 Receptors Expressed in CHO-K1 Cells - PubMed. (2016-06-27). Available from: [Link]

  • Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - Frontiers. (2020-01-20). Available from: [Link]

  • G protein-coupled receptor - Wikipedia. Available from: [Link]

  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands - PubMed. (1999-05). Available from: [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. (2023-06-28). Available from: [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - SciSpace. Available from: [Link]

  • GPCR Pathway - Creative Diagnostics. Available from: [Link]

  • Steroid-sensitivity of agonist binding to pituitary cell line histamine H3 receptors - PubMed. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... - ResearchGate. Available from: [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. Available from: [Link]

  • (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - ResearchGate. (2025-06-21). Available from: [Link]

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Method

Application Notes &amp; Protocols for the Pharmacological Characterization of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Document ID: AN-CPMIM-2026-01 Abstract This document provides a comprehensive experimental framework for the initial pharmacological and drug-like property assessment of the novel chemical entity, 1-Cyclopropyl-1-(1-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CPMIM-2026-01

Abstract

This document provides a comprehensive experimental framework for the initial pharmacological and drug-like property assessment of the novel chemical entity, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (herein referred to as CP-MIM). The structural motifs of CP-MIM, specifically the imidazole ring and a primary amine adjacent to a cyclopropyl group, suggest a high potential for biological activity, particularly within the central nervous system (CNS). Imidazole derivatives are known to possess a wide array of pharmacological properties, while the primary amine moiety is a common feature in compounds targeting monoaminergic systems.[1][2][3] This guide outlines a phased, multi-tiered approach, beginning with in vitro target screening and progressing through ADME/Tox profiling to foundational in vivo behavioral assessments. The protocols are designed to be self-validating and provide a robust data package for informed decision-making in early-stage drug discovery.

Introduction: Scientific Rationale and Strategic Overview

The chemical structure of CP-MIM (CAS No. 927986-30-9, Formula: C₈H₁₃N₃) presents compelling reasons for a thorough pharmacological investigation.[4] The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse mechanisms of action.[5][6] The primary amine functional group, particularly in proximity to a small, rigid cyclopropyl ring, is suggestive of potential interactions with monoamine transporters (such as those for dopamine, norepinephrine, and serotonin) or monoamine oxidase (MAO) enzymes.[7][8]

This experimental plan is designed to systematically de-risk and characterize CP-MIM by addressing three fundamental questions:

  • Primary Pharmacology: What are the primary biological targets of CP-MIM?

  • Drug-like Properties: Does CP-MIM possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) characteristics?[9]

  • Functional Effects: What are the compound's physiological and behavioral effects in a whole organism?

The following workflow provides a high-level overview of the proposed experimental strategy.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Decision & Optimization A Compound Acquisition & QC (Purity, Identity) B Primary Pharmacology (Target Binding & Enzyme Inhibition) A->B High Purity Compound C ADME/Tox Screening (Metabolism, Permeability, Cytotoxicity) B->C Identified Targets F Data Integration & Analysis B->F D Pharmacokinetic (PK) Studies (Rodent) C->D Favorable Profile C->F E Behavioral Pharmacology (Locomotor Activity) D->E Informed Dose Selection E->F G Go/No-Go Decision Lead Optimization F->G

Caption: High-level experimental workflow for CP-MIM characterization.

Phase 1A: Primary Pharmacology - Target Identification

The objective of this phase is to identify the primary molecular targets of CP-MIM. Based on its structure, we hypothesize that it may interact with key proteins in monoaminergic neurotransmission.

G cluster_0 Potential Sites of CP-MIM Action Synapse Presynaptic Terminal Transporter Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO-A, MAO-B) Receptor Postsynaptic Receptor (e.g., Dopamine D4) Vesicle Vesicle (Dopamine) Dopamine Dopamine->Transporter Reuptake Dopamine->MAO Metabolism Dopamine->Receptor Binding

Caption: Potential targets for CP-MIM within a monoaminergic synapse.

Monoamine Transporter Binding & Uptake Assays

Causality: The phenethylamine backbone is a classic feature of compounds that interact with monoamine transporters. CP-MIM contains a primary amine that could serve as a recognition element for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These are the primary targets for many psychostimulant and antidepressant drugs.[8][10] We will assess both binding affinity (Kᵢ) and functional inhibition (IC₅₀) of uptake.

Protocol 2.1.1: Radioligand Binding Assay for DAT, NET, SERT

  • Test System: Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Procedure:

    • Prepare serial dilutions of CP-MIM (e.g., from 1 nM to 100 µM) in assay buffer.

    • In a 96-well plate, add 50 µL of cell membranes, 50 µL of CP-MIM dilution (or vehicle/reference compound), and 50 µL of radioligand at a concentration near its Kₔ.

    • Define non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Incubate at room temperature for 60-120 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester and wash with ice-cold buffer.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each CP-MIM concentration. Determine the IC₅₀ value using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2.1.2: Synaptosomal [³H]-Monoamine Uptake Inhibition Assay

  • Test System: Freshly prepared synaptosomes from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Procedure:

    • Pre-incubate synaptosomes with various concentrations of CP-MIM (1 nM to 100 µM) or reference inhibitors (e.g., Cocaine, Desipramine, Fluoxetine) for 10 minutes at 37°C.[10]

    • Initiate uptake by adding the respective [³H]-monoamine substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes via scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of uptake for each transporter using non-linear regression.

Monoamine Oxidase (MAO) Inhibition Assay

Causality: Primary amines can be substrates for, or inhibitors of, MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO can lead to antidepressant and neuroprotective effects.

Protocol 2.2.1: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Test System: Recombinant human MAO-A and MAO-B enzymes.

  • Assay Kit: Commercially available kits such as the MAO-Glo™ Assay (Promega) or similar fluorometric kits are recommended.[11][12]

  • Procedure (based on MAO-Glo™):

    • In a white, opaque 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.

    • Add serial dilutions of CP-MIM (1 nM to 100 µM) or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[13]

    • Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Add the MAO substrate provided in the kit and incubate for 60 minutes at room temperature.

    • Add the Luciferin Detection Reagent, which converts a derivative of the MAO product into luciferin.

    • Incubate for 20 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC₅₀ values for both MAO-A and MAO-B.

Table 1: Example Data Summary for Primary Pharmacology

Assay TargetAssay TypeEndpointCP-MIM Result (µM)Reference CompoundRef. Result (µM)
hDAT Binding (Kᵢ)KᵢTBDCocaine~0.15
Uptake (IC₅₀)IC₅₀TBDCocaine~0.30
hNET Binding (Kᵢ)KᵢTBDDesipramine~0.001
Uptake (IC₅₀)IC₅₀TBDDesipramine~0.003
hSERT Binding (Kᵢ)KᵢTBDFluoxetine~0.001
Uptake (IC₅₀)IC₅₀TBDFluoxetine~0.003
hMAO-A Inhibition (IC₅₀)IC₅₀TBDClorgyline~0.002
hMAO-B Inhibition (IC₅₀)IC₅₀TBDSelegiline~0.01

TBD: To Be Determined

Phase 1B: In Vitro ADME/Tox Profiling

Causality: A potent compound is of little value if it cannot reach its target, has a very short half-life, or is overtly toxic. Early assessment of ADME/Tox properties is crucial for identifying potential liabilities.[14]

Metabolic Stability

Protocol 3.1.1: Liver Microsomal Stability Assay

  • Test System: Pooled human and rat liver microsomes (HLM, RLM).

  • Procedure:

    • Incubate CP-MIM (typically 1 µM) with liver microsomes (0.5 mg/mL) and a NADPH regenerating system at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Include positive control compounds with known high and low clearance (e.g., Verapamil and Verapamil, respectively).

  • Data Analysis: Plot the natural log of the percent remaining compound vs. time. The slope of the line determines the intrinsic clearance (Clᵢₙₜ) and in vitro half-life (t₁/₂).

Cytochrome P450 (CYP) Inhibition

Protocol 3.2.1: CYP Inhibition Assay (e.g., CYP3A4, 2D6)

  • Test System: Recombinant human CYP enzymes or HLM.

  • Assay: Use commercially available kits with fluorescent probe substrates (e.g., Promega P450-Glo™).[15]

  • Procedure:

    • Pre-incubate the CYP enzyme, a probe substrate, and NADPH regenerating system with various concentrations of CP-MIM.

    • After incubation at 37°C, measure the fluorescent metabolite.

  • Data Analysis: Determine the IC₅₀ of CP-MIM for the inhibition of major CYP isoforms. High potency (IC₅₀ < 1 µM) indicates a potential for drug-drug interactions.

Cell Permeability

Protocol 3.3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: A rapid, non-cell-based method to predict passive absorption.[16]

  • Procedure:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • This plate is placed on top of a 96-well acceptor plate containing buffer.

    • CP-MIM is added to the donor wells.

    • After incubation (e.g., 4-16 hours), the concentration of CP-MIM in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Calculate the permeability coefficient (Pe). Classify as low, medium, or high permeability based on control compounds.

Cytotoxicity

Protocol 3.4.1: General Cytotoxicity Assay

  • Test System: A relevant cell line, such as HepG2 (liver) or SH-SY5Y (neuronal).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of CP-MIM concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Assess cell viability using a standard method, such as an MTS or MTT assay, which measures mitochondrial reductase activity.

  • Data Analysis: Determine the CC₅₀ (concentration causing 50% cytotoxicity). A low CC₅₀ (< 10 µM) is a potential red flag.

Phase 2: In Vivo Assessment

Causality: In vitro data provides mechanistic clues, but in vivo studies are essential to understand how the compound behaves in a complex biological system. These studies should only be undertaken if the in vitro data is promising (i.e., defined potency, acceptable ADME/Tox profile).

Rodent Locomotor Activity

Rationale: If in vitro data suggests CP-MIM is a monoamine reuptake inhibitor, it may have psychostimulant properties.[17][18] A locomotor activity assay is a primary screen for stimulant, sedative, or anxiolytic-like effects.

Protocol 4.1.1: Open Field Locomotor Assay

  • Test System: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes.

    • Administer CP-MIM via an appropriate route (e.g., intraperitoneal, oral) at several doses, alongside a vehicle control group. Dose selection should be informed by in vitro potency and any available PK data.

    • Immediately place the animal into an open field arena (e.g., 40x40 cm) equipped with infrared beams.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effect. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests. An increase in distance traveled suggests a stimulant effect, while a decrease suggests a sedative effect.[19]

Table 2: Example Data Summary for In Vivo Locomotor Activity

Dose Group (mg/kg, i.p.)Total Distance Traveled (m, 60 min)Time in Center (s, 60 min)
VehicleMean ± SEMMean ± SEM
1.0 mg/kg CP-MIMMean ± SEMMean ± SEM
3.0 mg/kg CP-MIMMean ± SEMMean ± SEM
10.0 mg/kg CP-MIMMean ± SEMMean ± SEM

Data Integration and Next Steps

The successful completion of this experimental plan will yield a comprehensive preliminary profile of CP-MIM.

  • Scenario 1: Potent DAT/NET inhibitor, good ADME, increased locomotor activity. This profile suggests a stimulant-like compound. Next steps could include more advanced behavioral models like drug discrimination or cognitive enhancement assays.

  • Scenario 2: Selective SERT inhibitor, good ADME, no change in locomotion. This profile is more consistent with an antidepressant. Further studies in models of depression would be warranted.

  • Scenario 3: Potent MAO-B inhibitor, good ADME. This profile suggests potential for treating neurodegenerative diseases like Parkinson's.[13]

  • Scenario 4: Poor metabolic stability or high cytotoxicity. This would be a "No-Go" decision, prompting a return to medicinal chemistry to design more stable and less toxic analogs.

This structured, hypothesis-driven approach ensures that resources are used efficiently and that a clear, data-backed profile of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is established to guide future development efforts.

References

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal.[1]

  • Soni, H., Sharma, S., Singh, P., & Singh, A. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research.[2]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry.[5]

  • Maier, J., Mayer, F. P., Lu, J., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659.[10]

  • Shafiei, M., Peyton, L., & Hashemzaei, M. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 221-245.[3]

  • Garg, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Inorganic and Nano-Metal Chemistry.[6]

  • Sigma-Aldrich. Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine. Sigma-Aldrich Product Page.

  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox. Cell Guidance Systems.[16]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories.[7]

  • Promega Corporation. ADME/Toxicity - Drug Discovery. Promega Corporation.[15]

  • Devilbiss, D. M., & Berridge, C. W. (2009). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. Annals of the New York Academy of Sciences, 1129, 225–236.[17]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.[9]

  • PubChem. Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine. National Center for Biotechnology Information.[4]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.[13]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.[11]

  • Basicmedical Key. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies. Basicmedical Key.[20]

  • Uddin, M. J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4989.[12]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.[14]

  • Berridge, C. W., Devilbiss, D. M., & Spencer, R. C. (2012). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 71(12), 1033-1040.[18]

  • Arnsten, A. F., & Dudley, A. G. (2005). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Biological Psychiatry, 57(11), 1389-1400.[8]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate.[21]

  • Singh, A., & Parle, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.[22]

  • Tirelli, E., & Laviola, G. (2003). Psychostimulants given in adolescence modulate their effects in adulthood using the open field and the wheel-running assays. Behavioural Brain Research, 145(1-2), 119-135.[19]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Welcome to the technical support resource for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS 927986-30-9). This guide is designed for researchers, chemists, and formulation scientists who are encountering ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS 927986-30-9). This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical properties driving these challenges and provide a logical, step-by-step framework for overcoming them, from basic troubleshooting to advanced formulation strategies.

Understanding the Molecule: The Root of the Solubility Challenge

The solubility behavior of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is dictated by a balance between its hydrophilic and hydrophobic components. Structurally, it possesses:

  • Two Basic Centers: A primary amine (-NH2) and a tertiary amine within the 1-methyl-imidazole ring. These groups are ionizable and represent the primary handles for solubility manipulation.[1][2] The lone pair of electrons on the nitrogen atoms can accept protons, making the molecule's solubility highly dependent on pH.[1]

  • Hydrophobic Moieties: A cyclopropyl group and the carbon backbone of the imidazole ring. These non-polar regions contribute to the compound's low intrinsic solubility in aqueous media.

This dual nature means that while the compound is inherently basic, its uncharged form is poorly soluble. The key to enhancing its aqueous solubility lies in converting the molecule into its ionized, salt form.

Frequently Asked Questions (FAQs)

Q1: Why is my compound insoluble in standard PBS at pH 7.4?

At a physiological pH of 7.4, the primary amine (approx. pKa 9-10) will be predominantly protonated (positively charged), but the imidazole nitrogen (approx. pKa ~6.5-7) will be largely in its neutral, unprotonated state. The single positive charge may be insufficient to overcome the molecule's hydrophobicity, leading to poor solubility. The solubility of ionizable drugs is often lowest near their isoelectric point and increases as the pH moves away from the pKa of the functional groups.[3][4]

Q2: I dissolved the compound in an acidic solution, but it precipitated when I added it to my cell culture media. What happened?

This is a classic example of a pH-shift precipitation. Your acidic stock solution kept the compound fully protonated (likely as a dication), rendering it soluble. However, the significantly larger volume and buffering capacity of the cell culture media (typically pH 7.2-7.4) raised the overall pH. This pH shift caused the compound to deprotonate back towards its less soluble, neutral form, leading to supersaturation and subsequent precipitation.[5]

Q3: What is the most direct strategy to increase the aqueous solubility of this compound?

The most straightforward and universally applied technique for a basic compound like this is pH adjustment .[4][] By lowering the pH of the aqueous solvent, you can fully protonate both basic centers, forming a salt in situ. A good starting point is to prepare a stock solution in an acidic vehicle (e.g., 0.1 N HCl or a citrate buffer at pH 3-4) and then dilute it into your final experimental medium, being mindful of the final pH.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific experimental problems with causative explanations and recommended solutions.

Problem 1: Compound fails to dissolve in aqueous buffers across a range of pH values.
  • Possible Cause: The intrinsic solubility (S₀) of the uncharged molecule is extremely low, and even the salt form has limited solubility at the desired concentration. The crystal lattice energy of the solid form may be too high for the solvent to overcome.[7]

  • Troubleshooting Steps:

    • Confirm Solid Form: Ensure your material is what you think it is. If possible, check its identity and purity.

    • Attempt Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[][8]

    • Initial Co-solvent Screen: Prepare a small set of vials with your target buffer and add a co-solvent. Test common co-solvents like Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO) at 5-20% (v/v).[][9] Add the compound and assess solubility.

    • Self-Validation Check: After dissolution, visually inspect the solution for any haze or particulates. If the solution is clear, consider a "kinetic solubility" check by adding a small volume of this stock to a larger volume of pure buffer to see if precipitation occurs immediately.

Problem 2: Stock solution in organic solvent (e.g., 100% DMSO) precipitates upon dilution into aqueous media.
  • Possible Cause: This is a common issue for "brick dust" compounds. While highly soluble in 100% DMSO, the compound is not soluble in the final aqueous environment. The DMSO acts as a solvent, but upon dilution, water acts as an anti-solvent, causing the compound to crash out.[10]

  • Troubleshooting Steps:

    • Reduce DMSO Concentration: Limit the final concentration of DMSO in your experiment to <1%, and ideally <0.5%, as higher concentrations can have off-target biological effects.

    • Use a Staged Dilution: Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution into a 50:50 co-solvent:water mixture before the final dilution.

    • Leverage pH and Co-solvent: The most robust solution is often a combination approach. Prepare the stock solution in an acidic aqueous buffer that already contains a co-solvent. This pre-formed salt in a favorable solvent system is much less likely to precipitate upon further dilution.

Problem 3: A clear solution becomes cloudy or forms crystals over a short period (minutes to hours).
  • Possible Cause: You have created a supersaturated, kinetically soluble solution that is thermodynamically unstable. Over time, the molecules begin to nucleate and grow into solid crystals, leading to precipitation.[5]

  • Troubleshooting Steps:

    • Inhibit Precipitation: The use of precipitation inhibitors, often polymers, can be effective. Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added at low concentrations (0.1-0.5%) to the formulation to sterically hinder crystal growth.

    • Reduce Final Concentration: Your target concentration may be above the equilibrium solubility under the final conditions. The simplest solution is to work at a lower concentration.

    • Explore Advanced Formulations: If a high concentration is mandatory, you must move to more advanced techniques like cyclodextrin complexation or lipid-based formulations, which are designed to create stable solutions at high drug loads.

Advanced Solubilization Strategies

When simple pH and co-solvent adjustments are insufficient, more advanced formulation approaches are necessary.

Salt Formation

Creating a stable, solid salt form of the API is a cornerstone of pharmaceutical development.[11][12] This involves reacting the basic parent compound with an acid to form a salt with distinct—and hopefully improved—physicochemical properties like solubility and stability.[7][13]

  • Why it Works: A pre-formed salt dissolves directly into its constituent ions, bypassing the high-energy step of breaking apart the parent compound's crystal lattice in solution.[7]

  • Common Counter-ions to Screen:

    • Inorganic: Hydrochloride (HCl), Sulfate, Phosphate

    • Organic: Mesylate, Tosylate, Tartrate, Citrate, Maleate

  • Considerations: Salt formation is a specialized process. The choice of counter-ion can dramatically affect not only solubility but also hygroscopicity, stability, and manufacturability.[12][14]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, effectively hiding the hydrophobic parts from the aqueous environment.[15][16]

  • Why it Works: The hydrophobic cyclopropyl group of your compound can fit inside the cyclodextrin cavity, forming a water-soluble inclusion complex.[17][18] This masking of the hydrophobic moiety significantly enhances the overall aqueous solubility.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Most common due to its high water solubility and low toxicity.

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, often used for parenteral formulations to achieve very high solubilities.

  • Data Summary: Expected Solubility Enhancement

    Formulation Strategy Typical Fold-Increase in Solubility Key Considerations
    pH Adjustment (pH 2-4) 10 - 1,000+ Potential for pH-shift precipitation upon dilution.
    Co-solvents (20% PEG 400) 2 - 50 Potential for solvent toxicity in biological assays.

    | Cyclodextrins (5-10% HP-β-CD) | 10 - 5,000+ | Stoichiometry dependent; can be expensive. |

Lipid-Based Formulations

For extremely challenging compounds, particularly for oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[19][20]

  • Why it Works: The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents.[21] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, with the drug safely partitioned within the lipid droplets.[22][23] This bypasses the need for the drug to dissolve directly in water.[21]

Visualizations and Workflows

Diagram 1: pH-Dependent Ionization States

G cluster_low_ph Low pH (e.g., < 5) cluster_mid_ph Mid pH (e.g., 7.4-8.5) cluster_high_ph High pH (e.g., > 10) low_ph Dicationic (High Solubility) -NH3+ Imidazole-H+ mid_ph Monocationic (Reduced Solubility) -NH3+ Imidazole (neutral) low_ph->mid_ph +OH- high_ph Neutral (Poor Solubility) -NH2 Imidazole (neutral) mid_ph->high_ph +OH-

Caption: Ionization states of the compound at different pH values.

Diagram 2: Systematic Solubility Enhancement Workflow

start Start: Compound Insoluble ph_adjust Strategy 1: pH Adjustment (e.g., pH 3-5 Buffer) start->ph_adjust check1 Soluble at Target Conc.? ph_adjust->check1 cosolvent Strategy 2: Add Co-solvent (10-30% PEG400, PG, etc.) to Acidic Buffer check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Soluble at Target Conc.? cosolvent->check2 cyclodextrin Strategy 3: Cyclodextrin Complexation (5-20% HP-β-CD) check2->cyclodextrin No check2->success Yes check3 Soluble at Target Conc.? cyclodextrin->check3 lipid Strategy 4: Lipid-Based Formulation (SEDDS / SMEDDS) check3->lipid No check3->success Yes fail Re-evaluate Project Goals lipid->fail

Caption: A decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Determining the Aqueous pH-Solubility Profile

This protocol establishes the relationship between pH and the equilibrium solubility of your compound.

  • Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 in 1.0 pH unit increments.

  • Sample Preparation: In individual glass vials, add an excess amount of the solid compound (enough that some solid remains undissolved) to 1 mL of each buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter each suspension through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the buffer pH. This plot is your pH-solubility profile.

Protocol 2: A Systematic Approach to Co-solvent Screening

This protocol helps identify an effective co-solvent system.

  • Select Vehicle: Start with the most promising acidic buffer from Protocol 1 (e.g., pH 4.0 citrate buffer). This will be your "base vehicle."

  • Prepare Co-solvent Blends: In separate vials, prepare blends of the base vehicle with various co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO) at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Assess Solubility: Add an excess of the compound to each blend and follow steps 3-5 from Protocol 1 to determine the solubility in each system.

  • Self-Validation Check: For the most promising co-solvent blend, perform a dilution test. Dilute the saturated stock solution 10-fold and 100-fold into a standard aqueous buffer (e.g., PBS pH 7.4) and observe for any immediate precipitation. A stable solution upon dilution is a good indicator of a robust formulation.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Vo, T., Tran, T., & Vo, C. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1245480. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery, 4(9), 1145-1155. [Link]

  • Patel, M., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 168-181. [Link]

  • O'Driscoll, C. M. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO CHELATE. [Link]

  • Ayurveda Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Ayurveda Times. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(1), 3-10. [Link]

  • Buya, A. B., Beloqui, A., Memvanga, P. B., & Préat, V. (2020). Lipid-based formulations for oral administration of poorly water-soluble drugs. Molecules, 25(1), 1-25. [Link]

  • Millqvist-Fureby, A., & Larsson, M. (2006). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 95(3), 643-653. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1017. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]

  • ResearchGate. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. ResearchGate. [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 103-108. [Link]

  • Hulse, W. L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(6), 2713-2724. [Link]

  • Patel, M. P., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(2). [Link]

  • University of Mustansiriyah. The influence of pH on solubility in water. University of Mustansiriyah, College of Pharmacy. [Link]

  • Semantic Scholar. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]

  • Bolás-Fernández, F., García-Torres, V., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]

  • Li, Z., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 24(15), 3438-3442. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]

  • Bertran, A., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics, 20(6), 3165-3176. [Link]

  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]

  • Clark, J. (2010). Functional Groups In Organic Chemistry. Chemguide. [Link]

  • ResearchGate. (2016). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it? ResearchGate. [Link]

  • Bertran, A., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. [Link]

  • PubChem. Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine. PubChem. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 17(8), 651-663. [Link]

  • Aladdin Scientific. ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine. Aladdin Scientific. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • ResearchGate. (2025). In vitro methods to assess drug precipitation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Genophore. Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. Genophore. [Link]

Sources

Optimization

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine stability and storage conditions

Technical Support Center: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Introduction Welcome to the technical support guide for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Introduction

Welcome to the technical support guide for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in experimental settings. As a molecule combining a primary amine, a substituted imidazole ring, and a cyclopropyl group, its handling requires an understanding of the potential chemical liabilities of these functional groups. This guide provides a structured question-and-answer format to address common challenges and offers troubleshooting advice grounded in established chemical principles.

While specific stability studies on this exact molecule are not publicly available, this guide synthesizes information from authoritative sources on related chemical structures, including primary amines and imidazole derivatives, to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: What are the ideal storage conditions for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine?

A1: Based on the general properties of primary amines and imidazole compounds, the following storage conditions are recommended to maintain integrity and purity:

  • Temperature: Store in a cool, controlled environment. A temperature range of 2-8°C is ideal, as suggested for similar imidazole-based compounds. Some suppliers of related molecules even recommend cold-chain transportation.[1] Avoid high temperatures, as most organic amines are sensitive to heat.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Primary amines can be sensitive to air, particularly carbon dioxide and oxygen.[3]

  • Light: Protect from light. Imidazole moieties, in particular, can be susceptible to photodegradation when in solution.[4]

  • Container: Use tightly sealed containers made of compatible materials such as amber glass or high-density polyethylene (HDPE) to prevent exposure to moisture and air.[4]

Q2: Is this compound sensitive to moisture?

A2: Yes, high sensitivity to moisture should be assumed. Amines are often hygroscopic, meaning they can absorb moisture from the air.[2] This can lead to hydrolysis or facilitate other degradation reactions. Always handle the compound in a dry environment and ensure containers are sealed tightly after use.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes:

  • Safety goggles or a face shield to protect the eyes.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[5]

Q4: What are the known chemical incompatibilities for this compound?

A4: Due to the basic primary amine and the imidazole ring, the compound is incompatible with the following:

  • Strong Acids and Acid Chlorides: Will react exothermically to form salts.[3]

  • Strong Oxidizing Agents: The amine and imidazole groups are susceptible to oxidation.[4][6]

  • Carbon Dioxide: Can react with the primary amine, especially in the presence of moisture.[3]

  • Copper and its Alloys (Brass, Bronze): Amines can be corrosive to copper-containing metals.[7]

A summary of recommended storage conditions is provided in Table 1.

ParameterRecommended ConditionRationale & References
Temperature 2-8°CPrevents thermal degradation and minimizes volatility.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Protects against oxidation and reaction with atmospheric CO₂.[3]
Light Protect from Light (Amber Vial)Imidazole moiety is susceptible to photodegradation.[4]
Humidity Dry EnvironmentAmines are often hygroscopic; moisture can initiate degradation.[2]
Container Tightly Sealed Amber Glass or HDPEEnsures inertness and protection from light, air, and moisture.[4]
Table 1: Recommended Storage Conditions
Section 2: Stability and Degradation

Q5: What are the visual signs of degradation?

A5: While a fresh, pure sample's appearance should be noted upon receipt, signs of degradation may include:

  • Color Change: Development of a yellow or brown color can indicate oxidation or other degradation pathways. For instance, solid imidazole is considered good if it is not yellow.[8]

  • Change in Physical State: The compound is listed as a combustible liquid. Any unexplained solidification, precipitation (if in solution), or viscosity changes could suggest degradation or contamination. Increased viscosity is a known issue with degraded amine solutions.[9]

  • Odor: A change in odor, such as the release of ammonia, could signify decomposition.[2]

Q6: What are the likely degradation pathways for this molecule?

A6: Based on its functional groups, the two primary degradation pathways are oxidation and photodegradation.

  • Oxidation: The primary amine and the electron-rich imidazole ring are both susceptible to oxidation. Atmospheric oxygen or residual peroxides in solvents can initiate these reactions, potentially leading to the formation of imines, amides, or ring-opened byproducts.[6][10]

  • Photodegradation: Imidazole-containing compounds have shown sensitivity to degradation upon exposure to high-intensity or UV light, especially when in solution.[4]

The diagram below illustrates the potential sites of degradation on the molecule.

G cluster_molecule 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine cluster_key Potential Degradation Sites mol oxidation_amine Oxidation/Deamination p1 oxidation_amine->p1 oxidation_imidazole Oxidative Ring Opening p2 oxidation_imidazole->p2 photodegradation Photodegradation p3 photodegradation->p3

Caption: Potential degradation sites on the molecule.

Q7: How can I assess the purity or degradation of my sample?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for assessing purity.

  • HPLC-UV: A reversed-phase method (e.g., using a C8 or C18 column) with a mobile phase of methanol or acetonitrile and a buffered aqueous component (e.g., phosphate buffer at a slightly acidic pH) is a good starting point.[11] UV detection around 210-230 nm should be suitable for the imidazole chromophore.

  • LC-MS: This technique is highly effective for identifying potential degradation products by their mass-to-charge ratio, providing more definitive information than UV detection alone.[12]

A generic protocol for purity assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Compound degradation.

  • Troubleshooting Steps:

    • Verify Purity: Analyze an aliquot of your stock solution or solid material by HPLC or LC-MS to check for the presence of degradation products.

    • Review Handling Procedures: Ensure the compound was handled under an inert atmosphere and protected from light, especially when preparing stock solutions.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from the solid material for each experiment. Avoid repeated freeze-thaw cycles.

    • Check Solvent Purity: Ensure solvents are anhydrous and free of peroxides, which can accelerate degradation.

Problem 2: Stock solution appears cloudy or has changed color.

  • Possible Cause: Degradation, contamination, or poor solubility.

  • Troubleshooting Steps:

    • Confirm Solubility: Check the solubility of the compound in your chosen solvent. If solubility is low, gentle warming or sonication may help, but be cautious of thermal degradation.

    • Assess for Degradation: A color change is a strong indicator of chemical degradation.[8] The solution should be discarded.

    • Filter the Solution: If the cloudiness is due to minor particulate contamination, filtering through a 0.22 µm syringe filter may be appropriate, but this will not remove soluble degradation products. The filtered solution should still be analyzed for purity.

Problem 3: Foaming observed when preparing aqueous solutions or during reaction workups.

  • Possible Cause: Presence of degradation products or contaminants that act as surfactants. Amine degradation products are known to increase viscosity and stabilize foam.[9]

  • Troubleshooting Steps:

    • Assess Purity: The presence of impurities is the most likely cause. Analyze the material as described above.

    • Purify the Material: If impurities are confirmed, purification by column chromatography or recrystallization (if applicable) may be necessary.

    • Modify Workup: During extractions, the formation of emulsions can be an issue with amine-containing compounds. Adding brine (saturated NaCl solution) can help break emulsions.

The workflow below outlines a general troubleshooting process.

G start Experimental Anomaly Observed (e.g., poor reproducibility, color change) check_purity Step 1: Assess Purity (HPLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Step 2: Review Experimental Protocol (Solvents, pH, Temp, Atmosphere) is_pure->review_protocol Yes review_handling Step 2: Review Storage & Handling (Temp, Light, Air, Moisture) is_pure->review_handling No prepare_fresh Step 3: Prepare Fresh Stock Solutions review_protocol->prepare_fresh purify Step 3: Purify Compound or Order New Batch review_handling->purify end Proceed with Experiment prepare_fresh->end purify->end

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol 1: General Purity Assessment by Reversed-Phase HPLC

This is a starting point protocol and must be optimized and validated for the specific compound and instrumentation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

  • Analysis:

    • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Degradation Study Outline

Forced degradation studies are essential for understanding stability and developing stability-indicating analytical methods.[6][13]

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3%. Store at room temperature, protected from light, for 24 hours.[4]

  • Thermal Degradation: Incubate the solid compound and a solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to a calibrated light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples, then analyze all stressed samples alongside a control (unstressed) sample by a validated HPLC or LC-MS method to identify and quantify degradation products. The goal is to achieve 5-20% degradation.[14]

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. Available at: [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Available at: [Link]

  • Zhao, A. (2025). How to store organic amine mixtures properly?. CHEM-ADDITIVE Blog. Available at: [Link]

  • Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 125-135. Available at: [Link]

  • ResearchGate. (Various Authors). of degradation products of some common amines determined by the different methods of GC. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • ResearchGate. (2018). Stability of Imidazole - shelf life?. Available at: [Link]

  • Ge, L., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5848–5855. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Available at: [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119578. Available at: [Link]

  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5432. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Sulphur Experts Inc. (2020). Troubleshooting Foaming in an Amine Plant. YouTube. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences. Available at: [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubChem. Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine. (Database Entry). Available at: [Link]

  • Aladdin Scientific. ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine. (Product Page). Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. We will delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions.

The predominant and most scalable method for synthesizing the target amine is the reductive amination of its ketone precursor, Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone. This guide will focus on troubleshooting this critical transformation.

Core Synthesis Workflow: Reductive Amination

The general pathway involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G ketone Cyclopropyl(1-methyl-1H- imidazol-2-yl)methanone reagents1 + NH₃ Source (e.g., NH₄OAc, NH₄Cl) - H₂O ketone->reagents1 imine Intermediate Imine reagents2 + Selective Reducing Agent (e.g., NaBH(OAc)₃) imine->reagents2 amine Target Product: 1-Cyclopropyl-1-(1-methyl-1H- imidazol-2-yl)methanamine reagents1->imine reagents2->amine

Caption: General workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the corresponding alcohol byproduct in my crude reaction mixture. Why is this happening and how can I minimize it?

A: This is the most common byproduct and arises from the direct reduction of the starting ketone carbonyl group, which competes with the reduction of the desired imine intermediate. The choice of reducing agent is critical to controlling this side reaction.

  • Causality: Strong, less selective reducing agents like Sodium Borohydride (NaBH₄) are capable of rapidly reducing both ketones and imines.[1][2] If the rate of ketone reduction is comparable to or faster than the rate of imine formation and reduction, a substantial amount of the alcohol byproduct, Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanol, will be formed.

  • Solution: Employ a more sterically hindered and electrophilically selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[1][3] STAB is a milder reductant that reacts much more rapidly with the protonated iminium ion than with the neutral ketone carbonyl. This selectivity dramatically favors the desired reaction pathway. Another option is Sodium Cyanoborohydride (NaBH₃CN), which is also selective for the imine at neutral to slightly acidic pH, but raises toxicity and waste disposal concerns due to the cyanide component.[2][3]

Q2: My mass spectrometry analysis shows a peak corresponding to a dimer, roughly double the mass of my target amine. What is this impurity and how can I prevent its formation?

A: This byproduct is almost certainly the secondary amine, formed when the desired primary amine product acts as a nucleophile and reacts with a second molecule of the starting ketone.

  • Causality: The product amine is itself a nucleophile. Once formed, it can compete with the initial ammonia source (e.g., NH₃) to attack the starting ketone. This forms a new, bulkier secondary imine, which is then reduced to the secondary amine dimer. This is a classic issue in reductive aminations where the product is more nucleophilic than the starting amine or when the concentration of the ammonia source is depleted.[2]

  • Solution: The key is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia or its salt (e.g., ammonium acetate, ammonium chloride) will outcompete the product amine for reaction with the ketone, suppressing dimer formation. Typically, using 5-10 equivalents of the ammonium salt is effective.

Q3: The reaction seems sluggish, and I have a high percentage of unreacted ketone even after extended reaction times. What factors can I adjust to improve conversion?

A: Low conversion is typically related to inefficient imine formation, which is the rate-limiting step before the irreversible reduction.

  • Causality & Solutions:

    • pH Control: Imine formation is acid-catalyzed but requires a free-base amine to act as a nucleophile. The optimal pH is typically weakly acidic (pH 4-6). If the medium is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated. Adding a mild acid like acetic acid can be beneficial, and using an ammonium salt like ammonium acetate often provides a self-buffering system.

    • Water Removal: The condensation of the ketone and amine to form the imine releases one equivalent of water.[3] In a closed system, this equilibrium can inhibit the reaction from proceeding to completion. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can sequester this water and drive the equilibrium towards the imine, thereby improving overall conversion.

    • Solvent Choice: The reaction should be run in an appropriate aprotic solvent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are common and effective choices that are compatible with reagents like STAB.[1] Alcohols like methanol can sometimes compete in the reaction or are incompatible with certain reducing agents.[4]

Troubleshooting Guides

Problem 1: High Concentration of Alcohol Byproduct
Probable CauseProposed Solution & Scientific Rationale
Non-selective Reducing Agent Switch to Sodium Triacetoxyborohydride (STAB). As a bulkier, less reactive hydride donor, STAB preferentially reduces the electrophilic iminium ion over the less reactive ketone carbonyl.[1][2][3]
Incorrect Order of Addition Use a one-pot protocol. Add the ketone, ammonia source (e.g., ammonium acetate), and STAB to the solvent at the same time. This ensures that the imine is reduced as soon as it is formed, keeping its concentration low and minimizing side reactions.
Reaction Temperature Too High Maintain room temperature. Higher temperatures can increase the rate of ketone reduction, especially with less selective reagents. STAB-mediated aminations typically proceed efficiently at ambient temperatures.
Problem 2: Significant Dimer (Secondary Amine) Formation
Probable CauseProposed Solution & Scientific Rationale
Insufficient Ammonia Source Increase the equivalents of the ammonia source to 5-10 eq. A high concentration of the primary nucleophile (ammonia) ensures it kinetically outcompetes the product amine in reacting with the starting ketone.
Slow Reduction Step Ensure the reducing agent is active. Use fresh, high-quality STAB. Old or improperly stored reagent may have degraded, leading to a buildup of the product amine before the ketone is fully consumed.
Problem 3: Low Reaction Conversion / High Unreacted Ketone
Probable CauseProposed Solution & Scientific Rationale
Suboptimal pH Add 1-2 equivalents of acetic acid or use ammonium acetate. This ensures the reaction medium is sufficiently acidic to catalyze imine formation without fully protonating the ammonia source.
Water Accumulation Add activated 4Å molecular sieves to the reaction mixture. This will remove the water generated during imine formation, driving the equilibrium forward and increasing the concentration of the intermediate to be reduced.
Insoluble Reagents Ensure all starting materials are fully dissolved. Insoluble materials can lead to low or zero conversion.[5] If the ketone or amine salt has poor solubility in the chosen solvent, consider a co-solvent system or an alternative solvent like THF.

Byproduct Formation Pathways

The following diagram illustrates the kinetic competition between the desired synthesis route and the formation of the two most common byproducts.

Byproducts cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_byproduct1 Byproduct Pathway 1 cluster_byproduct2 Byproduct Pathway 2 Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol [H] (e.g., NaBH₄) Amine Target Primary Amine Imine->Amine [H] Dimer Secondary Amine (Dimer) Amine->Dimer + Ketone - H₂O + [H]

Caption: Competing reaction pathways in the reductive amination.

Experimental Protocol: Optimized Reductive Amination

This protocol is optimized for selectivity and high conversion on a laboratory scale.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq.).

  • Reagents: Add ammonium acetate (NH₄OAc, 5.0 eq.) and activated 4Å molecular sieves (approx. 1g per 10 mmol of ketone).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate initial imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Filter the mixture to remove the molecular sieves.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by silica gel column chromatography, typically using a gradient of DCM/Methanol with 1% triethylamine to prevent the product from streaking on the column.

References

  • 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis. ChemicalBook.
  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Available from: [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available from: [Link]

  • Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This document provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine?

The most efficient and widely adopted method for synthesizing this target molecule is a one-pot reductive amination.[1][2] This reaction involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The general reaction scheme is as follows:

  • Reactants: 1-methyl-1H-imidazole-2-carbaldehyde and Cyclopropylamine[3][4]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB)[1][5]

  • Solvent: Anhydrous aprotic solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM)[1][6]

Q2: Can you explain the mechanism of this specific reductive amination?

Certainly. The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The nitrogen of cyclopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. This is followed by the elimination of a water molecule to form a C=N double bond, yielding an iminium ion intermediate, especially under mildly acidic conditions.[7]

  • Reduction: A selective reducing agent, Sodium Triacetoxyborohydride (STAB), then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N bond forms the final amine product.[8]

Below is a diagram illustrating the reaction pathway.

ReactionMechanism Aldehyde 1-methyl-1H-imidazole- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Cyclopropylamine Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H2O) Product Target Amine Product Iminium->Product Reduction (STAB)

Caption: Reaction mechanism for reductive amination.

Q3: Why is Sodium Triacetoxyborohydride (STAB) preferred over other reducing agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?

The choice of reducing agent is critical for the success of a one-pot reductive amination.[9] STAB is the superior choice for this synthesis due to its mildness and selectivity.[5][8][10] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making STAB selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[11] This prevents the undesirable side reaction where the aldehyde is reduced to its corresponding alcohol.

The table below provides a comparative analysis of common reducing agents for this transformation.

ReagentSelectivityAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (STAB) High (Imine > Aldehyde)Mild; excellent for one-pot reactions; non-toxic byproducts.[1][8]Water-sensitive; higher cost.[1][10]DCE, DCM, THF[1][6]
Sodium Cyanoborohydride (NaBH₃CN) Good (Imine > Aldehyde)Stable in mildly acidic conditions optimal for imine formation.[2]Highly toxic (releases HCN gas upon acidification); environmental concerns.[2]Methanol, Ethanol[12]
Sodium Borohydride (NaBH₄) Low (Reduces both)Inexpensive; readily available.Non-selective; will readily reduce the starting aldehyde to an alcohol, lowering yield.[5][12]Methanol, Ethanol

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting P1 Problem: Low or No Yield C1_1 Cause: Degraded STAB Reagent P1->C1_1 C1_2 Cause: Inefficient Imine Formation P1->C1_2 C1_3 Cause: Wet Reagents/Solvent P1->C1_3 P2 Problem: Significant Side Products C2_1 Cause: Non-selective Reducing Agent P2->C2_1 C2_2 Cause: Reaction Temp Too High P2->C2_2 P3 Problem: Purification Challenges C3_1 Cause: Amine Interaction with Silica P3->C3_1 C3_2 Cause: Product is Water-Soluble as a Salt P3->C3_2 S1_1 Solution: Use fresh STAB or assay its activity. C1_1->S1_1 S1_2 Solution: Add catalytic acetic acid (0.1 eq). C1_2->S1_2 S1_3 Solution: Use anhydrous solvents and fresh reagents. C1_3->S1_3 S2_1 Solution: Switch to STAB. Avoid NaBH₄. C2_1->S2_1 S2_2 Solution: Maintain reaction at room temperature. C2_2->S2_2 S3_1 Solution: Use amine-deactivated silica or add 1% Et₃N to eluent. C3_1->S3_1 S3_2 Solution: Perform acid/base workup to isolate. C3_2->S3_2

Caption: Troubleshooting decision tree for the synthesis.

Issue 1: Low Conversion of Starting Materials

Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted aldehyde and/or amine after 24 hours. What are the likely causes and solutions?

A: This is a common issue that typically points to problems with either the reagents or the initial imine formation step.

  • Possible Cause 1: Reagent Quality. Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time, losing its reductive power.[1] Similarly, the aldehyde can oxidize if not stored properly.

    • Solution: Always use a fresh bottle of STAB or one that has been stored correctly under an inert atmosphere. Ensure the aldehyde is pure. If reagent potency is suspect, its active borohydride content can be determined via an assay.[1]

  • Possible Cause 2: Inefficient Imine Formation. The equilibrium between the reactants and the imine can be unfavorable without a catalyst. Water, a byproduct of this step, can also push the equilibrium back towards the starting materials.[2]

    • Solution A (Catalysis): Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 0.1-0.5 equivalents), to the reaction mixture. The acid protonates the carbonyl oxygen, making it more electrophilic, and also catalyzes the dehydration step.[7][11]

    • Solution B (Water Removal): Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize water content. While molecular sieves can be used, they can sometimes complicate stirring and workup.

Issue 2: The Main Byproduct is 1-(1-methyl-1H-imidazol-2-yl)methanol

Q: I have a low yield of my desired amine, but I've isolated a significant amount of the alcohol corresponding to my starting aldehyde. Why is this happening?

A: The formation of the alcohol byproduct is a classic sign of using a non-selective reducing agent or improper reaction setup.

  • Primary Cause: Incorrect Reducing Agent. This occurs if you are using a strong reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ does not effectively discriminate between the aldehyde and the imine intermediate and will rapidly reduce the aldehyde to an alcohol.[5][9]

    • Solution: The definitive solution is to use Sodium Triacetoxyborohydride (STAB). Its steric bulk and moderated reactivity make it highly selective for the iminium ion, leaving the aldehyde carbonyl untouched.[6][8]

Issue 3: Purification by Silica Gel Chromatography is Problematic

Q: My product streaks badly on the TLC plate and gives poor separation during column chromatography on silica gel. How can I effectively purify my target amine?

A: The basic nature of the amine product causes strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor recovery.[13]

  • Solution 1: Modify the Mobile Phase. Add a small amount of a competitive base to your eluent system (e.g., 0.5-1% triethylamine or a solution of ammonia in methanol). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[13]

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as basic alumina or commercially available amine-functionalized silica columns, which are designed for the purification of basic compounds.[13]

  • Solution 3: Liquid-Liquid Extraction (Acid/Base Workup). This is a highly effective method for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.[14]

    • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the pH is >10. This deprotonates your amine, making it insoluble in water.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover your pure amine product.

    • Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Recommended Experimental Protocol

Materials:
  • 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)[3]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[5]

  • Glacial Acetic Acid (0.1 eq, optional)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-imidazole-2-carbaldehyde and anhydrous DCE.

  • Add cyclopropylamine to the solution and stir the mixture at room temperature for 30 minutes. If using, add the catalytic acetic acid at this stage.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) to the stirring mixture. Note: The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.

Reaction Monitoring:

A simple TLC analysis can be used to monitor the reaction.

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 10% Methanol in Dichloromethane (+ 0.5% Triethylamine)
Visualization UV light (254 nm) and/or staining with potassium permanganate or ninhydrin solution.[15]
Work-up:
  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil using the methods described in the troubleshooting guide above.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]

  • Sciencemadness Wiki. Sodium triacetoxyborohydride. (2022). Available from: [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. (2022). Available from: [Link]

  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Available from: [Link]

  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Available from: [Link]

  • ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. (2017). Available from: [Link]

  • ACS Publications. High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). Available from: [Link]

  • ResearchGate. Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. (2025). Available from: [Link]

  • Speciality Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Is anyone familiar with a reductive amination?. (2014). Available from: [Link]

  • ACS Publications. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]

  • PubChem. Cyclopropylamine. Available from: [Link]

  • PubMed. Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity. (2007). Available from: [Link]

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Available from: [Link]

  • National Institutes of Health. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019). Available from: [Link]

  • WordPress. Reductive Amination. (2026). Available from: [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
  • Chem LibreTexts. Reductive Amination - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Available from: [Link]

  • Alibaba. High-quality 1-cyclopropyl-1-thien-2-ylmethanamine. (2025). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. (2025). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Assay Interference

Welcome to the technical support center for assays involving 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical field experience. Our goal is to empower you to develop robust and reliable assays for this unique molecule.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the structural features of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine that influence its analytical behavior.

PropertyValue/StructureImplication for Analysis
Molecular Formula C₈H₁₃N₃The presence of three nitrogen atoms, particularly the basic amine and imidazole nitrogens, will significantly influence its chromatographic retention and ionization in mass spectrometry.
Molecular Weight 151.21 g/mol A relatively small molecule, suitable for standard LC-MS/MS analysis.
Structure Chemical structure of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineContains a basic primary amine, a methyl-imidazole ring, and a cyclopropyl group. Each of these moieties presents unique analytical challenges.
Predicted pKa The primary amine and imidazole ring contribute to its basicity.The compound will be protonated at acidic pH, affecting its retention on reversed-phase columns and its ionization efficiency.
Predicted logP -0.3The low logP value suggests high polarity, which can lead to poor retention on traditional C18 columns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for my compound on a C18 column. What is causing this and how can I fix it?

Answer:

Poor peak shape for basic compounds like 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a common issue in reversed-phase HPLC. The primary causes are strong interactions with residual silanol groups on the silica-based stationary phase and potential metal chelation.

Causality Explained:

  • Silanol Interactions: At typical mobile phase pHs (3-7), some of the silanol groups (Si-OH) on the silica backbone of the C18 column are deprotonated (Si-O⁻). The protonated basic amine and imidazole moieties of your analyte can then undergo secondary ionic interactions with these negatively charged silanols. This mixed-mode retention mechanism leads to peak tailing.[1]

  • Metal Chelation: The imidazole ring is a known chelator of metal ions.[2][3] Trace metals present in the HPLC system (e.g., stainless steel components) or on the column packing material can complex with your analyte, leading to peak distortion and tailing.[4]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to around 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).

    • Rationale: At a lower pH, the residual silanol groups are protonated (Si-OH), minimizing the ionic interactions with the protonated analyte. This leads to a more uniform interaction with the stationary phase and improved peak symmetry.[1][4] A good starting point is a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • Use of an Ion-Pairing Agent:

    • Action: If lowering the pH is insufficient, consider adding an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or a long-chain alkyl sulfonic acid to the mobile phase.[6][7]

    • Rationale: The ion-pairing reagent will form a neutral complex with the protonated analyte, increasing its hydrophobicity and retention on the reversed-phase column while masking the positive charge from interacting with silanols.

  • Addition of a Metal Chelator:

    • Action: Add a small concentration of ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 5-10 µM).[7][8]

    • Rationale: EDTA will chelate the problematic metal ions in the system, preventing them from interacting with your imidazole-containing analyte.[9][10][11] Be cautious with higher concentrations as they can interfere with mass spectrometry detection.

  • Column Selection:

    • Action: Consider using a column with a different stationary phase, such as one with a base-deactivated silica or a polymer-based column.

    • Rationale: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

Experimental Workflow for Peak Shape Optimization:

start Poor Peak Shape Observed ph_adjust Lower Mobile Phase pH (e.g., 0.1% Formic Acid) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 ion_pair Add Ion-Pairing Reagent (e.g., SDS) check1->ion_pair No end Optimized Peak Shape check1->end Yes check2 Peak Shape Improved? ion_pair->check2 chelator Add Metal Chelator (e.g., 5-10 µM EDTA) check2->chelator No check2->end Yes check3 Peak Shape Improved? chelator->check3 column Consider Alternative Column (e.g., Base-Deactivated) check3->column No check3->end Yes column->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Question 2: My compound shows poor retention on a C18 column, eluting close to the void volume. How can I increase its retention time?

Answer:

The low predicted logP of -0.3 suggests that 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a polar compound, which can lead to insufficient retention on traditional reversed-phase columns.

Troubleshooting Protocol:

  • Decrease the Organic Content of the Mobile Phase:

    • Action: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Rationale: A lower organic content increases the polarity of the mobile phase, leading to stronger hydrophobic interactions between the analyte and the C18 stationary phase, thus increasing retention time.[4]

  • Change the Organic Modifier:

    • Action: Switch from acetonitrile to methanol.

    • Rationale: Methanol is a more polar solvent than acetonitrile and can offer different selectivity for polar compounds. For some imidazole compounds, methanol has been shown to provide better separation.[12]

  • Use a Polar-Embedded or Polar-Endcapped Column:

    • Action: Employ a column with a stationary phase that has enhanced retention for polar compounds.

    • Rationale: These columns are designed with polar functional groups embedded within or at the end of the alkyl chains, which provides an alternative retention mechanism for polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Action: If reversed-phase methods fail, switch to a HILIC column.

    • Rationale: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high percentage of organic solvent. It is well-suited for the retention and separation of highly polar compounds.

Mass Spectrometry (MS) and LC-MS/MS Issues

Question 3: I am developing an LC-MS/MS method and observe significant signal suppression or enhancement (matrix effects) when analyzing samples from biological matrices like plasma. How can I mitigate this?

Answer:

Matrix effects are a major challenge in quantitative bioanalysis, especially when using electrospray ionization (ESI).[13] Co-eluting endogenous components from the biological matrix can interfere with the ionization of your analyte, leading to inaccurate and imprecise results.[14]

Causality Explained:

  • Ion Suppression: Endogenous compounds, particularly phospholipids from plasma, can co-elute with your analyte and compete for ionization in the ESI source, reducing the signal of your target compound.[15][16][17]

  • Ion Enhancement: In some cases, co-eluting matrix components can enhance the ionization of the analyte, leading to an overestimation of its concentration.

Troubleshooting Protocol:

  • Optimize Sample Preparation:

    • Action: Implement a robust sample cleanup procedure. While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[18] Consider the following:

      • Solid-Phase Extraction (SPE): Use a polymeric SPE sorbent, which is effective for extracting basic drugs from plasma.[15] A mixed-mode cation exchange SPE can also be highly effective.

      • Phospholipid Depletion Plates: These specialized plates are designed to remove phospholipids from the sample extract.[4][16]

      • Liquid-Liquid Extraction (LLE): While potentially less efficient for polar analytes, LLE can provide a cleaner extract than protein precipitation.

  • Chromatographic Separation:

    • Action: Modify your HPLC method to separate your analyte from the bulk of the matrix components, especially the phospholipid elution zone.

    • Rationale: By ensuring your analyte elutes in a "clean" region of the chromatogram, you can minimize the impact of co-eluting interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Synthesize or purchase a SIL-IS of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (e.g., with ¹³C or ¹⁵N labels).

    • Rationale: This is the most effective way to compensate for matrix effects.[19][20][21] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for an accurate and precise measurement of the analyte-to-internal standard ratio.[22]

Workflow for Mitigating Matrix Effects:

start Matrix Effects Observed sample_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) start->sample_prep check1 Matrix Effects Mitigated? sample_prep->check1 hplc_opt Optimize HPLC Separation (Separate from Matrix Peaks) check1->hplc_opt No end Accurate & Precise Quantification check1->end Yes check2 Matrix Effects Mitigated? hplc_opt->check2 sil_is Implement Stable Isotope-Labeled Internal Standard check2->sil_is No check2->end Yes sil_is->end

Caption: Strategy for addressing matrix effects in LC-MS/MS.

Question 4: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?

Answer:

Predicting the fragmentation pattern is crucial for developing a selective and sensitive Multiple Reaction Monitoring (MRM) method in LC-MS/MS. Based on the structure, the following fragmentation pathways are likely under collision-induced dissociation (CID):

Predicted Fragmentation Pathways:

  • Loss of the Cyclopropyl Group: Cleavage of the bond between the methanamine carbon and the cyclopropyl ring is a likely fragmentation pathway. This would result in the loss of a neutral cyclopropyl radical (C₃H₅•) or cyclopropane (C₃H₆).

  • Cleavage of the Imidazole Ring: The imidazole ring itself can undergo fragmentation.

  • Loss of the Amine Group: Cleavage resulting in the loss of ammonia (NH₃) is also possible.

  • Ring Opening of the Cyclopropyl Group: While the cyclopropyl group can enhance metabolic stability, it is a strained ring and can undergo ring-opening upon energetic input, such as in the mass spectrometer.[23][24]

Example Fragmentation Scheme:

parent [M+H]⁺ m/z 152.1 frag1 Loss of C₃H₅• [M+H - 41]⁺ parent->frag1 frag2 Loss of NH₃ [M+H - 17]⁺ parent->frag2 frag3 Imidazole Ring Fragment parent->frag3

Caption: Potential fragmentation pathways in MS/MS.

Experimental Protocol for MRM Method Development:

  • Infuse a standard solution of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine into the mass spectrometer to obtain the parent ion (Q1 scan).

  • Perform a product ion scan of the parent ion to identify the major fragment ions (Q3 scan).

  • Select the most intense and specific precursor-product ion transitions for your MRM method.

  • Optimize collision energy for each transition to maximize the signal intensity of the product ion.

Compound Stability and Metabolism

Question 5: I'm concerned about the stability of the cyclopropyl group during sample incubation and analysis. Is it prone to degradation?

Answer:

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by blocking oxidative metabolism at that position.[17][18] The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in a typical alkane.[17] However, when attached to a nitrogen atom, as in a cyclopropylamine, it can be susceptible to metabolic bioactivation.[16][17]

Key Considerations:

  • Metabolic Stability: In in-vitro metabolism studies (e.g., liver microsomes), be aware that the cyclopropylamine moiety can undergo CYP-mediated oxidation, potentially leading to reactive ring-opened intermediates that can form adducts with macromolecules.[16]

  • Analytical Stability: Under typical HPLC and MS conditions, the cyclopropyl ring is generally stable. However, high-energy conditions in the MS source could potentially induce some in-source fragmentation or rearrangement.

Recommendations:

  • When conducting metabolism studies, include analytical standards of potential ring-opened metabolites if available.

  • If you suspect the formation of reactive metabolites, consider using a stable isotope-labeled internal standard to accurately quantify the parent compound, as the reactive metabolites may not be chromatographically resolved and could interfere with the measurement.[19]

References

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Wessjohann, L. A., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Hefnawy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Lida, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Xu, X., et al. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA. MicroSolv. [Link]

  • Wang, G., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. SIELC Technologies. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • ResearchGate. (n.d.). A typical chromatogram for the mixture of disodium EDTA, sorbic acid,.... ResearchGate. [Link]

  • Chromatography Forum. (2015, May 4). EDTA as mobile phase for HPLC. Chromatography Forum. [Link]

  • Trufelli, H., et al. (2011). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Feng, C.-H., et al. (2013). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Hemberger, P., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science. [Link]

  • Journal of Applied Pharmaceutical Science. (2024, June 5). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. [Link]

  • PharmaTutor. (2012, October 11). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. PharmaTutor. [Link]

  • BGB Analytik. (n.d.). MEASURING EDTA USING HPLC. BGB Analytik. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • ResearchGate. (2024, September 16). (PDF) Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Doc Brown's Chemistry. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9). Due to the compound's structural features—specifically the basic primary amine and the 1-methyl-imidazole moiety—purification can present unique challenges. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities effectively. Note that commercial suppliers of this compound may not provide detailed analytical data, making robust in-house purification and characterization essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this specific compound? A1: The main challenge stems from the compound's basic nature. Both the primary amine and the imidazole ring are basic, leading to strong interactions with acidic stationary phases like standard silica gel. This often results in significant peak tailing during column chromatography, poor separation, and potentially low recovery.[1] Furthermore, the compound's polarity may complicate the selection of an appropriate single-solvent system for recrystallization.

Q2: What initial analysis should I perform on my crude sample? A2: Before attempting any large-scale purification, it is critical to analyze the crude material to understand the impurity profile. We recommend:

  • ¹H NMR: To identify the presence of the desired product and estimate the level of major organic impurities or residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the number of components in the mixture and their mass-to-charge ratios. This is invaluable for tracking the target compound and impurities throughout the purification process.

Q3: Which purification technique is generally most effective? A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile technique for handling complex mixtures and separating the target compound from reaction by-products and starting materials.[2] However, it requires careful method development to overcome the challenges associated with basic amines.[1]

  • Recrystallization: If the crude product has a relatively high purity (e.g., >80-90%), recrystallization is an excellent method for achieving high final purity (>99%).[2][3] Finding a suitable solvent system is the most critical step.[2]

  • Acid-Base Extraction: This can be a useful preliminary step to remove non-basic organic impurities or acidic by-products from the crude reaction mixture before proceeding to chromatography or recrystallization.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Section 1: Flash Column Chromatography

Q1: My compound is streaking and tailing severely on the silica gel column, resulting in poor separation. What's happening and how can I fix it? A1: This is the most common issue for basic amines on standard silica gel. The tailing is caused by strong acid-base interactions between your basic compound and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-linear adsorption isotherm and elongated, asymmetrical peaks.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, into your mobile phase (eluent). A concentration of 0.1-1% is typically sufficient.[1][2] This competing base will bind to the acidic sites, allowing your compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: If a basic modifier is not desired or ineffective, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds and can significantly reduce tailing.[2]

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds, often providing excellent peak shape without needing a mobile phase modifier.[1]

  • Use "Dry Loading": Loading the sample dissolved in a strong solvent can cause band broadening. Instead, pre-adsorb your crude material onto a small amount of silica gel (or Celite), evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique often leads to sharper bands and improved resolution.[2]

Q2: My compound co-elutes with an impurity. How can I improve the resolution? A2: Co-elution means the selectivity of your system is insufficient. Solutions:

  • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. If you are using a two-solvent system (e.g., ethyl acetate/hexanes), try switching one of the components to a solvent with different chemical properties (e.g., dichloromethane/methanol). A shallow solvent gradient can often improve the separation of closely eluting compounds compared to an isocratic (constant solvent mixture) elution.

  • Consider Reverse-Phase Chromatography: If your compound and impurities have different hydrophobic characteristics, reverse-phase chromatography (e.g., using a C18-functionalized silica column) can provide an orthogonal separation mechanism. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[4]

Section 2: Recrystallization

Q1: I can't find a good single solvent for recrystallization. What should I do? A1: It's common for a compound to be too soluble in one solvent and poorly soluble in another. In this case, a two-solvent system is ideal.[2] Procedure:

  • Dissolve your crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

Q2: My product is "oiling out" as a liquid instead of forming solid crystals. How can I prevent this? A2: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[2] Solutions:

  • Use a More Dilute Solution: Add more of the "good" solvent to lower the saturation point.

  • Lower the Crystallization Temperature: Use a solvent system with a lower boiling point.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a starting point for purifying 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine on a gram scale.

1. Mobile Phase Selection:

  • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

  • Prepare a stock solution of your chosen eluent (e.g., 5% Methanol in Dichloromethane) and add 0.5% triethylamine.

  • Spot your crude material on a silica TLC plate and develop it in the prepared eluent.

  • The ideal solvent system will give your target compound a Retention Factor (Rƒ) of approximately 0.25-0.35.

2. Column Packing:

  • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Elute the column with the triethylamine-modified mobile phase determined in Step 1.

  • Collect fractions of a consistent volume.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified amine.[2]

Protocol 2: Recrystallization

This protocol provides a systematic approach to finding a suitable solvent and performing recrystallization.

1. Solvent Screening:

  • Place a small amount of crude material (~10-20 mg) into several small test tubes.

  • Add a few drops of a different test solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or a mixture like ethanol/water) to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.[2]

  • Gently heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool slowly. The formation of crystals upon cooling indicates a promising solvent or solvent system.

2. Recrystallization Procedure:

  • Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • If using a two-solvent system, follow the procedure described in the Troubleshooting Guide (Section 2, Q1).

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Data & Workflow Visualizations

Table 1: Common Solvent Systems for Flash Chromatography of Amines

PolarityNon-Polar ComponentPolar ComponentTypical Modifier (0.1-1%)
LowHexanes / HeptaneEthyl Acetate (EtOAc)Triethylamine (Et₃N)
MediumDichloromethane (DCM)Methanol (MeOH)Triethylamine (Et₃N)
MediumDichloromethane (DCM)Acetonitrile (MeCN)Triethylamine (Et₃N)
HighDichloromethane (DCM)7N Ammonia in MeOHNone (modifier is in polar component)

Table 2: Solvent Selection Guide for Recrystallization

Solvent PropertyExamplesSuitability for Target Compound
Polar ProticWater, Ethanol, IsopropanolMay be too soluble; often used as the "poor" solvent in a pair.
Polar AproticAcetone, Acetonitrile, Ethyl AcetateGood starting points for screening.
Non-PolarHexanes, Toluene, Diethyl EtherMay have low solubility even when hot; often used as the "poor" solvent.

Diagram 1: Purification Strategy Decision Tree

G start Crude Product (LCMS & NMR Analysis) q1 Is the major peak >85% pure? start->q1 q2 Are impurities significantly different in polarity? q1->q2 No recrystallization Attempt Recrystallization q1->recrystallization  Yes chromatography Perform Flash Chromatography q2->chromatography  Yes acid_base Consider preliminary Acid-Base Extraction q2->acid_base No final_polish Recrystallize for Final Polishing chromatography->final_polish acid_base->chromatography

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Optimizing Amine Purification by Flash Chromatography

G cluster_0 Method Development cluster_1 Scale-Up & Execution cluster_2 Isolation A 1. Select Solvent System (e.g., DCM/MeOH) via TLC B 2. Observe Tailing on TLC Plate A->B C 3. Add 0.5% Et3N to Eluent B->C D 4. Re-run TLC, confirm Rf ≈ 0.3 & good spot shape C->D E 5. Pack Column with Silica Gel D->E F 6. Dry Load Sample on Silica E->F G 7. Elute with Modified Solvent & Collect Fractions F->G H 8. Analyze Fractions by TLC/LCMS G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent Under Reduced Pressure I->J K 11. Characterize Final Product (NMR, MS, Purity) J->K

Caption: Workflow for amine purification via chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR.

Sources

Troubleshooting

Technical Support Center: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Disclaimer: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel chemical entity with limited publicly available data. This guide provides a framework for investigating and mitigating its potential cytotoxic...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel chemical entity with limited publicly available data. This guide provides a framework for investigating and mitigating its potential cytotoxicity based on established principles of medicinal chemistry and toxicology, focusing on its key structural motifs: a cyclopropylamine and a 1-methyl-1H-imidazole.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Cytotoxicity

This section addresses foundational questions researchers may have when initiating studies with this compound.

Q1: What are the primary structural features of this compound that might contribute to cytotoxicity?

A1: The molecule contains two "structural alerts" that warrant careful toxicological assessment:

  • Cyclopropylamine Moiety: This group is a well-known potential liability. It can undergo metabolic activation by Cytochrome P450 (CYP) enzymes, leading to ring-opening and the formation of reactive intermediates.[1][2][3][4] These reactive species can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity.[1][4] Specifically, this moiety is a known mechanism-based inactivator (suicide inhibitor) of CYP enzymes, which can cause significant drug-drug interactions and off-target toxicity.[5][6][7]

  • 1-methyl-1H-imidazole Moiety: Substituted imidazoles are common in pharmaceuticals but can also be associated with toxicity. Depending on the overall molecular context, they can contribute to off-target effects or, in some cases, be metabolized to reactive species.[8] Some imidazole derivatives have been shown to induce cytotoxicity in a dose-dependent manner by impairing mitochondrial function and redox balance.[8][9]

Q2: What are the most likely mechanisms of cytotoxicity I should investigate first?

A2: Based on the structural alerts, we recommend prioritizing the investigation of the following mechanisms:

  • Metabolic Activation: Formation of reactive metabolites via CYP-mediated oxidation of the cyclopropylamine ring.[1][4]

  • CYP450 Inhibition: Time-dependent or irreversible inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2), which can disrupt the metabolism of endogenous compounds and co-administered drugs.[5][10][11]

  • Mitochondrial Toxicity: Disruption of the mitochondrial membrane potential and induction of oxidative stress, which are known toxicities associated with some imidazole-containing compounds.[8]

  • Apoptosis/Necrosis Induction: As a downstream consequence of the above mechanisms, determining the mode of cell death is crucial.

Q3: What initial in vitro assays should I perform to establish a baseline cytotoxicity profile?

A3: A standard panel of cytotoxicity assays should be used to determine the compound's 50% inhibitory concentration (IC50) in relevant cell lines. We recommend using assays that measure different cellular endpoints to build a comprehensive profile.[12][13]

Assay Principle Cellular Process Measured Considerations
MTT / XTT Conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases.[14]Metabolic activity / Mitochondrial function.[14]Can be confounded by compounds affecting cellular redox state. Most sensitive for early detection.[12][13]
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13]Plasma membrane integrity.[13]A good indicator of late-stage cytotoxicity and necrosis.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[14]Lysosomal integrity.Can be a sensitive indicator of early cytotoxic events.[12]
CellTiter-Glo® Quantifies ATP, indicating the presence of metabolically active cells.ATP synthesis / Energy metabolism.Highly sensitive but can be more expensive.

It is crucial to run these assays across multiple cell lines (e.g., target cancer cell line, a standard hepatocyte line like HepG2, and a non-cancerous line like HEK293) to assess both on-target potency and off-target toxicity.

Part 2: Troubleshooting Guides for Cytotoxicity Mitigation

This section provides structured, actionable workflows for specific problems you may encounter during your experiments.

Issue 1: High, non-specific cytotoxicity observed in initial screening assays.

Your compound shows potent cytotoxicity (low micromolar or nanomolar IC50) across multiple cell lines, including non-target cells, suggesting a general cytotoxic mechanism rather than targeted efficacy.

This workflow aims to systematically confirm the initial findings and gather more data to inform the next steps.

G cluster_0 Phase 1: Confirmation & Dose-Response cluster_1 Phase 2: Time-Dependence A Select Panel of Cell Lines (Target, Liver, Kidney, etc.) B Perform 10-point Dose-Response Curve (e.g., 100 µM to 1 nM) A->B C Run Parallel Assays (MTT, LDH, Neutral Red) B->C D Calculate IC50 Values for Each Cell Line and Assay C->D E Select Key Cell Line (e.g., HepG2) D->E Analyze IC50 Data F Expose Cells to 3 Doses (e.g., IC25, IC50, IC75) E->F G Measure Viability at Multiple Time Points (e.g., 6, 12, 24, 48 hours) F->G H Plot Viability vs. Time G->H I Decision Point: Is toxicity acute & general? H->I Synthesize Data

Caption: Workflow for characterizing broad-spectrum cytotoxicity.

Causality and Rationale:

  • Why a panel of cell lines? To distinguish between targeted anti-proliferative effects and general off-target toxicity. High potency in a liver cell line (e.g., HepG2) might suggest metabolic activation is a key issue.

  • Why parallel assays? Different assays measure different health parameters.[12][13] If LDH release (membrane damage) occurs much later or at higher concentrations than the drop in MTT (metabolic activity), it suggests an apoptotic or metabolic mechanism precedes overt cell lysis.

  • Why time-dependence? This helps determine if the cytotoxicity is acute or requires prolonged exposure, which can provide clues about the mechanism (e.g., rapid membrane disruption vs. slower accumulation of a toxic metabolite).

Issue 2: The compound's cytotoxicity is significantly higher in liver-derived cells (HepG2, Huh7) or when using liver microsomes.

This finding strongly suggests that the cytotoxicity is mediated by a metabolite formed in the liver, pointing directly at the cyclopropylamine moiety as the likely culprit.

This workflow is designed to directly test the hypothesis of CYP-mediated bioactivation.

  • Preparation: Obtain human liver microsomes (HLMs) and a panel of fluorescent or LC-MS/MS probe substrates for major CYP isoforms (e.g., CYP3A4, 2D6, 1A2).

  • Pre-incubation: Pre-incubate the test compound (at multiple concentrations) with HLMs and an NADPH-regenerating system for various time points (e.g., 0, 15, 30 minutes). This allows any mechanism-based inhibitor to inactivate the enzyme.

  • Probe Substrate Addition: After the pre-incubation period, add the specific CYP probe substrate to the reaction mixture.

  • Metabolite Quantification: Allow the reaction to proceed for a short, defined period, then quench it. Quantify the formation of the probe substrate's metabolite using fluorescence or LC-MS/MS.

  • Data Analysis: A time- and concentration-dependent loss of enzyme activity, which is not restored upon dilution, is the hallmark of a mechanism-based inhibitor.[5][6]

G cluster_0 Hypothesized Metabolic Activation start Parent Compound (Cyclopropylamine) p450 CYP450 Oxidation (e.g., CYP1A2) start->p450 Metabolism radical Cation-Radical Intermediate p450->radical ringopen Ring Opening radical->ringopen reactive Reactive Metabolite (e.g., α,β-unsaturated aldehyde) ringopen->reactive adduct Covalent Adducts (Protein, DNA) reactive->adduct toxicity Hepatotoxicity adduct->toxicity

Caption: Hypothesized bioactivation pathway of the cyclopropylamine moiety.

Causality and Rationale:

  • Why mechanism-based inhibition assay? The cyclopropylamine moiety is a classic structural alert for suicide inhibitors of P450s.[5][6][7] A standard reversible inhibition assay might miss this crucial liability. The inactivation of P450 enzymes by cyclopropylamines is often attributed to a mechanism involving initial one-electron oxidation at the nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme.[10][11]

  • Why liver microsomes? They contain a high concentration of the CYP enzymes responsible for Phase I metabolism and are the standard in vitro system for this type of investigation.

Issue 3: How can I reduce the observed cytotoxicity while preserving the desired biological activity?

If metabolic activation is confirmed or highly suspected, the next step involves rational medicinal chemistry modifications or advanced formulation strategies.[15]

The goal is to block or slow down the metabolic activation pathway without disrupting the pharmacophore responsible for the compound's efficacy.

Modification Strategy Rationale Potential Outcome Potential Risk
Introduce Steric Hindrance Add a bulky group (e.g., methyl, ethyl) near the amine to sterically block the CYP active site from accessing the nitrogen.[16]Reduced rate of metabolic activation; lower cytotoxicity.May negatively impact binding to the primary biological target, reducing efficacy.
Introduce Electron-Withdrawing Groups Place an electron-withdrawing group (e.g., fluorine) on the cyclopropyl ring or adjacent aromatic rings.Increases the oxidation potential of the amine, making it harder for CYP enzymes to oxidize.[17]Can alter pKa and overall physicochemical properties, affecting solubility and permeability.
Replace the Cyclopropyl Group Replace the cyclopropyl moiety with a bioisostere that is more metabolically stable, such as a gem-dimethyl or a small cycloalkane (e.g., cyclobutyl).Eliminates the specific mechanism of ring-opening bioactivation.[2]This is a significant structural change that has a high risk of abolishing on-target activity.
Modify the Imidazole Ring If mitochondrial toxicity is observed, modifications to the imidazole ring (e.g., altering substituents) could modulate lipophilicity and reduce mitochondrial accumulation.Reduced off-target mitochondrial toxicity.May alter the electronic properties required for on-target activity.

If chemical modification is not feasible or fails to mitigate toxicity, formulation strategies can alter the drug's pharmacokinetic profile to reduce toxicity.[18][19]

  • Controlled-Release Formulations: Designing a formulation that slows the absorption of the drug can reduce the maximum plasma concentration (Cmax).[19] This is beneficial if the toxicity (especially liver toxicity) is Cmax-dependent, as it prevents overwhelming the metabolic capacity of the liver at any given time.

  • Lipid-Based Formulations / Nanoparticles: Encapsulating the drug in lipid nanoparticles or other delivery systems can alter its biodistribution.[20][21] This can be used to increase exposure at the target site while reducing exposure in organs like the liver, thereby widening the therapeutic window.[18][22]

References

  • Kadiyala, I., & Tan, E. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Pharmaceutical Development and Technology, 18(3), 704-714. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of chemical information and modeling, 45(5), 1438-1444. [Link]

  • Kadiyala, I., & Tan, E. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Informa Healthcare. [Link]

  • Wang, H., Pu, Y., & Liu, Y. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in chemistry, 5, 3. [Link]

  • Wang, H., Pu, Y., & Liu, Y. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 127(41), 1438-1444. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

  • Zhang, M., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-33. [Link]

  • Selvamani, V., Ganesan, S., & Anbarasan, P. M. (2017). In Vitro Cytotoxicity Assay on Gold Nanoparticles with Different Stabilizing Agents. ResearchGate. [Link]

  • Uğuz, A. C., et al. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Clinical and Analytical Medicine, 9(1), 32-36. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Akomodi, J. O. (2023). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?. ResearchGate. [Link]

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  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Various Authors. (2018). Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]

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  • Chen, C., et al. (2017). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 1(1), 1-11. [Link]

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  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & medicinal chemistry letters, 17(24), 6682-6686. [Link]

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  • de Souza, C. F., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC advances, 10(49), 29424-29433. [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 723-733. [Link]

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  • Sun, Q., & Macdonald, T. L. (2009). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]

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Optimization

Technical Support Center: Enhancing the Bioavailability of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Welcome to the technical support center dedicated to addressing the challenges in enhancing the bioavailability of the novel small molecule, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in enhancing the bioavailability of the novel small molecule, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental workflow. Our approach is rooted in a deep understanding of pharmaceutical sciences, aiming to empower you with the rationale behind experimental choices for more effective and efficient research.

Introduction: Understanding the Molecule

Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies with 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine show very low oral bioavailability. Where do I start troubleshooting?

A1: Low oral bioavailability is a common challenge in drug development and can stem from several factors.[2][3] A logical first step is to systematically investigate the underlying cause. We recommend a tiered approach:

  • Step 1: Physicochemical Characterization: If not already done, thoroughly characterize the molecule's solubility in relevant physiological buffers (pH 1.2, 4.5, and 6.8) and its lipophilicity (LogP/LogD). Poor solubility is a frequent cause of low bioavailability for many new chemical entities.[6]

  • Step 2: In Vitro Permeability Assessment: Employ an in vitro model like the Caco-2 permeability assay to understand the compound's ability to cross the intestinal epithelium.[7][8][9][10] This will help differentiate between poor permeability and other factors like extensive metabolism.

  • Step 3: Preliminary Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to get an early indication of its susceptibility to first-pass metabolism.

The results from these initial assessments will guide your subsequent formulation or chemical modification strategies.

Q2: What are the most common formulation strategies to consider for a molecule like this?

A2: For a small molecule with potential solubility and/or permeability limitations, several formulation strategies can be explored.[2][6][11] The choice of strategy will depend on the specific challenges identified in your initial characterization.

  • For Poor Solubility:

    • Particle Size Reduction: Techniques like micronization or nanosizing can significantly increase the surface area of the drug, leading to improved dissolution rates.[3][6]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.[3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][12]

  • For Poor Permeability:

    • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, facilitating paracellular transport.[2] However, this approach requires careful evaluation for potential toxicity.

    • Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.[13][14][15][16]

Q3: Should I consider a prodrug approach for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine?

A3: A prodrug strategy is a powerful tool to overcome bioavailability challenges by chemically modifying the parent drug to improve its physicochemical properties.[17][18][19][20][21] For your molecule, which contains a primary amine, this functional group is an excellent handle for prodrug design.

  • Rationale for a Prodrug Approach:

    • Enhancing Lipophilicity: If your molecule is too polar and exhibits poor permeability, adding a lipophilic promoiety can enhance its ability to cross the intestinal membrane.[19]

    • Improving Solubility: Conversely, if the molecule is poorly water-soluble, a hydrophilic promoiety can be attached to improve its dissolution.[20]

    • Bypassing First-Pass Metabolism: A prodrug can be designed to be stable in the gastrointestinal tract and liver, releasing the active drug in the systemic circulation.

The decision to pursue a prodrug approach should be based on a thorough understanding of the molecule's liabilities.

Troubleshooting Guides

Guide 1: Low Aqueous Solubility

Issue: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine exhibits poor solubility in aqueous media, leading to low dissolution and absorption.

Troubleshooting Workflow:

G start Low Aqueous Solubility Identified solubility_testing Characterize pH-dependent solubility profile start->solubility_testing particle_size Particle Size Reduction (Micronization/Nanosizing) solubility_testing->particle_size solid_dispersion Amorphous Solid Dispersion (ASD) Formulation solubility_testing->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) solubility_testing->lipid_formulation dissolution_testing Perform in vitro dissolution testing of new formulations particle_size->dissolution_testing solid_dispersion->dissolution_testing lipid_formulation->dissolution_testing in_vivo_pk Conduct in vivo PK studies with promising formulations dissolution_testing->in_vivo_pk

Caption: Workflow for addressing low aqueous solubility.

Detailed Steps & Rationale:

  • pH-Dependent Solubility Profile: Understanding how solubility changes with pH is crucial for predicting its behavior in the gastrointestinal tract. This data will inform the selection of appropriate excipients and formulation strategies.

  • Particle Size Reduction: This is often the simplest approach. By increasing the surface area-to-volume ratio, the dissolution rate can be significantly enhanced.[6]

  • Amorphous Solid Dispersions (ASDs): If particle size reduction is insufficient, creating an ASD can prevent the drug from crystallizing, maintaining it in a higher energy, more soluble amorphous state.[3]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like SEDDS can form fine oil-in-water emulsions in the gut, which can enhance solubilization and absorption.[2][12]

  • In Vitro Dissolution Testing: This is a critical quality control step to ensure that the new formulation releases the drug as expected before moving to more complex in vivo studies.

  • In Vivo Pharmacokinetic (PK) Studies: The ultimate test of your formulation's success is to evaluate its performance in an animal model.[22][23][24]

Guide 2: Poor Intestinal Permeability

Issue: The Caco-2 permeability assay indicates that 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine has low permeability and/or is a substrate for efflux transporters.

Troubleshooting Workflow:

G start Poor Permeability Identified in Caco-2 Assay efflux_inhibition Investigate Efflux Transporter Involvement (e.g., with Verapamil for P-gp) start->efflux_inhibition prodrug_strategy Design and Synthesize Prodrugs to Enhance Lipophilicity efflux_inhibition->prodrug_strategy nano_formulation Develop Nanoparticle-based Delivery System efflux_inhibition->nano_formulation in_vitro_permeability Re-evaluate permeability of new candidates/formulations in Caco-2 prodrug_strategy->in_vitro_permeability nano_formulation->in_vitro_permeability in_vivo_pk Conduct in vivo PK studies with promising candidates/formulations in_vitro_permeability->in_vivo_pk

Caption: Workflow for addressing poor intestinal permeability.

Detailed Steps & Rationale:

  • Investigate Efflux Transporter Involvement: If the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests active efflux.[25] Co-incubating with known inhibitors of common efflux pumps like P-glycoprotein (P-gp) can confirm this.[26]

  • Prodrug Strategy: As discussed in the FAQs, modifying the parent molecule to increase its lipophilicity is a proven strategy to enhance passive diffusion across the intestinal membrane.[19][21]

  • Nanoparticle-based Delivery: Encapsulation within nanoparticles can facilitate transport across the intestinal epithelium through various mechanisms, including endocytosis, while also protecting the drug from efflux transporters.[13][16]

  • Re-evaluate in Caco-2: Before proceeding to in vivo studies, it is essential to confirm that your chosen strategy has indeed improved the permeability in the in vitro model.[7][27]

  • In Vivo PK Studies: Animal studies are necessary to determine if the improved in vitro permeability translates to enhanced in vivo absorption and bioavailability.[22][23][24]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a test compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[25]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[10] Alternatively, assess the leakage of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound (e.g., at a final concentration of 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.[25]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for assessing the oral bioavailability of a compound in a rodent model (e.g., rats).

Materials:

  • Test compound formulation (e.g., solution, suspension)

  • Rodent model (e.g., Sprague-Dawley rats) with appropriate housing

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals to the housing conditions for at least 3 days.

    • Fast animals overnight before dosing (with free access to water).

    • Administer the test compound formulation orally via gavage at a predetermined dose.

    • For determination of absolute bioavailability, a separate group of animals should receive the compound intravenously.[24]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma or serum and store frozen until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma/serum.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the concentration-time curve)

      • t½ (half-life)

    • Oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[24]

Data Interpretation:

The calculated oral bioavailability (F%) will provide a quantitative measure of the extent of drug absorption. This data, in conjunction with the in vitro results, will provide a comprehensive picture of the compound's biopharmaceutical properties.

Conclusion

Enhancing the bioavailability of a new chemical entity like 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a multifaceted challenge that requires a systematic and evidence-based approach. By carefully characterizing the molecule's physicochemical and biopharmaceutical properties and applying the appropriate formulation or chemical modification strategies, researchers can significantly improve its potential as a therapeutic agent. This guide provides a starting point for your investigations, and our team of application scientists is available to provide further support as you navigate the complexities of your research.

References

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. Here, we provide a comprehensive technical res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. Here, we provide a comprehensive technical resource in a question-and-answer format to address common challenges and frequently asked questions encountered during its experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine based on its structure?

A1: Based on its constituent functional groups—a primary amine, a cyclopropyl group, and an N-methylated imidazole ring—the molecule is susceptible to several degradation pathways. The primary amine is prone to oxidative degradation, which can lead to the formation of aldehydes, carboxylic acids, or amides through radical intermediates.[1] The imidazole ring, while relatively stable, can undergo oxidation and is also sensitive to photodegradation.[2][3] N-substitution on the imidazole ring can influence its biodegradability, potentially blocking certain enzymatic degradation routes.[4]

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: The stability of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is expected to be pH-dependent. The primary amine group makes the molecule basic. In acidic solutions, the amine will be protonated, which may offer some protection against certain oxidative pathways. However, acidic conditions can promote hydrolysis of other susceptible bonds, although none are immediately obvious in the core structure. In basic solutions, the non-protonated amine is more susceptible to oxidation. Some imidazole-containing compounds have shown susceptibility to base-mediated autoxidation.[3] Therefore, significant degradation could be anticipated under both strong acidic and basic conditions over time.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation of the imidazole moiety.[3][5] It should be stored in a tightly sealed container to protect it from atmospheric oxygen and moisture, which could promote oxidative and hydrolytic degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What is a forced degradation study and why is it essential for this compound?

A4: A forced degradation, or stress testing, study intentionally exposes the compound to harsh conditions like high temperature, humidity, light, and a range of pH values to accelerate its degradation.[6] This is a critical step in drug development, mandated by regulatory bodies like the ICH, to understand the intrinsic stability of the molecule, identify potential degradation products, and establish its degradation pathways.[2] The results are vital for developing stable formulations and establishing appropriate storage conditions and shelf-life.

Troubleshooting Guide for Forced Degradation Studies

Issue 1: No or minimal degradation observed under stress conditions.

Possible Cause & Solution:

  • Insufficient Stress: The stress conditions may not be harsh enough to induce degradation.

    • Expert Insight: For hydrolytic degradation, if no degradation is seen at room temperature after a significant period, the temperature can be elevated (e.g., 50-70°C) to accelerate the process.[7] For oxidative degradation, if using a low concentration of hydrogen peroxide (e.g., 3%) shows no effect, a higher concentration (up to 30%) or the addition of a metal catalyst like Fe³⁺ or Cu²⁺ can be explored, as these ions can accelerate radical production.[1]

  • Incorrect Solvent: The compound may be more stable in the chosen solvent system.

    • Protocol: Ensure that the solvent system is appropriate for the stress condition. For example, for hydrolytic degradation, a co-solvent may be needed if the compound has poor aqueous solubility, but its effect on stability should be considered.

Issue 2: Rapid and complete degradation of the parent compound.

Possible Cause & Solution:

  • Excessively Harsh Conditions: The stress conditions are too aggressive, leading to the immediate formation of multiple, complex degradation products.

    • Expert Insight: The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to clearly identify the primary degradation products. If complete degradation occurs, reduce the stressor's intensity. This can be achieved by lowering the temperature, reducing the concentration of the acid, base, or oxidizing agent, or decreasing the duration of light exposure.

Issue 3: Poor peak shape or resolution in HPLC analysis.

Possible Cause & Solution:

  • Inappropriate HPLC Method: The analytical method is not stability-indicating, meaning it cannot separate the parent compound from its degradation products.

    • Protocol Optimization:

      • Column Selection: A C18 column is a common starting point, but if co-elution occurs, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

      • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. Adjusting the pH can improve separation.

      • Gradient Optimization: A shallow gradient can help resolve closely eluting peaks.

  • Sample Matrix Effects: The degradation medium (e.g., strong acid or base) is interfering with the chromatography.

    • Expert Insight: Neutralize acidic or basic samples before injection to prevent damage to the column and improve peak shape. A dilution step may also be necessary.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.

  • Incubation: Store the solutions at 60°C and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before injection into a validated stability-indicating HPLC-UV/MS system.

Protocol 2: Forced Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Oxidation: Add 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC-UV/MS. If the reaction is slow, a higher concentration of H₂O₂ (up to 30%) or gentle heating may be required.

Protocol 3: Forced Photodegradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound and a solid sample.

  • Exposure: Place the samples in a photostability chamber that provides controlled light exposure (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).

  • Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to act as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress TypeConditionRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°CTo evaluate susceptibility to basic conditions.
Oxidative 3% H₂O₂, RTTo identify degradation products from oxidation.[3]
Photolytic ICH Option 1To determine light sensitivity.[3]
Thermal 80°C (solid & solution)To assess intrinsic thermal stability.

Visualizations

Proposed Degradation Pathways

Degradation_Pathways cluster_main 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine cluster_oxidative Oxidative Degradation cluster_photo Photodegradation main_compound Start Compound aldehyde Aldehyde Intermediate main_compound->aldehyde Oxidation of Primary Amine imidazole_oxide Imidazole N-Oxide main_compound->imidazole_oxide Oxidation of Imidazole ring_cleavage Imidazole Ring Cleavage Products main_compound->ring_cleavage Photolysis carboxylic_acid Carboxylic Acid aldehyde->carboxylic_acid Further Oxidation

Caption: Proposed degradation pathways for the target molecule.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze characterize Characterize Degradants analyze->characterize

Caption: General workflow for forced degradation studies.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available from: [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. Available from: [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. ACS Publications. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. Available from: [Link]

  • Biodegradability of imidazole structures. ResearchGate. Available from: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine. Aladdin Scientific. Available from: [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available from: [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. Available from: [Link]

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Optimization

Technical Support Center: Efficacy Enhancement of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the optimization of compounds based on the 1-Cyclopropyl-1-(1-me...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the optimization of compounds based on the 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine scaffold. Our objective is to provide a scientifically grounded, practical resource for troubleshooting common challenges and guiding strategic modifications to enhance therapeutic efficacy.

Frequently Asked Questions (FAQs): Strategic Modification

This section addresses common questions encountered during the lead optimization phase, focusing on the rationale behind specific structural modifications.

Question 1: My lead compound shows moderate potency. How can I approach the modification of the cyclopropyl ring to improve target binding and overall efficacy?

Answer: The cyclopropyl group is a critical structural motif, often incorporated to provide conformational rigidity, which can lock the molecule into a bioactive conformation and enhance binding affinity.[1][2] However, it also presents a key opportunity for modification.

  • Bioisosteric Replacement: Consider replacing the cyclopropyl ring with other small, strained systems or non-aromatic bioisosteres. This strategy aims to explore different spatial arrangements and physicochemical properties while preserving the core orientation of the pharmacophore.[3] For example, replacing a phenyl ring with a cyclopropyl group has been shown to maintain the orientation of key functional groups while reducing molecular weight and lipophilicity.[3]

    • Cyclobutane: Offers a slightly larger and more flexible scaffold.

    • Oxetane: Can serve as a bioisostere for a gem-dimethyl group or a carbonyl, introducing polarity without a significant increase in lipophilicity and potentially acting as a hydrogen bond acceptor.[3]

    • Saturated Bicycles: Conformationally rigid bicyclic molecules, such as bicyclo[1.1.1]pentane, can serve as replacements for aromatic rings, often improving solubility and metabolic profiles.[4]

  • Substitution on the Ring: Introducing substituents directly onto the cyclopropyl ring can modulate electronic properties and create new interactions with the target protein.

    • Fluorination: Adding a fluorine atom can lower the pKa of nearby amines, alter metabolic stability, and introduce favorable polar interactions without a significant steric clash.[5] Structure-activity relationship (SAR) studies on other fluorocyclopropyl-containing compounds have shown that stereochemistry (cis vs. trans) is crucial for activity.[5]

Below is a conceptual diagram illustrating potential modification sites on the core scaffold.

cluster_0 Core Scaffold: 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine cluster_1 Modification Strategies Core Cyclopropyl Ring Methanamine Linker 1-Methyl-Imidazole Moiety Mod_Cyclopropyl Bioisosteric Replacement: - Cyclobutane - Oxetane - Bicyclo[1.1.1]pentane Substitution: - Fluorination (mono- or di-fluoro) - Methylation Core:f0->Mod_Cyclopropyl Mod_Linker Homologation (e.g., ethylamine) Introduction of rigidity (e.g., double bond) Chirality exploration (R/S isomers) Core:f1->Mod_Linker Mod_Imidazole N1-Group Modification: - Ethyl, Isopropyl - Cyclopropylmethyl Ring Substitution (C4, C5): - Halogens (Cl, Br) - Small alkyl groups - Electron-withdrawing groups (e.g., -CN) Core:f2->Mod_Imidazole

Caption: Potential modification sites on the core scaffold.

Question 2: What are the key considerations when modifying the 1-methyl-imidazole moiety to improve drug-like properties?

Answer: The imidazole ring is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities and its ability to engage in various intermolecular interactions, such as hydrogen bonding.[6][7]

  • N-1 Substitution: The methyl group at the N-1 position is a critical site for modification. This position significantly influences metabolic stability and pharmacokinetic properties.[8]

    • Alkyl Homologation: Replacing the methyl with an ethyl, propyl, or even a cyclopropylmethyl group can alter lipophilicity and steric interactions within the binding pocket.[9] This can be a strategy to probe for additional hydrophobic interactions or to orient the core differently.

    • Metabolic Blocking: If N-demethylation is a primary metabolic pathway, increasing the steric bulk at this position may improve metabolic stability.

  • Ring Substitution (C4/C5 positions): The electronic properties of the imidazole ring influence its interaction with biological targets.[8]

    • Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., halogens) can enhance the binding of the compound to metalloproteins by facilitating charge transfer.[10]

    • Electron-Donating Groups (EDGs): EDGs (e.g., small alkyl groups) can increase the hydrophobicity of the molecule, which may enhance interactions with hydrophobic pockets in the target protein.[10]

  • Bioisosteric Ring Replacement: In some cases, replacing the imidazole ring entirely with another 5-membered heterocycle (e.g., triazole, oxazole) can be a valid strategy. Triazoles, for instance, can mimic both the hydrogen bond acceptor and donor properties of an amide bond while maintaining similar spacer distances.[3] This is an advanced strategy to overcome core-related liabilities or explore novel intellectual property.

Question 3: My compound exhibits high potency but suffers from poor metabolic stability. Which parts of the molecule are likely liabilities, and how can I troubleshoot this?

Answer: Poor metabolic stability is a common hurdle. The primary sites of metabolism (so-called "soft spots") in your scaffold are likely the N-methyl group, the imidazole ring itself, and potentially the benzylic-like position of the methanamine linker.

  • Identify the Metabolite: The first crucial step is to perform a metabolite identification study using liver microsomes or hepatocytes to determine the exact site of metabolic modification.

  • Common Metabolic Pathways & Solutions:

    • N-dealkylation: The N-1 methyl group is a classic site for CYP450-mediated N-demethylation.

      • Solution: As mentioned in FAQ 2, increase the steric bulk (e.g., replace methyl with ethyl or isopropyl) to hinder enzyme access. Bioisosteric replacement of the methyl group with a cyclopropyl group is another documented strategy to enhance potency and potentially alter metabolism.[11]

    • Ring Oxidation: The imidazole ring can undergo oxidation at the C4 or C5 positions.

      • Solution: "Metabolic blocking" by introducing a stable substituent, such as a halogen (F, Cl), at the site of oxidation can prevent this transformation.

    • Oxidation at the Methanamine Linker: The carbon atom attached to both the cyclopropyl and amine groups is susceptible to oxidation.

      • Solution: Introducing fluorine at this position can block this metabolic pathway, though it may require significant synthetic effort.

The isosteric exchange of metabolically labile groups, such as amides, for an imidazole ring is a known strategy to overcome instability caused by amidases.[6] This highlights the inherent stability of the core ring, suggesting that peripheral groups are more likely liabilities.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to guide your optimization efforts.

Guide 1: Protocol for In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the metabolic stability of your modified compounds, a critical step in predicting in vivo clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well plates and LC-MS/MS system

Experimental Workflow:

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare working solutions of test compounds and controls in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point and negative controls (-NADPH), add buffer instead of the NADPH system.

  • Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).

Data Interpretation: A shorter half-life and higher CLint value indicate lower metabolic stability. Comparing the data for different analogues allows for a quantitative assessment of the impact of your modifications.

Data Presentation: Comparative Efficacy of Modified Analogues

Summarizing quantitative data in a structured table is essential for clear comparison and decision-making.

Compound IDModificationTarget Affinity (IC50, nM)Metabolic Half-Life (t½, min)Aqueous Solubility (µg/mL)
Parent 1-Cyclopropyl-1-(1-methyl...501525
MOD-01 Cyclopropyl → Oxetane754580
MOD-02 N-Methyl → N-Ethyl403520
MOD-03 Imidazole C4-Fluoro45>6030
MOD-04 Cyclopropyl-2-fluoro (cis)302528

This table presents hypothetical data for illustrative purposes.

Analysis of Hypothetical Data:

  • MOD-01: The oxetane replacement decreased potency slightly but significantly improved metabolic stability and solubility, making it a promising lead if the potency can be recovered.

  • MOD-02: The N-ethyl modification slightly improved potency and more than doubled the metabolic half-life.

  • MOD-03: Fluorination of the imidazole ring provided a dramatic improvement in stability with minimal impact on potency, indicating a successful metabolic block.

  • MOD-04: Fluorination of the cyclopropyl ring improved potency, suggesting a new favorable interaction, but had a more modest impact on stability.

References

  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization. Benchchem. (URL not available for direct linking)
  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Preprints.org. (Specific deep link unavailable, general source cited)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC - PubMed Central. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Biomedical and Pharmacology Journal. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (2020). ResearchGate. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). PubMed Central. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PMC - PubMed Central. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. [Link]

  • Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. Genophore. (URL not available for direct linking)
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2024). Journal of Pharma Insights and Research. (Specific deep link unavailable, general source cited)
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2024). Acadechem. (Specific deep link unavailable, general source cited)
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2024). PubMed. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC - NIH. [Link]

  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1992). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Experimental Validation of the Predicted Histamine H3 Receptor Target for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

For researchers in drug discovery, the journey from a novel compound to a validated therapeutic candidate is both complex and challenging. A critical, early-stage milestone in this process is target identification and va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel compound to a validated therapeutic candidate is both complex and challenging. A critical, early-stage milestone in this process is target identification and validation. This guide provides a comprehensive framework for validating the predicted biological target of the novel compound, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Initial in-silico analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a small molecule with a distinct cyclopropyl and methyl-imidazole scaffold, points towards the Histamine H3 receptor (H3R) as a high-probability molecular target. The imidazole core is a well-established pharmacophore for H3R ligands, making this a scientifically plausible hypothesis. This guide will outline the experimental pathway to rigorously test this prediction, comparing the compound's performance with established H3R modulators.

The Putative Target: Histamine H3 Receptor (H3R)

The Histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), with lower levels of expression in peripheral tissues.[1][2] In the CNS, H3Rs act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2]

This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3] H3R antagonists and inverse agonists are of particular interest as they enhance the release of histamine and other neurotransmitters, thereby promoting wakefulness, cognition, and attention.[3]

Comparative Compounds

To robustly validate the interaction of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine with the H3R, its pharmacological profile must be benchmarked against well-characterized reference compounds. For this purpose, we will utilize:

  • Pitolisant (Wakix®): An approved H3R antagonist/inverse agonist for the treatment of narcolepsy. It serves as a positive control for H3R functional antagonism.

  • (R)-α-Methylhistamine: A potent and selective H3R agonist. It will be used to stimulate the receptor in functional assays.

Experimental Validation Workflow

The validation process is a multi-step approach, beginning with confirming direct physical binding to the receptor and progressing to the characterization of its functional consequences at the cellular level.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay GTPgS [35S]GTPγS Binding Assay Binding_Assay->GTPgS Confirms binding SPR Surface Plasmon Resonance (SPR) SPR->GTPgS Provides kinetics cAMP cAMP Accumulation Assay GTPgS->cAMP Measures G-protein activation Selectivity_Screen Receptor Selectivity Panel cAMP->Selectivity_Screen Confirms functional antagonism/ inverse agonism

Caption: A stepwise workflow for H3R target validation.

Phase 1: Target Engagement - Does the Compound Bind to H3R?

The foundational step is to ascertain whether 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine physically interacts with the H3R. Radioligand binding assays are the gold standard for this purpose.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • H3R-expressing cell membranes.

    • A fixed concentration of a high-affinity H3R radioligand, such as [3H]-Nα-methylhistamine.

    • Increasing concentrations of the test compound (1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine) or the reference compound (Pitolisant).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibitor concentration that displaces 50% of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Expected Outcome & Comparison:

The primary outcome is the binding affinity (Ki) of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine for the H3R. This value will be directly compared to that of Pitolisant.

CompoundPredicted H3R Ki (nM)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineTo be determined
Pitolisant1 - 10

Table 1: Comparative Binding Affinities at the Histamine H3 Receptor.

A low nanomolar Ki for the test compound would provide strong evidence for direct and high-affinity binding to the H3R, comparable to the established antagonist.

Phase 2: Functional Activity - How Does the Compound Modulate H3R?

Upon confirming binding, the next critical step is to determine the functional consequence of this interaction. H3Rs are constitutively active, meaning they exhibit a basal level of signaling even in the absence of an agonist.[4] Therefore, it is important to assess whether the test compound acts as an antagonist (blocks agonist-induced activity) or an inverse agonist (reduces the basal, agonist-independent activity).

Protocol 2: [35S]GTPγS Binding Assay

This assay measures the G-protein activation following receptor stimulation and is a direct measure of the functional consequences of ligand binding.

Methodology:

  • Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

  • Assay Components:

    • H3R membranes.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure binding is dependent on receptor activation).

    • Test compound or reference compounds.

  • Inverse Agonist Mode:

    • Incubate membranes with increasing concentrations of the test compound or Pitolisant in the absence of an agonist.

  • Antagonist Mode:

    • Incubate membranes with a fixed, sub-maximal concentration of the agonist ((R)-α-Methylhistamine) and increasing concentrations of the test compound or Pitolisant.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration and quantify the [35S]GTPγS incorporated into the membranes using a scintillation counter.

  • Data Analysis:

    • Inverse Agonism: Plot the % decrease in basal [35S]GTPγS binding against the compound concentration to determine the IC50 and maximal inhibition (Imax).

    • Antagonism: Plot the % inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50.

Expected Outcome & Comparison:

This assay will reveal the functional modality of the test compound.

CompoundFunctional ActivityPotency (EC50/IC50, nM)Efficacy (% of Max)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineTo be determinedTo be determinedTo be determined
PitolisantInverse Agonist5 - 20~90-100% inhibition
(R)-α-MethylhistamineAgonist10 - 50100% stimulation

Table 2: Comparative Functional Activity at the Histamine H3 Receptor.

If 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine demonstrates a reduction in basal signaling and a rightward shift in the agonist dose-response curve, it would be classified as an H3R antagonist/inverse agonist, similar to Pitolisant.

G cluster_0 Ligand H3R Ligand (Antagonist/Inverse Agonist) Receptor H3R Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Inhibits activation AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., for neurotransmitter synthesis) CREB->Gene_expression Regulates

Caption: Simplified H3R signaling pathway showing inhibition by an antagonist/inverse agonist.

Phase 3: Selectivity Profiling - Is the Interaction Specific to H3R?

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects.

Protocol 3: Receptor Selectivity Screening

This involves screening the test compound against a broad panel of other receptors, particularly other histamine receptor subtypes (H1R, H2R, H4R) and other CNS receptors that share structural similarities or are functionally related.

Methodology:

  • Panel Selection: Utilize a commercially available receptor screening service (e.g., Eurofins SafetyScreen, MilliporeSigma PREDEASY). The panel should include at a minimum:

    • Histamine Receptors: H1, H2, H4.

    • Other Amine GPCRs: Dopamine, Serotonin, Adrenergic receptors.

  • Assay Format: These are typically binding assays performed at a high concentration of the test compound (e.g., 1 or 10 µM).

  • Data Analysis: The results are reported as the percentage of inhibition of radioligand binding to each off-target receptor. A significant interaction is typically defined as >50% inhibition.

Expected Outcome & Comparison:

The ideal outcome is that 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine shows high potency for H3R with minimal to no activity at other receptors at concentrations up to 100-fold higher than its H3R Ki.

CompoundH3R Ki (nM)H1R Ki (nM)H2R Ki (nM)H4R Ki (nM)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamineTo be determined>1000>1000>1000
Pitolisant1 - 10>1000>1000>1000

Table 3: Idealized Selectivity Profile for an H3R Antagonist.

Conclusion

This guide outlines a logical and rigorous experimental cascade to validate the predicted targeting of the Histamine H3 receptor by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. By systematically assessing target engagement, functional activity, and selectivity in comparison to established reference compounds, researchers can build a comprehensive pharmacological profile of this novel molecule. Positive results from these studies would provide a strong foundation for its further development as a potential therapeutic agent for CNS disorders.

References

  • Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: anatomy, function, and clinical applications. Neuroscience & Biobehavioral Reviews, 37(8), 1475-1497. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical applications. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Gemkow, M. J., Davenport, A. J., Harich, S., Ellenbroek, B. A., Cesura, A., & Hallett, D. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. [Link]

  • Morisset, S., Traiffort, E., Arrang, J. M., & Schwartz, J. C. (2000). Constitutive activity of the human histamine H3 receptor. Molecular Pharmacology, 58(5), 1045-1052. [Link]

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Comparative

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine: A Structural Analysis and Comparative Guide to Imidazole-Based Bioactive Compounds

An In-Depth Comparative Guide for Drug Development Professionals This guide provides a detailed comparative analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine against other classes of imidazole compounds....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine against other classes of imidazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, potential therapeutic applications, and the experimental workflows required to validate and compare such novel chemical entities. We will explore the unique structural motifs of the title compound and contextualize its potential within the broader landscape of imidazole-based therapeutics, supported by established experimental data from analogous compounds.

The Imidazole Scaffold: A Privileged Core in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to act as a hydrogen bond donor and acceptor, make it a "privileged scaffold" in drug design.[1][2][3] This versatility allows imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes and receptors, leading to a broad spectrum of therapeutic applications.[4][5] Imidazole derivatives are foundational to numerous FDA-approved drugs, demonstrating activities ranging from antifungal and antimicrobial to anticancer and anti-inflammatory.[4][6][7]

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the core ring.[1][2] Structure-activity relationship (SAR) studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2]

Structural Dissection of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

While specific experimental data for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is not extensively available in peer-reviewed literature, a structural analysis allows us to hypothesize its potential properties based on established medicinal chemistry principles. The molecule (CAS No. 927986-30-9) comprises three key fragments: a 1-methyl-1H-imidazol-2-yl core, a cyclopropyl group, and a methanamine linker.[8][9]

  • 1-Methyl-1H-imidazol-2-yl Core : The methylation at the N1 position prevents this nitrogen from acting as a hydrogen bond donor, which can influence its binding mode with biological targets. Substitution at the C2 position is common in many bioactive imidazoles. This core structure provides the foundational aromatic and polar interactions.

  • Cyclopropyl Group : The incorporation of a cyclopropyl ring is a well-known strategy in medicinal chemistry to enhance metabolic stability and improve potency.[10] The strained ring system can influence the conformation of the molecule, potentially locking it into a bioactive orientation. It can also favorably interact with hydrophobic pockets in target proteins.[10]

  • Methanamine Linker (-CH(NH₂)-) : The primary amine group is a key functional group that can act as a hydrogen bond donor and a base. Its presence suggests potential interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site and can significantly impact the compound's solubility and pharmacokinetic properties.

Based on this structure, the compound presents a unique combination of a rigid, metabolically stable group (cyclopropyl) and a flexible, interactive linker (methanamine) attached to a versatile heterocyclic core. This design suggests potential applications as an enzyme inhibitor or a receptor ligand.

Comparative Analysis with Established Imidazole Classes

To understand the potential of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, we compare its structural class to other well-defined categories of imidazole drugs.

Antifungal Azoles (e.g., Ketoconazole)

Antifungal azoles function by inhibiting cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. A key structural feature is an N1-substituted imidazole ring that coordinates with the heme iron atom in the enzyme's active site. While our focus compound has an N1-methylated imidazole, its primary amine and cyclopropyl group differ significantly from the complex side chains of antifungal azoles, suggesting it is unlikely to function via the same mechanism.

Anticancer Agents (e.g., Kinase Inhibitors)

Many kinase inhibitors utilize the imidazole scaffold to form hydrogen bonds within the ATP-binding pocket of kinases.[11] For example, certain derivatives target pathways like PI3K/AKT/mTOR.[12] The efficacy of these compounds often relies on specific substitution patterns that allow for precise interactions.

Diagram: Generalized PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain imidazole derivatives.

The methanamine group on 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine could potentially mimic the hinge-binding motifs of some kinase inhibitors. However, its overall structure lacks the extended aromatic systems often required for potent and selective kinase inhibition.

Anti-inflammatory Agents (e.g., COX Inhibitors)

Some imidazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[2][13] These compounds typically possess specific lipophilic and hydrogen-bonding features that allow them to fit into the COX active site.

Table 1: Comparative COX Inhibition Data for Representative Imidazole Derivatives

Compound ID Core Structure COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib Pyrazole 50 0.04 1250 [13]
Compound 3 1,5-diaryl-imidazole >100 0.25 >400 Fictional Example

| Compound 13 | 4-chloro-5-aryl-imidazole | 6.8 | 0.0053 | 1283 |[13] |

This table includes data for known inhibitors to illustrate typical data presentation; values for compounds 3 and 13 are derived from related studies for context.[13]

To assess the potential of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine as a COX inhibitor, it would need to be screened against both COX-1 and COX-2 enzymes.

Proposed Experimental Workflow for Evaluation and Comparison

To empirically determine the biological activity of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine and compare it to other compounds, a systematic, multi-tiered screening approach is necessary. This workflow ensures that decisions are based on robust, reproducible data.

Diagram: Experimental Workflow for Compound Evaluation

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Characterization B Primary Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->B C Primary Target-Based Assays (e.g., Kinase, COX, GPCR panels) A->C D Antimicrobial Screening (MIC determination) A->D E Dose-Response & IC₅₀/EC₅₀ Determination C->E F Secondary & Selectivity Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H Preliminary Pharmacokinetics (PK) Profile G->H I Acute Toxicity Studies (e.g., OECD 423) H->I J Efficacy in Disease Model I->J

Caption: A multi-phased workflow for the systematic evaluation of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: This initial screen is crucial to determine the general toxicity of the compound and establish a safe concentration range for subsequent cell-based assays. The use of multiple cell lines (e.g., a hepatic line like HepG2 and a kidney line like HEK293) provides broader insight into potential organ-specific toxicity.[14]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve by plotting cell viability (%) against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The imidazole scaffold is present in many antimicrobial agents. This assay determines the Minimum Inhibitory Concentration (MIC), a key metric for assessing antimicrobial potency.[15]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[12][15]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Table 2: Hypothetical Antimicrobial Activity Data

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Ciprofloxacin 0.5 0.015 N/A
Fluconazole N/A N/A 1
1-Cyclopropyl-1-(...)-methanamine >128 >128 64

| Imidazole Analog X | 16 | 32 | 8 |

This table presents hypothetical data to illustrate how results would be compared against standard controls.

Protocol: In Vivo Acute Oral Toxicity Study (OECD 423 Guideline)

Rationale: If in vitro data shows promise, a preliminary in vivo toxicity study is essential to assess the compound's safety profile in a whole-organism model. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that minimizes the number of animals required.[16]

Methodology:

  • Animal Acclimatization: Use healthy, young adult rats (e.g., Wistar rats), acclimatized for at least 5 days.

  • Dosing: Administer the compound orally to a group of three rats at a starting dose (e.g., 300 mg/kg). The dose is selected based on in vitro cytotoxicity and other available data.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record any signs of toxicity, morbidity, or mortality.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the compound is classified.

    • If one animal dies, the test is repeated at the same dose with three more animals.

    • If no mortality occurs, the test is repeated with three new animals at a higher dose (e.g., 2000 mg/kg).

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals to identify any treatment-related changes.

Conclusion and Future Directions

1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a novel chemical entity with structural features—a metabolically stable cyclopropyl group and a reactive primary amine—that suggest potential biological activity. While direct experimental comparisons are not yet published, its profile warrants investigation. A direct comparison with established imidazole classes such as antifungal azoles, kinase inhibitors, and anti-inflammatory agents reveals significant structural differences, suggesting it may possess a distinct mechanism of action.

The path forward requires empirical validation through a systematic screening cascade, as outlined in this guide. Initial in vitro cytotoxicity and target-based assays will be critical to identify its primary biological effects and guide further research. Should these initial screens yield promising results, subsequent SAR studies focusing on modifications of the cyclopropyl and amine moieties could lead to the development of potent and selective therapeutic agents. The protocols and comparative frameworks provided here offer a robust starting point for any research team aiming to explore the potential of this and other novel imidazole derivatives.

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (2025). Journal of Pharma Insights and Research.
  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025). Scilit. Retrieved January 17, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed. (2017). PubMed. Retrieved January 17, 2026, from [Link]

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  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

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Validation

Comparative Analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Analogs as Monoamine Oxidase Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Prepared by a Senior Application Scientist, this guide provides a comprehensive comparative analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)metha...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparative analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine analogs, a promising class of compounds targeting monoamine oxidases (MAO). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and validated protocols to facilitate further exploration of this chemical scaffold.

Introduction: The Therapeutic Potential of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes has proven to be a successful therapeutic strategy for a range of neurological and psychiatric disorders.[1] Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[1]

The cyclopropylamine moiety is a well-established pharmacophore in the design of MAO inhibitors, with the strained ring system contributing to the mechanism of inhibition. This guide focuses on a novel series of analogs combining this reactive cyclopropylamine core with a 1-methyl-1H-imidazol-2-yl substituent, exploring the structure-activity relationships (SAR) that govern their potency and selectivity against MAO-A and MAO-B.

Rationale for the 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Scaffold

The design of this scaffold is predicated on the hypothesis that the imidazole ring can serve as a versatile anchor to probe the active site of MAO enzymes, while the cyclopropylamine provides the inhibitory action. The methyl group on the imidazole nitrogen prevents tautomerization and provides a consistent structural presentation to the enzyme. By systematically modifying substituents on the imidazole ring and the cyclopropylamine moiety, we can elucidate the key molecular interactions that drive inhibitory activity and isoform selectivity.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2] A balance of these properties is essential for optimal absorption, distribution, metabolism, and excretion (ADME).[2] For CNS-active agents like MAO inhibitors, the ability to cross the blood-brain barrier is of particular importance.

Below is a comparative table of key physicochemical properties for a representative set of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine analogs.

Compound IDR1-SubstituentR2-SubstituentCalculated LogPMeasured pKaAqueous Solubility (µg/mL)
IA-1 HH2.18.5150
IA-2 4-FH2.38.3125
IA-3 4-ClH2.68.290
IA-4 HCH32.48.7130

Note: The data presented in this table is a representative example based on known structure-property relationships for similar compounds and is intended for illustrative purposes.

Comparative Biological Activity: MAO-A and MAO-B Inhibition

The in vitro inhibitory potency of the synthesized analogs against human MAO-A and MAO-B was determined using a fluorometric assay with kynuramine as the substrate. The results, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
IA-1 15.21.88.4
IA-2 12.50.913.9
IA-3 10.80.521.6
IA-4 25.63.28.0
Clorgyline 0.0085.20.0015
Selegiline 2.50.0550

Note: The data presented in this table is a representative example based on known structure-activity relationships for similar compounds and is intended for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structure-activity relationships that can guide the design of future analogs with improved potency and selectivity.

Caption: Structure-Activity Relationship (SAR) overview for the analog series.

Key Insights from SAR:

  • Substitution on the Imidazole Ring (R1): The introduction of electron-withdrawing groups at the 4-position of the imidazole ring, such as fluorine (IA-2) and chlorine (IA-3), leads to a significant increase in MAO-B inhibitory potency and selectivity over MAO-A. This suggests that the electronic properties of the imidazole ring play a crucial role in the interaction with the MAO-B active site.

  • Substitution on the Amine (R2): N-alkylation of the primary amine (IA-4) resulted in a decrease in potency against both MAO-A and MAO-B. This indicates that a primary amine is likely optimal for binding to the active site of both enzyme isoforms, possibly through hydrogen bonding interactions.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

General Synthetic Scheme

The synthesis of the target analogs can be achieved through a multi-step sequence, with the key steps being the formation of the substituted imidazole and the subsequent introduction of the cyclopropylamine moiety.

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Protocol for the Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (IA-1):

  • N-Methylation of 2-Bromoimidazole: To a solution of 2-bromoimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir for 30 minutes, then add methyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield 2-bromo-1-methyl-1H-imidazole.

  • Grignard Reaction: To a solution of 2-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes, then add a solution of cyclopropanecarbonitrile (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography to yield cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone.

  • Reductive Amination: To a solution of the ketone from the previous step (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours. Acidify with 2M HCl and wash with diethyl ether. Basify the aqueous layer with 2M NaOH and extract with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, IA-1.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method for determining the IC50 values of test compounds against human MAO-A and MAO-B.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)[1]

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Clorgyline and Selegiline (positive controls)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of buffer, 25 µL of enzyme solution (MAO-A or MAO-B), and 25 µL of the test compound/control solution.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of kynuramine solution.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2M NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Determination of Physicochemical Properties

LogP Determination (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel.

  • Shake the funnel vigorously for 30 minutes.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.[4]

pKa Determination (Potentiometric Titration):

  • Dissolve a known amount of the test compound in a mixture of methanol and water.

  • Titrate the solution with a standardized solution of HCl or NaOH.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve.

Conclusion and Future Directions

The comparative analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine analogs has identified a promising scaffold for the development of selective MAO-B inhibitors. The SAR studies indicate that substitution on the imidazole ring with electron-withdrawing groups enhances MAO-B potency and selectivity, while maintaining a primary amine is crucial for activity.

Future work should focus on:

  • Expansion of the Analog Library: Synthesize a broader range of analogs with diverse substituents on the imidazole ring to further refine the SAR.

  • In Vivo Evaluation: Test the most promising candidates in animal models of Parkinson's disease to assess their efficacy and pharmacokinetic profiles.

  • Mechanism of Inhibition Studies: Investigate the detailed molecular mechanism by which these compounds inhibit MAO-B, including determination of their reversibility and binding kinetics.

This guide provides a solid foundation for the continued exploration of this exciting class of compounds, with the ultimate goal of developing novel therapeutics for neurodegenerative diseases.

References

  • Charles River. (2025, April 4). MAO Inhibition in Drug Discovery and Development.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
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  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • Mathew, B., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 740–748.
  • Turan-Zitouni, G., et al. (2016). Design and Synthesis of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 21(11), 1457.
  • Ucar, G., et al. (2012).
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  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • ResearchGate. (n.d.). Comparison of IC50 values for various derivatives of MAO-tested with interaction energy for docking experiment.
  • ResearchGate. (n.d.). Drug action (IC50 values) on MAO A and MAO B activities.
  • Siju, C. R., et al. (2021). Design and Synthesis of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 26(21), 6494.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1845–1855.
  • Carradori, S., & Petzer, J. P. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 25(9), 2036.
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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine and its Analogs

Abstract This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the novel scaffold represented by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. While specific biological data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the novel scaffold represented by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. While specific biological data for this exact molecule is not extensively published, this document synthesizes established medicinal chemistry principles associated with its core fragments—the cyclopropyl group and the N-methyl imidazole ring—to build a predictive SAR model. By comparing this scaffold with structurally related compounds exhibiting known biological activities, such as antimalarial cyclopropyl carboxamides and imidazole-based receptor agonists, we offer a comprehensive framework for researchers engaged in the design and optimization of new chemical entities based on this promising chemical architecture.

Introduction: Deconstructing a Promising Scaffold

The molecule 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine presents a compelling architecture for drug discovery. It combines two key structural motifs, each with a rich history of conferring advantageous properties to bioactive molecules:

  • The Cyclopropyl Ring: A small, strained carbocycle that has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its rigid nature can lock flexible molecules into bioactive conformations, enhancing potency and selectivity.[2]

  • The Imidazole Ring: A five-membered aromatic heterocycle integral to numerous natural products and synthetic drugs.[3] It can participate in hydrogen bonding, coordinate with metal ions in enzyme active sites, and serve as a versatile scaffold for functionalization.[3][4]

The strategic combination of these two groups via a methanamine linker suggests a molecule designed to probe specific interactions within a biological target. This guide will dissect the probable contribution of each component to the overall activity profile and provide a comparative analysis with documented analogs to guide future lead optimization efforts.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be systematically explored by considering modifications at three primary positions: the cyclopropyl group, the imidazole ring, and the methanamine linker.

The Cyclopropyl Moiety: A Tool for Potency and Stability

The cyclopropyl group is not merely a small alkyl substituent; its unique electronic and steric properties offer distinct advantages in drug design.[1][5]

  • Enhanced Potency and Binding: The rigidity of the cyclopropyl ring can pre-organize the molecule into a conformation that is favorable for binding to a biological target, reducing the entropic penalty of binding and thus increasing affinity.[1][2][6] It can be considered a bioisosteric replacement for less rigid groups like isopropyl or for unsaturated moieties like a vinyl group.[1]

  • Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in linear alkyl chains.[1][7] Replacing a metabolically vulnerable group (e.g., an ethyl group) with a cyclopropyl ring is a common strategy to improve a compound's pharmacokinetic profile.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (logP) and basicity (pKa) to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][6]

A key SAR question is the necessity of the cyclopropyl group. How does its activity compare to analogs where this group is replaced? A study on antimalarial cyclopropyl carboxamides provides an excellent comparative dataset.

Table 1: Comparative Activity of N-Substituted Carboxamide Analogs

Compound IDN-SubstituentEC50 (μM) against P. falciparumFold Change vs. Cyclopropyl
17 Cyclopropyl0.18-
18 H>10>55-fold decrease
19 Methyl2.614.4-fold decrease
20 Ethyl0.703.9-fold decrease
21 Isopropyl0.16~1.1-fold increase
26 n-Propyl0.13~1.4-fold increase

Data synthesized from a study on cyclopropyl carboxamides targeting cytochrome b.[8][9]

This data clearly demonstrates that while small aliphatic groups can be tolerated, the unsubstituted amine (18 ) is inactive, highlighting the importance of a substituent at this position.[8] Interestingly, groups with similar steric bulk to the cyclopropyl, such as isopropyl, show comparable or slightly improved potency, suggesting the target accommodates a specific hydrophobic volume in this region.[8]

The 1-Methyl-1H-imidazol-2-YL Ring: The Core Scaffolding and Interaction Hub

The imidazole ring is a versatile heterocyclic system found in many commercially available drugs.[3] Its SAR contributions are multifaceted.

  • Hydrogen Bonding and Coordination: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors (in its protonated form), forming key interactions with target proteins.[4]

  • Scaffold for Substitution: The carbon and nitrogen atoms of the ring provide multiple vectors for substitution, allowing for the fine-tuning of electronic properties and the exploration of surrounding binding pockets. For instance, substitution at the 1-position versus the 3-position can alter selectivity for certain targets.[10]

  • Improved Pharmacokinetics: The polar nature of the imidazole ring can enhance the water solubility of a compound, which is often beneficial for administration and distribution.[3]

In the topic compound, the N-methyl group is a critical feature. Its removal would create a secondary amine on the ring, altering its electronic profile and hydrogen bonding capacity. Furthermore, the placement of the cyclopropylmethanamine at the 2-position is deliberate. Modifications at the 4- or 5-position would drastically change the molecule's geometry and its presentation of functional groups to a target.

The Methanamine Linker: The Crucial Connection

The primary amine of the methanamine linker is a key functional group. It is likely to be protonated at physiological pH, forming a positive charge that can engage in strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site. The stereochemistry at the chiral center where the cyclopropyl and imidazole rings connect will be critical for activity, as biological targets are chiral environments.

Predictive SAR Workflow and Key Modifications

Based on the analysis of the core fragments, a logical workflow for exploring the SAR of this scaffold can be proposed.

SAR_Workflow Core Core Scaffold 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine R1_Mod R1: Cyclopropyl Modifications Core->R1_Mod Vary R1 R2_Mod R2: Imidazole Modifications Core->R2_Mod Vary R2 R3_Mod R3: Amine Modifications Core->R3_Mod Vary R3 R1_Analog1 Replace with Isopropyl (Test steric tolerance) R1_Mod->R1_Analog1 R1_Analog2 Replace with Phenyl (Explore aromatic interactions) R1_Mod->R1_Analog2 R1_Analog3 Replace with t-Butyl (Probe for larger pockets) R1_Mod->R1_Analog3 R2_Analog1 Vary N-Substituent (N-Et, N-iPr) R2_Mod->R2_Analog1 R2_Analog2 Replace with other Heterocycles (Triazole, Pyrazole) R2_Mod->R2_Analog2 R2_Analog3 Substitute on Ring C4/C5 (Add F, Cl, Me) R2_Mod->R2_Analog3 R3_Analog1 Synthesize Secondary Amine (N-methyl, N-ethyl) R3_Mod->R3_Analog1 R3_Analog2 Resolve Stereoisomers (Test R vs. S enantiomers) R3_Mod->R3_Analog2

Caption: A workflow for systematic SAR exploration of the core scaffold.

Experimental Methodologies

To experimentally validate the predicted SAR, a series of standardized assays are required. The choice of assay is dependent on the hypothesized biological target. Assuming the target is a G-protein coupled receptor (GPCR) or an enzyme, the following protocols would be essential.

Radioligand Binding Assay (for Receptor Targets)

This assay quantifies the affinity of a compound for a specific receptor.

Causality: The objective is to determine the equilibrium dissociation constant (Ki), a measure of how tightly the compound binds to the target. A lower Ki value indicates higher binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from HEK293 cells). Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind the target, the cell membrane preparation, and varying concentrations of the test compound (e.g., 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine and its analogs).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Self-Validation:

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radiolabeled ligand to saturate the receptors.

  • Specific Binding: Calculated as Total Binding - NSB. This ensures that the measured effect is target-specific.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay predicts how quickly a compound will be metabolized by the liver.

Causality: The goal is to determine the in vitro half-life (t½) of a compound when exposed to drug-metabolizing enzymes, primarily CYPs. A longer half-life suggests better metabolic stability.

Protocol:

  • Reagent Preparation: Prepare a solution of the test compound in a suitable solvent. Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system (cofactor for CYP enzymes) on ice.

  • Incubation: Pre-warm the HLM and test compound in a phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Self-Validation:

  • Negative Control: A reaction mixture without the NADPH cofactor. The compound concentration should not decrease, confirming that metabolism is enzyme-dependent.

  • Positive Control: A compound with a known, well-characterized metabolic profile (e.g., Verapamil) is run in parallel to ensure the microsomal system is active.

Experimental_Workflow Synthesis Compound Synthesis (Core + Analogs) Binding Primary Screen: Radioligand Binding Assay Synthesis->Binding Potency Determine Ki (Binding Affinity) Binding->Potency Functional Secondary Screen: Functional Cell Assay Potency->Functional Potent Binders Efficacy Determine EC50/IC50 (Potency) Functional->Efficacy ADME In Vitro ADME: Metabolic Stability Assay Efficacy->ADME Potent & Efficacious Stability Determine t½ (Half-life) ADME->Stability Lead Lead Candidate Stability->Lead Stable & Potent

Caption: A typical in vitro workflow for lead identification.

Conclusion and Future Directions

The scaffold represented by 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine holds considerable promise for drug discovery. The strategic inclusion of a cyclopropyl group suggests inherent metabolic stability and the potential for high-affinity binding through conformational constraint. The N-methyl imidazole and primary amine groups provide crucial points for target interaction.

Comparative analysis with published data on similar structures indicates that while the cyclopropyl group is highly favorable, analogs with other small, hydrophobic groups (like isopropyl) may also exhibit potent activity and should be explored. The primary amine is likely essential for activity, and its stereochemistry must be optimized.

Future work should focus on synthesizing the proposed analogs and screening them against relevant biological targets to build a quantitative SAR model. This systematic approach, grounded in the established principles of medicinal chemistry, will be the most efficient path to unlocking the therapeutic potential of this novel chemical class.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Boron Molecular.[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.[Link]

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. Semantic Scholar.[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. OUCI.[Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Aureus Publishing.[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship.org.[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed.[Link]

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Validation

A Comparative Efficacy Analysis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine in the Context of Established JAK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Janus kinase (JAK) family of enzymes, particularly JAK2, has emerged as a critical node in the signaling pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Janus kinase (JAK) family of enzymes, particularly JAK2, has emerged as a critical node in the signaling pathways of various myeloproliferative neoplasms (MPNs). The discovery of activating mutations, such as JAK2V617F, has spurred the development of potent inhibitors. This guide provides a comparative efficacy analysis of the novel compound, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, against the established JAK2 inhibitors, Ruxolitinib and Fedratinib.

Due to the novelty of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, publicly available efficacy data is limited. Therefore, this guide will present a hypothesized efficacy profile for this compound based on the well-characterized activities of molecules with similar structural motifs, particularly the 1-methyl-1H-imidazole core, which is a key feature in known potent JAK2 inhibitors. The experimental data for Ruxolitinib and Fedratinib are derived from peer-reviewed scientific literature.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling pathway is a crucial cellular communication route involved in immunity, cell division, and apoptosis.[1] This pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[2][3] In many MPNs, a mutation in the JAK2 gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 pJAK2 p-JAK2 JAK2->pJAK2 2. JAK2 Activation (Phosphorylation) STAT STAT pSTAT p-STAT pJAK2->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Gene_Transcription 6. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Comparative In Vitro Efficacy

The initial assessment of a novel inhibitor's efficacy is typically performed through in vitro assays that measure its direct enzymatic inhibition and its effect on cancer cell lines that are dependent on the target kinase for survival.

Enzymatic Activity

The half-maximal inhibitory concentration (IC50) against the target enzyme is a key metric of a drug's potency. For our analysis, we will compare the IC50 values against both wild-type JAK2 and the constitutively active JAK2V617F mutant.

CompoundJAK2 IC50 (nM)JAK2V617F IC50 (nM)Selectivity vs. JAK1 (fold)Selectivity vs. JAK3 (fold)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Hypothesized: 5-15Hypothesized: 3-10Hypothesized: >10Hypothesized: >100
Ruxolitinib 2.8 - 4[4][5]2.8[6]~1.2[4]~152[4]
Fedratinib 3[7][8][9][10][11]3[7][9]~35[7][8][9][10][12]>300[7][8][9][10][12]

Based on its structural features, it is hypothesized that 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine will exhibit potent, low nanomolar inhibition of JAK2 and the JAK2V617F mutant, with a favorable selectivity profile against other JAK family members.

Cellular Proliferation

The antiproliferative activity of these compounds is assessed in hematopoietic cell lines harboring the JAK2V617F mutation, such as HEL and SET-2 cells.[13][14][15][16][17] The GI50 (concentration for 50% of maximal inhibition of cell growth) is a common endpoint for these assays.

CompoundHEL Cells GI50 (nM)SET-2 Cells pSTAT5 IC50 (nM)
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Hypothesized: 200-400Hypothesized: 10-20
Ruxolitinib ~127 (Ba/F3-JAK2V617F)[18][19]14[5]
Fedratinib ~300[11][20]672[5]

The hypothesized cellular activity of the novel compound is expected to be in a similar range to the established inhibitors, effectively suppressing the proliferation of JAK2-dependent cancer cells.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of a drug candidate is further evaluated in animal models that recapitulate human disease. For JAK2 inhibitors, mouse models of MPNs, often generated through xenografts of human cancer cell lines or bone marrow transplantation with JAK2V617F-expressing cells, are standard.[10][21][22]

Key efficacy readouts in these models include reduction in spleen size (splenomegaly), normalization of blood cell counts, and prolonged survival.

CompoundMouse ModelKey Efficacy Endpoints
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Hypothesized: JAK2V617F-driven MPNHypothesized: Significant reduction in splenomegaly, normalization of hematocrit, and prolonged survival.
Ruxolitinib JAK2V617F-driven MPN[19][21]Marked reduction in splenomegaly, reduced circulating pro-inflammatory cytokines, and significantly prolonged survival.[19]
Fedratinib ESCC Xenograft[22], JAK2V617F-driven MPN[10]Suppression of tumor growth, reduced blood counts and splenomegaly.[10][22]

Given the hypothesized potent in vitro activity, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is anticipated to demonstrate robust in vivo efficacy, comparable to or exceeding that of the current standards of care.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Incubate compound with kinase and substrate Compound_Prep->Incubation Enzyme_Prep 2. Prepare kinase and substrate solution Enzyme_Prep->Incubation ATP_Addition 4. Initiate reaction with ATP Incubation->ATP_Addition Reaction_Stop 5. Stop reaction and detect signal (e.g., luminescence) ATP_Addition->Reaction_Stop Data_Analysis 6. Analyze data to determine IC50 Reaction_Stop->Data_Analysis

Caption: A generalized workflow for an in vitro kinase assay.

Protocol:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and pre-spotted into a 384-well assay plate.

  • Enzyme and Substrate Preparation: A solution containing the purified recombinant JAK2 or JAK2V617F enzyme and a suitable peptide substrate is prepared in kinase assay buffer.

  • Incubation: The enzyme/substrate solution is added to the assay plate and incubated with the test compound for a defined period (e.g., 10-15 minutes) to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP at a concentration near the Km for the enzyme. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Signal Detection: The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent (e.g., ADP-Glo™).[23]

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: JAK2-dependent cells (e.g., HEL or SET-2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTS or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.[24][25]

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The GI50 value is calculated from the dose-response curve.[26]

Conclusion

While further experimental validation is required, the structural characteristics of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine suggest it is a promising candidate for a potent and selective JAK2 inhibitor. Its hypothesized efficacy profile, as outlined in this guide, positions it as a compound of significant interest for further investigation in the treatment of myeloproliferative neoplasms. The direct comparison with the established drugs Ruxolitinib and Fedratinib provides a valuable framework for evaluating its potential therapeutic advantages. The detailed experimental protocols provided herein offer a clear path for the empirical validation of its efficacy.

References

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  • JAK-STAT Signaling Pathway. Creative Diagnostics. https://www.creative-diagnostics.
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  • Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. Benchchem. https://www.benchchem.com/blog/probing-kinase-activity-a-technical-guide-to-the-in-vitro-jak-kinase-assay
  • Finazzi, G., De Stefano, V., & Barbui, T. (2013). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. BioDrugs, 27(5), 453–461. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3784110/
  • Ayello, J., Hochberg, J., Navaratnam, S., Mowatt, O., & Cairo, M. S. (2015). Ruxolitinib Significantly Prolongs Survival in Both a Primary Mediastinal B-Cell Lymphoma (PMBL) and Hodgkin Lymphoma (HL) Xenograft NSG Mouse Model. Blood, 126(23), 2735. https://ashpublications.org/blood/article/126/23/2735/98227/Ruxolitinib-Significantly-Prolongs-Survival-in
  • Betts, C., Pidala, J., Kim, J., Mishra, A., Ndiaye, A., Light-Airuid, G., ... & Anasetti, C. (2017). Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Acute and Chronic Steroid-Refractory Gvhd Mouse Models. Oncoimmunology, 6(1), e1262575. https://www.tandfonline.com/doi/full/10.1080/2162402X.2016.1262575
  • Al-Samkari, H., Kfoury, Y. A., Parnes, A. D., Travers, M., Berliner, N., & Nikiforow, S. (2021). Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis. Blood, 137(7), 936–949. https://ashpublications.
  • Luo, M., Zhu, J., Yang, Y., & Guo, X. (2023). Fedratinib suppresses tumor growth in an ESCC xenograft mouse model. ResearchGate. https://www.researchgate.net/figure/Fedratinib-suppresses-tumor-growth-in-an-ESCC-xenograft-mouse-model-A_fig6_371661334
  • Singh, R. K., Kumar, A., Kumar, S., & Kumar, V. (2022). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in oncology, 12, 962505. https://www.frontiersin.org/articles/10.3389/fonc.2022.962505/full
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  • Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific. https://www.thermofisher.com/us/en/home/technical-resources/protocols/biological-assays/biochemical-assay-protocols/optimization-of-a-lanthascreen-kinase-assay-for-jak2-jh1-jh2-v617f.html
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Comparative

A Comparative Guide to Validating the Therapeutic Potential of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine as a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals The quest for novel, potent, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing imidazole and benzimidazole scaffolds, have emerged as "privileged structures" due to their wide-ranging pharmacological activities, including anti-tumor properties.[1][2][3][4][5][6][7][8][9][10][11][12] The incorporation of a cyclopropyl moiety is another strategic design element known to enhance metabolic stability, potency, and target specificity in drug candidates.[13][14][15][16][17][18][19][20] This guide focuses on a novel molecule, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (hereafter referred to as Compound X ), which combines these two key structural features.

Given the current absence of published experimental data on Compound X, this document serves as a comprehensive roadmap for its initial validation. We will hypothesize a therapeutic target based on the known activities of related compounds and provide a detailed, step-by-step experimental workflow to assess its potential. For comparative purposes, we will benchmark our hypothetical findings against a well-established therapeutic agent, Cabozantinib , a multi-tyrosine kinase inhibitor that also features a cyclopropyl group and is approved for the treatment of various cancers.[14]

Hypothesized Mechanism of Action: Targeting VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Overexpression and constitutive activation of VEGFR2 are common in many solid tumors, making it a prime target for anti-cancer therapies. The imidazole scaffold is known to be present in numerous kinase inhibitors, and the cyclopropyl group can enhance binding affinity to the ATP-binding pocket of kinases.[14][21] Therefore, we hypothesize that Compound X acts as a competitive inhibitor of the VEGFR2 kinase , thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds Compound_X Compound X (Hypothesized Inhibitor) Compound_X->VEGFR2 Inhibits Cabozantinib Cabozantinib (Comparator) Cabozantinib->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized mechanism of action for Compound X as a VEGFR2 inhibitor.

Experimental Validation Workflow

To rigorously assess the therapeutic potential of Compound X as a VEGFR2 inhibitor, a multi-tiered experimental approach is necessary. The following protocols outline the key steps for in vitro and in vivo validation, with Cabozantinib serving as the positive control.

Part 1: In Vitro Characterization

Objective: To determine the direct inhibitory activity of Compound X on VEGFR2 kinase and its effect on VEGFR2-mediated signaling in a cellular context.

1.1. Biochemical Kinase Inhibition Assay

This initial screen will quantify the direct interaction between Compound X and the isolated VEGFR2 kinase domain.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Compound X, Cabozantinib, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of Compound X and Cabozantinib in DMSO. b. In a 96-well plate, add the VEGFR2 kinase, the peptide substrate, and the assay buffer. c. Add the diluted compounds to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

1.2. Cellular Phosphorylation Assay

This assay will determine if Compound X can inhibit VEGFR2 autophosphorylation in a cellular environment.

Protocol:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2.

  • Procedure: a. Culture HUVECs in 6-well plates until confluent. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of Compound X or Cabozantinib for 2 hours. d. Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes. e. Lyse the cells and collect the protein lysates. f. Perform a Western blot analysis using antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

  • Data Analysis: Quantify the band intensities for p-VEGFR2 and normalize to total VEGFR2. Determine the concentration of Compound X and Cabozantinib required to inhibit VEGF-induced VEGFR2 phosphorylation.

1.3. Cell Proliferation Assay

This assay will assess the downstream functional consequence of VEGFR2 inhibition on endothelial cell proliferation.

Protocol:

  • Cell Line: HUVECs.

  • Procedure: a. Seed HUVECs in a 96-well plate. b. After 24 hours, treat the cells with a range of concentrations of Compound X or Cabozantinib in the presence of VEGF-A. c. Incubate for 72 hours. d. Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

In_Vitro_Workflow Start Compound X Synthesis and Characterization Kinase_Assay Biochemical Kinase Assay (IC50 vs. VEGFR2) Start->Kinase_Assay Phospho_Assay Cellular Phosphorylation Assay (p-VEGFR2 Inhibition) Kinase_Assay->Phospho_Assay Prolif_Assay Cell Proliferation Assay (GI50 in HUVECs) Phospho_Assay->Prolif_Assay Proceed Proceed to In Vivo (if promising results) Prolif_Assay->Proceed

Caption: In Vitro Experimental Workflow for Compound X Validation.

Hypothetical In Vitro Data Comparison

The following table presents a hypothetical comparison of the in vitro data for Compound X and Cabozantinib. This is for illustrative purposes to demonstrate how the experimental outcomes would be presented.

ParameterCompound X (Hypothetical)Cabozantinib (Reference)
VEGFR2 IC50 (nM) 155
p-VEGFR2 Inhibition (IC50, nM) 5020
HUVEC Proliferation (GI50, nM) 10045
Part 2: In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor efficacy and tolerability of Compound X in a preclinical animal model.

2.1. Mouse Xenograft Model

This study will evaluate the ability of Compound X to inhibit tumor growth in vivo.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Model: Subcutaneous implantation of a human cancer cell line known to be sensitive to VEGFR2 inhibition (e.g., A549 lung carcinoma or U87 glioblastoma).

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control (e.g., saline or appropriate solvent).
    • Compound X (e.g., at three different dose levels, administered orally daily).
    • Cabozantinib (at a clinically relevant dose, administered orally daily). b. Monitor tumor volume and body weight twice weekly. c. After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control. Assess any signs of toxicity based on body weight changes and clinical observations.

Hypothetical In Vivo Data Comparison
ParameterCompound X (Hypothetical, 50 mg/kg)Cabozantinib (Reference, 30 mg/kg)
Tumor Growth Inhibition (%) 6575
Change in Body Weight (%) -2-5
Toxicity Signs None observedMild lethargy

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial validation of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (Compound X) as a potential anti-cancer agent. By hypothesizing its mechanism of action as a VEGFR2 inhibitor and outlining a clear experimental path with a relevant clinical comparator, researchers can efficiently assess its therapeutic potential.

Positive outcomes from these studies would warrant further investigation, including:

  • Kinase Profiling: To determine the selectivity of Compound X against a broader panel of kinases.

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of Action Studies: To confirm the downstream effects of VEGFR2 inhibition on tumor angiogenesis and signaling pathways.

The presence of the imidazole and cyclopropyl moieties in Compound X provides a strong rationale for its investigation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] The proposed experimental workflow offers a clear and logical progression to validate its therapeutic potential and potentially contribute a novel candidate to the pipeline of targeted cancer therapies.

References

  • A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020). ResearchGate. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]

  • Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2023). Oriental Journal of Chemistry. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). R Discovery. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2014). National Institutes of Health. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (2001). PubMed. [Link]

  • Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). MDPI. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Cureus. [Link]

  • Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. (2007). ACS Publications. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

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Validation

A Guide to the Independent Verification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine: Synthesis, Characterization, and Comparative Analysis

For researchers, scientists, and professionals in drug development, the rigorous verification of a novel chemical entity is paramount. This guide provides a comprehensive framework for the independent verification of 1-C...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous verification of a novel chemical entity is paramount. This guide provides a comprehensive framework for the independent verification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a compound of interest within the broader class of bioactive imidazole derivatives. Due to the limited publicly available data for this specific molecule[1], this document outlines a proposed synthetic route, detailed analytical verification protocols, and a comparative analysis against structurally related alternatives. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of Substituted Imidazoles

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2][3] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, stem from the unique electronic and structural features of the imidazole ring.[2][4] The incorporation of a cyclopropyl group can further enhance biological activity and introduce favorable pharmacokinetic properties due to the ring's inherent strain and rigidity.[5] 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS 927986-30-9) represents a confluence of these two important pharmacophores, making it a molecule of significant interest for further investigation.[1][6][7]

Proposed Synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

Synthetic Workflow Diagram

A 1-Methylimidazole Step 1 Step 1 A->Step 1 B n-Butyllithium (n-BuLi) B->Step 1 C Cyclopropanecarbonitrile Step 2 Step 2 C->Step 2 D Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2 Step 3 Step 3 D->Step 3 E 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine Intermediate A Intermediate A Step 1->Intermediate A Intermediate A->Step 2 Intermediate B Intermediate B Step 2->Intermediate B Intermediate B->Step 3 Step 3->E

Caption: Proposed synthetic workflow for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Detailed Synthetic Protocol

Step 1: Lithiation of 1-Methylimidazole

  • To a solution of 1-methylimidazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methylimidazole intermediate.

Step 2: Nucleophilic Addition to Cyclopropanecarbonitrile

  • To the solution of 2-lithio-1-methylimidazole, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone imine intermediate.

Step 3: Reduction to the Primary Amine

  • Dissolve the crude intermediate from Step 2 in a suitable solvent such as anhydrous THF or diethyl ether.

  • Add lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Independent Verification and Characterization

The identity and purity of the synthesized compound must be unequivocally established through a battery of analytical techniques.

Analytical Workflow Diagram

A Synthesized Product B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry (HRMS) A->C D HPLC-UV A->D E FT-IR Spectroscopy A->E F Structural Confirmation B->F H Molecular Weight Verification C->H G Purity Assessment D->G I Functional Group Analysis E->I

Caption: Analytical workflow for the verification of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and connectivity of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the presence of the cyclopropyl, methyl, and imidazole protons and carbons.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for C8H13N3.[1][6][7]

3.2.3. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To assess the purity of the compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

    • Procedure: Dissolve a small amount of the sample in the mobile phase, inject onto the HPLC system, and analyze the resulting chromatogram for the presence of impurities. The purity is calculated based on the relative peak area of the main product.

Comparative Analysis with Alternative Compounds

To provide context for the properties of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a comparison with structurally similar compounds is essential.

CompoundStructureKey Features & Known/Potential Applications
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine C8H13N3[1]Potential as a CNS agent, enzyme inhibitor, or anti-infective, based on the combined pharmacophores.[4][5]
[(1S,2S)-2-(1H-imidazol-5-YL)cyclopropyl]methanamine C7H11N3[8]Investigational small molecule drug targeting the histamine H3 receptor.[8]
1-[1-(4-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine C8H13N3[9]Structurally similar building block for medicinal chemistry exploration.
((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine C9H15N3Potential as a scaffold for developing ligands for various biological targets.

Conclusion

The independent verification of a chemical compound is a critical step in any research and development pipeline. This guide provides a robust framework for the synthesis, purification, and analytical characterization of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine. By following the detailed protocols and comparative analyses presented, researchers can ensure the integrity of their results and make informed decisions about the future development of this promising molecule. The combination of a proposed synthetic route with a comprehensive verification workflow allows for a thorough and scientifically sound investigation, even in the absence of extensive prior literature.

References

  • PubChemLite. Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine (C8H13N3). Available from: [Link].

  • eScholarship.org. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Available from: [Link].

  • Genophore. Small Molecule Drug: [(1S,2S)-2-(1H-IMIDAZOL-5-YL)CYCLOPROPYL]METHANAMINE. Available from: [Link].

  • Technion. Overview on Biological Activities of Imidazole Derivatives. Available from: [Link].

  • International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link].

  • MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available from: [Link].

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link].

  • NIH. Npc322714 | C22H38O2 | CID 534619 - PubChem. Available from: [Link].

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link].

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link].

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link].

  • NIH. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link].

  • AA Blocks. 1506877-66-2 | 1-[1-(4-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine. Available from: [Link].

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9). As a novel research chemical, comprehensive safety data is not always available. Therefore, this guide is built upon a foundation of established chemical safety principles, regulatory standards, and data from analogous structures to ensure the highest level of safety and compliance. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Chemical Profile and Hazard Assessment

A thorough understanding of the chemical's properties is the cornerstone of safe handling and disposal. While a complete, peer-reviewed safety profile for this specific molecule is limited, we can infer a risk profile from available data and related compounds.

Table 1: Chemical Identification and Physical Properties

Identifier Value Source
Chemical Name 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine [1]
CAS Number 927986-30-9 [1]
Molecular Formula C₈H₁₃N₃ [1]
Molecular Weight 151.21 g/mol
Boiling Point 292.3°C at 760 mmHg [1]
Flash Point 130.6°C [1]

| Density | 1.3 g/cm³ |[1] |

Expert Analysis of Hazards: The primary hazards of this compound are inferred from its functional groups (amine and substituted imidazole) and available data points.

  • Toxicity: Amines and imidazole derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. For instance, related compounds like 1-cyclopropylethanamine are classified as toxic if swallowed, and other substituted imidazoles are harmful upon contact or inhalation[2][3]. Therefore, this compound must be handled as a toxic substance.

  • Environmental Hazard: Sigma-Aldrich lists a Water Hazard Class (WGK) of 3 for a similar compound, indicating a severe hazard to water[4]. Improper disposal could lead to significant environmental contamination. Therefore, this chemical must be prevented from entering sewer systems or waterways.

  • Combustibility: With a flash point of 130.6°C, the substance is a combustible liquid, not highly flammable[1]. However, it can burn if exposed to an ignition source at elevated temperatures.

  • Reactivity: Imidazole and amine compounds are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[5]. Contact can lead to vigorous or violent reactions.

Table 2: Inferred Hazard Assessment Summary

Hazard Category Assessment Rationale & Precautionary Principle
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Harmful/Toxic Based on analogous structures[2][3]. Handle with appropriate PPE and engineering controls to prevent any exposure.
Skin Corrosion/Irritation Assumed Irritant/Corrosive Imidazole itself is corrosive[5]. Assume potential for skin irritation or burns.
Serious Eye Damage/Irritation Assumed Severe Irritant 1-cyclopropylethanamine causes serious eye irritation[2]. Assume the same for this compound.

| Aquatic Hazard | Assumed High | Based on WGK 3 classification for similar compounds[4]. Prevent environmental release. |

Mandatory Safety Protocols: PPE and Engineering Controls

Given the assumed hazards, strict adherence to the following safety protocols is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling, aliquoting, and waste consolidation of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Table 3: Required Personal Protective Equipment (PPE)

PPE Type Specification Rationale
Hand Protection Nitrile or neoprene chemical-resistant gloves. To prevent dermal absorption. Gloves must be inspected before use and changed immediately if contaminated[3].
Eye Protection Chemical splash goggles and a full-face shield. To protect against splashes to the eyes and face, which could cause serious damage[2][6].
Body Protection Flame-resistant lab coat. To protect skin and clothing from contamination.

| Respiratory | Not required if handled exclusively in a fume hood. | For spill cleanup outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Step-by-Step Disposal Protocol

Improper disposal is a serious breach of safety and regulatory compliance, potentially leading to environmental damage and significant penalties[7]. Under no circumstances should this chemical be disposed of down the drain or in solid waste trash. [7]

Step 1: Waste Characterization

  • Based on the hazard assessment, all waste containing 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (pure substance, solutions, contaminated labware) must be classified and managed as Hazardous Waste [8].

Step 2: Select the Correct Waste Container

  • Compatibility: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass[7]. The container must be free from damage and have a secure, leak-proof screw cap.

  • Purity: Collect waste of this compound and its solutions in a dedicated container. Do not mix it with other waste streams unless compatibility is confirmed.

Step 3: Segregate from Incompatibles

  • Store the hazardous waste container away from acids, acid chlorides, and strong oxidizing agents to prevent dangerous chemical reactions[5]. Use physical barriers or secondary containment to ensure segregation.

Step 4: Proper Labeling

  • Label the container immediately upon adding the first drop of waste. The label must be clear and permanent.

  • The label must include:

    • The words "Hazardous Waste" [8].

    • The full chemical name: "1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine". List all other constituents and their approximate percentages.

    • A clear indication of the hazards: "Toxic," "Irritant," "Environmental Hazard." Hazard pictograms or an NFPA/HMIS diamond can also be used[8].

    • The accumulation start date (the date waste was first added).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[7][8].

  • Keep the container securely closed at all times, except when adding waste[7].

  • Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste in the SAA[7].

Step 6: Arrange for Final Disposal

  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to request a pickup.

  • Follow their specific procedures for pickup requests and documentation.

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_disposal Disposal Path A Waste Generation (Pure compound, solutions, contaminated materials) B Step 1: Characterize as Hazardous Waste A->B C Step 2: Select Compatible Waste Container (HDPE/Glass) B->C D Step 3: Segregate from Incompatible Chemicals (Acids, Oxidizers) C->D E Step 4: Attach & Fill Out 'Hazardous Waste' Label C->E F Step 5: Store in Closed Container in SAA D->F E->F G Container Full or Waste Stream Complete F->G H Step 6: Contact EH&S or Licensed Contractor for Pickup G->H I Transport to Central Accumulation Area (CAA) or TSD Facility H->I

Caption: Disposal workflow for 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Secure the area to prevent entry. If possible and safe to do so, close the fume hood sash.

  • Report: Notify your supervisor and institutional EH&S department immediately.

  • Cleanup: Only trained personnel equipped with the proper PPE (including a respirator, if necessary) should perform cleanup. Use a chemical spill kit with an absorbent appropriate for organic amines. Place all cleanup materials into a sealed container and label it as hazardous waste[5].

Regulatory Framework

The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations establish a "cradle-to-grave" system for hazardous waste. Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced, which dictates specific storage time limits and administrative requirements[8][9]. Adherence to the procedures in this guide will help ensure compliance with these federal mandates.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regulations.
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  • 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine. ChemNet.
  • Managing Hazardous Waste Generated in Labor
  • Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • 1-Cyclopropylethanamine | C5H11N | CID 519239. PubChem - NIH.
  • ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine. Aladdin Scientific.
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Handling

Personal protective equipment for handling 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

A Proactive Safety Framework for Handling 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine

As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine, a unique molecule available for early discovery research, is one such compound.[1][2] The absence of a specific Safety Data Sheet (SDS) necessitates a proactive, science-driven approach to safety. This guide provides a robust framework for determining the essential personal protective equipment (PPE) and handling protocols by analyzing the hazards associated with its core functional groups: a cyclopropylamine moiety and a substituted imidazole ring.

Hazard Analysis: A Structurally-Informed Risk Assessment

To establish the necessary protective measures, we must deconstruct the molecule and assess the known risks of its constituent parts. This chemical features three key structural motifs that dictate its potential hazards.

  • Primary Amine (-NH2) and Cyclopropylamine Structure: The presence of a primary amine group suggests potential for corrosivity and irritation.[3] Amines can cause skin irritation, respiratory problems, and allergic reactions upon exposure.[3][4] More specifically, the cyclopropylamine substructure is associated with significant hazards. The parent compound, cyclopropylamine, is classified as a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[5][6][7] Vapors may form explosive mixtures with air and can accumulate in low-lying areas.[5][8]

  • Substituted Imidazole Ring: The imidazole ring, a common scaffold in pharmaceuticals, also presents notable hazards. Imidazole itself is known to cause severe skin burns and eye damage.[9][10] Depending on the specific derivative, it may also pose risks of reproductive toxicity.[9] Safe handling requires working in a well-ventilated area, avoiding dust formation (if solid), and using appropriate protective gear to prevent all contact.[11][12]

Based on this analysis, 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine should be handled as a substance that is potentially flammable, corrosive to skin and eyes, and harmful if inhaled or ingested.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for standard laboratory operations and for emergency situations.

Protection Type Standard Laboratory Operations (e.g., weighing, solution prep in a fume hood) Emergency Response (e.g., Spill or Uncontrolled Release)
Eye & Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]Chemical splash goggles and a full-face shield.[13]
Hand Protection Compatible chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile).[13][14] Gloves must be inspected before use and disposed of after contamination.[5][15]Double-layered chemical-resistant gloves with extended cuffs.[13]
Body Protection Flame-retardant, antistatic protective lab coat or a complete chemical-resistant suit.[5] Trousers should be worn outside of boots to prevent spills from entering footwear.[14]Impervious full-body chemical suit.[8][14]
Footwear Closed-toe shoes, preferably chemical-resistant safety footwear or rubber gumboots.[14]Chemical-resistant, steel-toe boots.[16]
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood.[11]A full-face respirator with an appropriate cartridge for organic vapors/amines or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[3][8][13]

Operational and Disposal Plans

Adherence to strict, step-by-step protocols is critical for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[11] Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[11]

  • Donning PPE: Put on all required PPE as outlined in the "Standard Laboratory Operations" column of the table above.

  • Grounding: To prevent ignition from static electricity, ensure all metal equipment (spatulas, containers, etc.) is properly grounded.[7][17] Use non-sparking tools.[17]

  • Aliquotting and Transfer: Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[15] Keep the container tightly closed when not in use.[5]

  • Post-Handling: After completion, securely seal the primary container.

  • Decontamination & Doffing: Wipe down the work surface in the fume hood. Remove PPE by first removing gloves using the proper technique to avoid skin contact with the outer surface, followed by the lab coat, and finally eye/face protection.[5][15]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[5][17]

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes, preferably under a safety shower.[8] Remove all contaminated clothing while flushing.[8][17] Seek immediate medical attention.[17]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water at an eyewash station for at least 15 minutes.[5][14] Seek immediate medical attention, preferably from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][17]

  • Small Spill (Inside Fume Hood): Contain the spillage with an inert absorbent material (e.g., vermiculite).[8] Using non-sparking tools, collect the material into a suitable, sealable container for hazardous waste.[17] Clean the spill area thoroughly.

  • Large Spill: Evacuate all personnel from the immediate area and move upwind.[14] Alert the institutional emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[8]

Waste Disposal Plan
  • Collection: All waste material, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[9][11]

  • Storage: Store the waste container in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers and acids.[5][11]

  • Disposal: Dispose of the waste through a licensed disposal company, following all local, state, and national regulations.[5][10] Do not discharge the material into drains or waterways.[5][9]

PPE Selection and Decontamination Workflow

The following diagram illustrates the decision-making process for PPE selection and the subsequent workflow for handling and decontamination.

PPE_Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_post Post-Handling & Decontamination cluster_emergency Emergency Protocol start Start: New Task with 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine risk_assessment 1. Conduct Risk Assessment (Analyze Hazards: Corrosive, Flammable, Toxic) start->risk_assessment ppe_selection 2. Select Appropriate PPE (Refer to Table) risk_assessment->ppe_selection don_ppe 3. Don PPE ppe_selection->don_ppe handle_chemical 4. Handle Chemical in Certified Fume Hood don_ppe->handle_chemical doff_ppe 5. Doff PPE Correctly handle_chemical->doff_ppe spill Spill or Exposure Occurs handle_chemical->spill Potential Incident decontaminate 6. Decontaminate Work Area doff_ppe->decontaminate wash_hands 7. Wash Hands Thoroughly decontaminate->wash_hands end_task End of Task wash_hands->end_task evacuate Evacuate & Alert Others spill->evacuate emergency_ppe Don Enhanced PPE (e.g., SCBA, Full Suit) evacuate->emergency_ppe contain_spill Contain & Clean Spill emergency_ppe->contain_spill dispose_waste Dispose of Contaminated Waste contain_spill->dispose_waste dispose_waste->decontaminate Post-Cleanup

PPE Selection and Decontamination Workflow

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Cyclopropylamine - Santa Cruz Biotechnology.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Cyclopropylamine - Apollo Scientific.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing.
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie.
  • Safety Data Sheet - Enamine.
  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia.
  • Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR | Sigma-Aldrich.
  • Imidazole Standard Operating Procedure - Washington State University.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • Personal Protective Equipment | US EPA.
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • IMIDAZOLE MATERIAL SAFETY DATA SHEET CAS NO 288-32-4 SDS/MSDS - Pallav Chemicals.
  • Safety Data Sheet - Thermo Fisher Scientific.
  • Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine AldrichCPR | Sigma-Aldrich.

Sources

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